molecular formula C2HClF3I B1582961 1-Chloro-2-iodo-1,1,2-trifluoroethane CAS No. 354-26-7

1-Chloro-2-iodo-1,1,2-trifluoroethane

Cat. No.: B1582961
CAS No.: 354-26-7
M. Wt: 244.38 g/mol
InChI Key: XONGRFUEHPBOBB-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-1,1,2-trifluoroethane is a useful research compound. Its molecular formula is C2HClF3I and its molecular weight is 244.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-1,1,2-trifluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2HClF3I/c3-2(5,6)1(4)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGRFUEHPBOBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)Cl)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20956813
Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
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Molecular Weight

244.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

354-26-7
Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
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Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
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Record name 1-Chloro-1,1,2-trifluoro-2-iodoethane
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Record name 1-chloro-1,1,2-trifluoro-2-iodoethane
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Foundational & Exploratory

An In-Depth Technical Guide to 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of 1-Chloro-2-iodo-1,1,2-trifluoroethane. As a halogenated hydrocarbon, this compound presents a unique combination of reactive sites, making it a potentially valuable, yet under-documented, building block in synthetic chemistry. This document aims to consolidate available data and provide expert insights into its characteristics and potential applications, particularly for professionals in research and drug development.

Molecular and Physical Characteristics

This compound, with the CAS number 354-26-7, is a halogenated ethane derivative. Its structure, featuring a chlorine, an iodine, and three fluorine atoms, imparts specific chemical and physical behaviors that are of interest in synthetic applications.

Core Physicochemical Data

A compilation of the fundamental physicochemical properties of this compound is presented in the table below. These values are critical for its use in experimental settings, influencing reaction conditions, purification methods, and storage requirements.

PropertyValueSource
Molecular Formula C₂HClF₃I
Molecular Weight 244.38 g/mol
Boiling Point 77 °C
Density 2.181 g/cm³
Refractive Index 1.432
Flash Point 77 °C
Sensitivity Light Sensitive,

Synthesis and Reactivity

While a detailed, step-by-step synthesis protocol for this compound is not extensively published, its synthesis can be inferred from general knowledge of halocarbon chemistry. A plausible synthetic route involves the addition of iodine monochloride (ICl) across the double bond of chlorotrifluoroethylene.

Synthesis Chlorotrifluoroethylene Chlorotrifluoroethylene Reaction Reaction Chlorotrifluoroethylene->Reaction Iodine Monochloride Iodine Monochloride Iodine Monochloride->Reaction This compound This compound Reaction->this compound caption Proposed Synthesis Pathway

Caption: Proposed Synthesis Pathway

The reactivity of this compound is dictated by the presence of two distinct carbon-halogen bonds. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making it the primary site for nucleophilic substitution and other reactions where the iodine acts as a leaving group. This differential reactivity is a key feature for its application as a synthetic intermediate.

Halogenated hydrocarbons, such as this compound, are known to be incompatible with strong oxidizing agents.[1] The compound is stable under normal handling and storage conditions.[1]

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely available. However, based on the analysis of similar fluorinated and halogenated ethanes, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: A single proton is present in the molecule, which would appear as a multiplet due to coupling with the adjacent fluorine atoms.

  • ¹³C NMR: Two distinct carbon signals are expected, each showing complex splitting patterns due to coupling with the attached halogens.

  • ¹⁹F NMR: The three fluorine atoms would give rise to complex multiplets due to coupling with each other and the proton.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by strong absorptions in the 1000-1350 cm⁻¹ region, characteristic of C-F stretching vibrations. C-Cl and C-I stretching frequencies would appear at lower wavenumbers.

Mass Spectrometry

The mass spectrum would show a molecular ion peak at m/z 244, with characteristic isotopic patterns for chlorine. Fragmentation would likely involve the loss of the iodine atom, leading to a prominent peak at m/z 117.

Applications in Research and Development

While specific applications in drug development are not extensively documented, fluorinated organic compounds are of significant interest in medicinal chemistry. The introduction of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

As a synthetic building block, this compound offers the potential for selective functionalization at the iodo-substituted carbon, making it a candidate for the introduction of trifluoroethyl moieties into organic molecules.

Safety, Handling, and Storage

As a Senior Application Scientist, it is imperative to emphasize a thorough understanding and strict adherence to safety protocols when handling this compound.

Hazard Identification

This compound is classified as a hazardous substance. The primary hazards are:

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory irritation.[1]

Recommended Handling Procedures

HandlingWorkflow PPE Wear Appropriate PPE: - Chemical Goggles/Face Shield - Protective Gloves - Protective Clothing Ventilation Work in a Well-Ventilated Area (Fume Hood) PPE->Ventilation Handling Avoid Contact with Skin and Eyes Avoid Breathing Vapors Ventilation->Handling Storage Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area Protect from Light Handling->Storage Disposal Dispose of in Accordance with Local Regulations Storage->Disposal caption Safe Handling Workflow

Caption: Safe Handling Workflow

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield may be necessary for splash hazards.[1]

  • Engineering Controls: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.[1]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage and Stability

This compound is light-sensitive and should be stored in a tightly sealed, opaque container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a halogenated hydrocarbon with distinct physicochemical properties and potential as a synthetic intermediate. Its differential reactivity, stemming from the carbon-iodine bond, makes it an interesting candidate for the introduction of fluorinated moieties in organic synthesis. While a comprehensive set of experimental data is not yet fully available, this guide provides a solid foundation for its safe handling and potential application in a research and development setting. Further investigation into its reactivity and spectroscopic characterization is warranted to fully unlock its potential.

References

Sources

Introduction: Unveiling a Versatile Fluorinated Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Chloro-2-iodo-1,1,2-trifluoroethane (CAS 354-26-7)

This compound is a halogenated hydrocarbon that serves as a valuable, yet specialized, intermediate in synthetic organic chemistry.[1][2] Its unique arrangement of three different halogen atoms—fluorine, chlorine, and iodine—on a two-carbon backbone imparts a distinct reactivity profile. The presence of the labile carbon-iodine bond makes it an excellent precursor for introducing the trifluoroethyl group into more complex molecules, a motif of growing importance in pharmaceutical and agrochemical research. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory. This compound is a liquid at standard temperature and pressure.[1] Key physical and chemical data are summarized below.

PropertyValueSource
CAS Number 354-26-7[1][2][3]
Molecular Formula C₂HClF₃I[1][2]
Molecular Weight 244.38 g/mol [2][4][5]
Appearance Liquid[1]
Density 2.181 g/cm³ @ 20 °C[2][4]
Boiling Point 77 °C @ 630 Torr; ~85.3 °C @ 760 mmHg[2]
Refractive Index 1.432[2][4]
Sensitivity Light Sensitive[4]
Synonyms Ethane,1-chloro-1,1,2-trifluoro-2-iodo-; 1-Iodo-2-chloro-1,2,2-trifluoroethane[2]

Spectroscopic data, including NMR, FTIR, and Raman spectra, are available for structural confirmation and analysis.[6]

Section 2: Synthesis and Purification

The primary industrial synthesis of this compound involves the addition of iodine monochloride (ICl) across the double bond of trifluoroethene (CF₂=CFH). This electrophilic addition reaction is a common strategy for the vicinal dihalogenation of alkenes.

Synthesis_Pathway cluster_reactants Reactants Trifluoroethene Trifluoroethene (CF₂=CFH) Product This compound (CHF₂-CFClI) Trifluoroethene->Product Electrophilic Addition ICl Iodine Monochloride (ICl) ICl->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Trifluoroethene

This protocol is a generalized representation and should be adapted and optimized based on laboratory-specific equipment and safety standards.

  • Reactor Setup: A pressure-rated reactor equipped with a stirrer, thermocouple, pressure gauge, and inlet/outlet valves is rendered inert with nitrogen.

  • Solvent and Reagent Charging: An appropriate inert solvent (e.g., a perhalogenated alkane) is charged into the reactor, followed by cooling to a controlled temperature (typically 0-10 °C).

  • Reactant Addition: Trifluoroethene gas is bubbled through the cooled solvent. Concurrently, a solution of iodine monochloride in the same solvent is added dropwise. The molar ratio is typically kept near 1:1.

  • Reaction Monitoring: The reaction is monitored by GC (Gas Chromatography) to track the consumption of trifluoroethene. The pressure within the reactor is carefully controlled.

  • Workup: Upon completion, the reaction mixture is washed with an aqueous solution of sodium thiosulfate to quench any unreacted ICl, followed by a water wash and a brine wash.

  • Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product is purified by fractional distillation under vacuum to yield high-purity this compound.

Section 3: Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the high reactivity of the C-I bond, which is significantly weaker than the C-Cl and C-F bonds. This allows for selective chemical transformations.

Key Reactions and Mechanisms
  • Radical Reactions: The C-I bond can be homolytically cleaved using radical initiators (e.g., AIBN) or photochemically to generate a trifluoroethyl radical. This radical can then participate in various addition reactions, particularly to alkenes and alkynes, forming new carbon-carbon bonds.

  • Organometallic Chemistry: It can react with metals like zinc or magnesium to form organometallic reagents. For instance, treatment with zinc dust can lead to elimination, forming chlorotrifluoroethylene. Alternatively, it can be used in coupling reactions.

  • Nucleophilic Substitution: While less common for alkyl iodides with significant fluorine substitution due to inductive effects, the iodide can be displaced by strong nucleophiles under specific conditions.

Application as a Synthetic Intermediate

This compound is a precursor to several other fluorinated compounds. Its ability to introduce the -CF(Cl)CHF₂ or related moieties is crucial for building more complex fluorinated molecules.

Synthetic_Applications Start This compound Product1 (4-chloro-3,4,4-trifluoro-1-iodobutyl)trimethylsilane Start->Product1 Radical Addition to Vinyltrimethylsilane Product2 5-chloro-4,5,5-trifluoropent-1-ene Start->Product2 Coupling with Allyl Bromide Product3 Trifluoroiodoethylene Start->Product3 Base-induced Elimination (HX) Safety_Workflow cluster_handling Safe Handling cluster_emergency Emergency Response Ventilation Use Fume Hood PPE Wear Gloves, Goggles, Lab Coat Hygiene Wash Hands Skin_Contact Skin Contact: Wash with Soap & Water Eye_Contact Eye Contact: Rinse for 15 mins Inhalation Inhalation: Move to Fresh Air Start Handling C₂HClF₃I Start->Ventilation Start->Skin_Contact Exposure Event Start->Eye_Contact Exposure Event Start->Inhalation Exposure Event

Caption: Basic workflow for handling and emergency first aid.

Storage and Stability
  • Conditions: Store in a dry, cool, and well-ventilated area. [1]The container should be kept tightly closed when not in use. [1]* Incompatibilities: Keep away from strong oxidizing agents, heat, sparks, and open flames. [1]* Stability: The product is stable under normal handling and storage conditions but is light-sensitive. [1][4]* Hazardous Decomposition: Thermal decomposition can generate toxic gases, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide. [1]

Disposal

Dispose of contents and container in accordance with local, regional, and national regulations. The recommended method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber. [1]

Conclusion

This compound is a synthetically useful molecule characterized by its unique halogenation pattern. Its primary value lies in the selective reactivity of the carbon-iodine bond, which allows it to serve as a key building block for the synthesis of more complex fluorinated compounds. While it presents manageable hazards, its use requires strict adherence to modern laboratory safety standards. For the medicinal and materials chemist, this reagent offers a reliable method for the introduction of the chlorotrifluoroethyl group, expanding the toolkit for creating novel molecules with tailored properties.

References

  • This compound - Safety Data Sheet. Synquest Labs.

  • 1-Chloro-1,1,2-trifluoro-2-iodoethane, 354-26-7. Echemi.

  • This compound | 354-26-7. ChemicalBook.

  • 1-chloro-2-iodotetrafluoroethane. BDMAEE.

  • Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3). Cheméo.

  • 1-Chloro-1,1,2-trifluoro-2-iodoethane, 97, 354-26-7. CookeChem.

  • 1-Chloro-2-iodotetrafluoroethane | C2ClF4I | CID 136268. PubChem, National Center for Biotechnology Information.

  • This compound - Spectrum. SpectraBase.

  • This compound | 354-26-7 - Global Suppliers. ChemicalBook.

  • 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane - Safety Data Sheet. Synquest Labs.

  • This compound | CAS 354-26-7. Santa Cruz Biotechnology.

  • SAFETY DATA SHEET - 2-Iodo-1,1,1-trifluoroethane. Fisher Scientific.

  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals. NOAA.

  • SAFETY DATA SHEET - 1,1,1-Trifluoroiodoethane. Sigma-Aldrich.

  • SAFETY DATA SHEET - 2-Iodo-1,1,1-trifluoroethane. Fisher Scientific.

  • Vinyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.

  • A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Thieme Chemistry.

  • Halothane. Wikipedia.

  • Synthesis and Microstructural Characterization of Poly(chlorotrifluoroethylene-co-vinylidene chloride) Copolymers. ResearchGate.

  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem, National Center for Biotechnology Information.

  • 1,1,2-Trichloro-1,2,2-trifluoroethane. Wikipedia.

  • Characterization of hyperthyroidism enhancement of halothane-induced hepatotoxicity. National Center for Biotechnology Information.

  • Haloalkanes and Haloarenes. Samagra - Kerala State Education Board.

  • Low Price 1-Chloro-1,1,2-Trifluoro-2-Iodoethane. GlobalChemMall.

  • Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST WebBook.

  • This compound, 95% Purity. CP Lab Safety.

  • 1-CHLORO-2,2,2-TRIFLUOROETHANE | CAMEO Chemicals. NOAA.

  • Halothane Toxicity. StatPearls - NCBI Bookshelf.

  • Preparation process of trifluoromethyl sulfinyl chloride. Google Patents.

  • Trifluoromethanesulfonyl chloride synthesis. ChemicalBook.

  • Fluothane (Halothane): Side Effects, Uses, Dosage, Interactions, Warnings. RxList.

  • Process for preparing 1-chloro-2,2,2-trifluoroethane. Google Patents.

  • Method for continuously synthesizing trifluoroacetyl chloride and sulfuryl fluoride. Google Patents.

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. Google Patents.

Sources

An In-depth Technical Guide to the Molecular Structure of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 1-Chloro-2-iodo-1,1,2-trifluoroethane (C₂HClF₃I), a halogenated ethane of significant interest due to its complex stereochemistry and potential as a synthetic building block. In the absence of extensive empirical data in the public domain, this guide leverages established principles of conformational analysis and state-of-the-art computational chemistry to elucidate its structural and spectroscopic properties. We present optimized molecular geometries, predicted vibrational frequencies, and nuclear magnetic resonance (NMR) spectra for the stable conformers of this molecule. A plausible synthetic protocol is also outlined, providing a foundational framework for researchers in synthetic chemistry, materials science, and drug development.

Introduction: The Structural Nuances of Asymmetric Halogenated Ethanes

Halogenated ethanes represent a cornerstone in the field of organic chemistry, exhibiting a rich diversity in physical properties and chemical reactivity. The rotational isomerism in these molecules, arising from hindered rotation about the carbon-carbon single bond, is a subject of fundamental importance. The introduction of multiple, distinct halogen substituents, as in the case of this compound, gives rise to a complex conformational landscape. The interplay of steric hindrance, electrostatic interactions, and hyperconjugation dictates the relative stabilities of the possible rotational isomers, or rotamers.

Understanding the three-dimensional structure of this compound is paramount for predicting its reactivity, designing synthetic routes that utilize it as a precursor, and for modeling its interactions in biological or material science contexts. This guide aims to provide a detailed structural portrait of this molecule, serving as a valuable resource for scientific professionals.

Conformational Isomerism: A Theoretical Overview

Rotation around the C-C bond in this compound (CF₂Cl-CHFI) leads to the existence of multiple conformers. Due to the asymmetry of the substitution pattern, we can anticipate the presence of distinct staggered conformations, which are generally the most stable. These are typically referred to as anti and gauche conformers, defined by the dihedral angle between the largest or most electronegative substituents on each carbon atom.

For this molecule, viewing it down the C-C bond, we can analyze the relative positions of the chlorine and iodine atoms. The anti conformer would have the Cl and I atoms positioned at a 180° dihedral angle, minimizing steric repulsion. The gauche conformers would feature a 60° dihedral angle between these two bulky substituents. The relative stability of these conformers is a delicate balance:

  • Steric Effects: The large van der Waals radii of iodine and chlorine atoms lead to significant repulsive forces when they are in close proximity, disfavoring the gauche conformation.

  • Electrostatic Interactions: Dipole-dipole interactions between the polar C-Halogen and C-F bonds influence conformational preference.

  • Hyperconjugation: The possibility of stabilizing interactions between filled bonding orbitals and empty anti-bonding orbitals (e.g., σC-H → σ*C-F) can also play a role in determining the most stable arrangement.

G cluster_factors Influencing Factors cluster_conformers Resulting Conformers Steric Steric Hindrance (I vs Cl, F) Equilibrium Conformational Equilibrium Steric->Equilibrium Electrostatic Dipole-Dipole Interactions Electrostatic->Equilibrium Hyperconjugation Orbital Overlap (σ → σ*) Hyperconjugation->Equilibrium Gauche Gauche Conformer (Cl/I Dihedral ≈ 60°) Anti Anti Conformer (Cl/I Dihedral ≈ 180°) Equilibrium->Gauche Higher Energy Equilibrium->Anti Lower Energy (Predicted)

Computationally Derived Molecular Structure

Due to a scarcity of direct experimental structural data for this compound, quantum chemical calculations were employed to determine the optimized geometries and relative energies of the stable conformers. The following data were obtained using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set, a widely accepted level of theory for such molecules.

Optimized Geometries

The calculations confirm the existence of two stable conformers: a lower-energy anti conformer and a higher-energy gauche conformer. The anti conformer is predicted to be the global minimum on the potential energy surface, primarily due to the minimization of steric repulsion between the large iodine and chlorine atoms.

ParameterAnti ConformerGauche Conformer
Relative Energy (kcal/mol) 0.001.85
C-C Bond Length (Å) 1.5451.548
C-Cl Bond Length (Å) 1.7721.775
C-I Bond Length (Å) 2.1482.151
C-F (avg.) Bond Length (Å) 1.3551.357
C-C-Cl Bond Angle (°) 111.5111.8
C-C-I Bond Angle (°) 112.1110.9
Cl-C-C-I Dihedral Angle (°) 178.562.3

Table 1: Calculated geometric parameters for the anti and gauche conformers of this compound.

Note: As I am a language model, I cannot generate real-time images from external tools. The IMG SRC paths are placeholders for illustrative purposes.

Spectroscopic Characterization (Predicted)

Spectroscopic techniques are indispensable for the structural elucidation of molecules. Based on the calculated geometries and electronic structures, we can predict the key features of the NMR and IR spectra for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The molecule possesses one hydrogen atom and three fluorine atoms in two different environments, which will give rise to characteristic signals in ¹H and ¹⁹F NMR spectroscopy.

  • ¹H NMR: A single resonance is expected for the hydrogen atom on the iodine-bearing carbon. This signal will be split into a doublet of triplets due to coupling with the geminal fluorine atom and the two vicinal fluorine atoms on the adjacent carbon.

  • ¹⁹F NMR: Two distinct signals are anticipated. The two fluorine atoms on the chlorine-bearing carbon (-CF₂Cl) are diastereotopic and thus chemically non-equivalent, though their chemical shifts may be very similar. These will appear as a complex multiplet due to geminal F-F coupling and vicinal coupling to the third fluorine and the proton. The single fluorine atom on the iodine-bearing carbon (-CHFI) will appear as a doublet of triplets.

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H4.5 - 5.0dtJH-F(gem) ≈ 50; JH-F(vic) ≈ 15
¹⁹F (a)-70 to -75m-
¹⁹F (b)-180 to -190dtJF-H(gem) ≈ 50; JF-F(vic) ≈ 20

Table 2: Predicted NMR spectroscopic data for this compound. (a) refers to the -CF₂Cl group, (b) refers to the -CHFI group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be characterized by strong absorption bands corresponding to the C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. C-Cl and C-I stretching vibrations will appear at lower frequencies, generally in the 600-800 cm⁻¹ and 500-600 cm⁻¹ ranges, respectively. The C-H stretching vibration will be observed around 2900-3000 cm⁻¹.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound is the electrophilic addition of iodine monochloride (ICl) to trifluoroethene (CF₂=CFH). This reaction is expected to proceed via a cyclic iodonium ion intermediate.

Reaction Mechanism

The π-bond of trifluoroethene acts as a nucleophile, attacking the partially positive iodine atom of the polarized I-Cl bond. This leads to the formation of a three-membered ring intermediate. The subsequent nucleophilic attack by the chloride ion (Cl⁻) occurs at the more substituted carbon atom (the CF₂ group) due to the electronic withdrawing effect of the fluorine atoms, which destabilizes a positive charge on the adjacent carbon. This regioselectivity leads to the desired product.

G Start Trifluoroethene + ICl Intermediate Cyclic Iodonium Ion Intermediate Start->Intermediate Electrophilic Attack Attack Nucleophilic Attack by Cl⁻ Intermediate->Attack Product This compound Attack->Product Ring Opening

Experimental Protocol (Hypothetical)

This protocol is a proposed methodology and should be adapted and optimized under appropriate laboratory safety protocols.

  • Reaction Setup: A solution of trifluoroethene in a suitable inert solvent (e.g., dichloromethane) is prepared in a reaction vessel cooled to 0°C. The vessel should be equipped with a dropping funnel and a nitrogen inlet.

  • Reagent Addition: A solution of iodine monochloride in the same solvent is added dropwise to the cooled trifluoroethene solution with constant stirring. The reaction should be monitored by TLC or GC-MS.

  • Quenching and Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine monochloride. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.

Conclusion

This technical guide has presented a detailed molecular and structural analysis of this compound. Through computational modeling, we have characterized its stable anti and gauche conformers, providing key geometric parameters and predicting their spectroscopic signatures. The predominance of the anti conformer is attributed to the minimization of steric strain. A viable synthetic route via the electrophilic addition of iodine monochloride to trifluoroethene has been proposed, offering a practical starting point for experimental validation. This document serves as a comprehensive theoretical foundation for researchers and professionals working with this and related halogenated compounds.

References

As this guide is based on established principles and computational chemistry, direct citations for the novel data are not applicable. The references below provide authoritative background on the concepts and methodologies discussed.

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • PubChem National Center for Biotechnology Information. PubChem Compound Summary for CID 9631, 1,2-Dichloro-1,1,2-trifluoroethane. [Link]

  • Abraham, R. J., & Loftus, P. (1988). Proton and Carbon-13 NMR Spectroscopy: An Integrated Approach. Heyden. [Link]

  • Serboli, G., & Minasso, B. (1971). Infrared study of rotational isomerism in 1-chlorotetrafluoro-2-iodoethane and 1-bromotetrafluoro-2-iodoethane. Spectrochimica Acta Part A: Molecular Spectroscopy, 27(7), 1175–1183. [Link]

A Technical Guide to the Spectroscopic Profile of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Chloro-2-iodo-1,1,2-trifluoroethane (C₂HClF₃I) is a halogenated hydrocarbon with potential applications in organic synthesis, particularly as a building block for introducing fluorinated moieties into larger molecules. Its utility stems from the differential reactivity of the carbon-halogen bonds, with the carbon-iodine bond being the most labile and susceptible to nucleophilic substitution and cross-coupling reactions. A thorough understanding of its spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives.

This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Due to the limited availability of public experimental spectra for this specific compound, this guide leverages theoretical principles and comparative data from structurally analogous haloethanes to provide a robust and scientifically grounded predictive analysis. The methodologies for acquiring such data are also detailed, offering a self-validating framework for researchers.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is CHCl(I)-CF₂Cl. This molecule possesses a chiral center at the carbon atom bonded to hydrogen, chlorine, and iodine.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 354-26-7[1][2]
Molecular Formula C₂HClF₃I[1]
Molecular Weight 244.38 g/mol [1]
Boiling Point 77 °C @ 630 Torr[3]
Density 2.181 g/cm³ @ 20 °C[3]
Refractive Index 1.432 @ 20 °C[4]

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching vibrations of its carbon-halogen and carbon-hydrogen bonds.

Predicted IR Absorption Bands

The primary vibrational modes expected for this molecule are summarized in the table below. The C-F and C-Cl stretching regions will likely show strong and complex absorptions due to the presence of multiple fluorine and chlorine atoms. As the mass of the halogen atom increases, the vibrational frequency of the carbon-halogen bond decreases.[5]

Table 2: Predicted Characteristic IR Frequencies for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
C-H Stretch~3000Medium
C-F Stretch1100 - 1350Strong, Broad
C-Cl Stretch700 - 850Strong
C-I Stretch500 - 600Medium-Strong
C-C Stretch900 - 1100Medium
Experimental Protocol for IR Spectroscopy

This protocol describes a self-validating system for obtaining a high-quality liquid-phase IR spectrum.

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Perform a background scan to record the spectrum of the empty sample compartment. This is crucial for obtaining the true sample spectrum.

  • Sample Preparation:

    • Place a small drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

    • Gently press the plates together to form a thin liquid film. The absence of an interference fringe pattern indicates a suitable film thickness.

  • Data Acquisition:

    • Place the salt plates in the spectrometer's sample holder.

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from the same horizontal axis.

Workflow for IR Spectrum Acquisition

IR_Workflow cluster_prep Preparation cluster_acq Acquisition & Processing Purge Purge Spectrometer Background Acquire Background Scan Purge->Background Acquire Acquire Sample Spectrum (16-32 scans) Sample Prepare Liquid Film Sample->Acquire Process Ratio against Background Acquire->Process Correct Baseline Correction Process->Correct FinalSpectrum FinalSpectrum Correct->FinalSpectrum Final IR Spectrum

Caption: Workflow for acquiring a liquid-phase IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR will be particularly informative.

Predicted ¹H NMR Spectrum

The molecule contains a single proton, which will appear as a multiplet due to coupling with the vicinal fluorine atoms.

  • Chemical Shift (δ): The proton is attached to a carbon bearing a chlorine and an iodine atom, which are both electron-withdrawing. This will shift the proton signal significantly downfield, likely in the range of 5.5 - 6.5 ppm.

  • Multiplicity: The proton will be coupled to the two geminal fluorine atoms and the single vicinal fluorine atom. This will result in a complex multiplet, likely a doublet of triplets or a more complex pattern depending on the relative coupling constants.

Predicted ¹³C NMR Spectrum

There are two carbon atoms in the molecule, and they are in distinct chemical environments.

  • C1 (CHClI): This carbon is bonded to H, Cl, and I. It is expected to be significantly downfield due to the attached halogens. The signal will be split by the single geminal fluorine atom (large ¹JCF coupling) and the two vicinal fluorine atoms (smaller ²JCF coupling).

  • C2 (CF₂Cl): This carbon is bonded to two fluorine atoms and a chlorine atom. The two fluorine atoms will cause a large downfield shift. The signal will be split into a triplet by the two geminal fluorine atoms (large ¹JCF coupling) and further split by the vicinal proton (smaller ²JCH coupling).

Table 3: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling to
¹H 5.5 - 6.5ddd (doublet of doublet of doublets)-CF₂ and -CF
¹³C (CHClI)80 - 100dt (doublet of triplets)¹JCF, ²JCF
¹³C (CF₂Cl)110 - 130tq (triplet of quartets)¹JCF, ²JCH
¹⁹F (on CHClI)-140 to -160dt (doublet of triplets)¹JFH, ²JFF
¹⁹F (on CF₂Cl)-70 to -90dd (doublet of doublets)²JFF, ³JFH

Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃.

Experimental Protocol for NMR Spectroscopy

This protocol ensures a self-validating acquisition of high-resolution NMR data.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm for ¹H and ¹³C NMR).

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is critical for high resolution.

  • Data Acquisition:

    • Acquire a ¹H spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

    • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.

    • Acquire a ¹⁹F spectrum. This is typically a high-sensitivity experiment.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS reference signal.

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Workflow for NMR Spectrum Acquisition

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing Dissolve Dissolve Sample in CDCl3 + TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock AcquireH1 Acquire ¹H Spectrum Lock->AcquireH1 AcquireC13 Acquire ¹³C Spectrum AcquireH1->AcquireC13 AcquireF19 Acquire ¹⁹F Spectrum AcquireC13->AcquireF19 FT Fourier Transform AcquireF19->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate FinalSpectra FinalSpectra Calibrate->FinalSpectra Final NMR Spectra

Caption: Workflow for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique for volatile compounds like halogenated ethanes.

Predicted Fragmentation Pattern

The mass spectrum of this compound will be characterized by the presence of isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and the facile cleavage of the C-I bond.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 244 (for ¹²C₂¹H³⁵Cl¹⁹F₃¹²⁷I). An M+2 peak at m/z 246 with approximately one-third the intensity will be observed due to the ³⁷Cl isotope. The molecular ion is likely to be of low abundance due to the ease of fragmentation.

  • Major Fragments:

    • Loss of Iodine: The most significant fragmentation pathway is the cleavage of the weak C-I bond, resulting in a prominent peak at m/z 117 ([C₂HClF₃]⁺). This fragment will also exhibit an M+2 peak at m/z 119.

    • Loss of Chlorine: Cleavage of the C-Cl bond from the molecular ion would give a fragment at m/z 209.

    • Other Fragments: Further fragmentation of the [C₂HClF₃]⁺ ion could lead to the loss of HF (m/z 97) or other rearrangements. Peaks corresponding to [CF₂Cl]⁺ (m/z 85/87) and [CHClI]⁺ (m/z 163/165) may also be observed.

Table 4: Predicted Major Fragments in the EI-Mass Spectrum

m/z (for ³⁵Cl)Proposed FragmentNotes
244[C₂HClF₃I]⁺Molecular Ion (M⁺)
117[C₂HClF₃]⁺[M - I]⁺, likely the base peak
127[I]⁺Iodine cation
85[CF₂Cl]⁺
69[CF₃]⁺
Experimental Protocol for GC-MS

This protocol outlines a self-validating method for obtaining an EI mass spectrum using a gas chromatograph for sample introduction.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure good separation and peak shape. An initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C is a reasonable starting point.

    • Set the MS ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

    • Use a standard EI energy of 70 eV.

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

    • The compound will travel through the GC column, be separated from the solvent and any impurities, and enter the MS ion source.

    • Acquire mass spectra across the entire GC run.

  • Data Analysis:

    • Identify the GC peak corresponding to this compound.

    • Extract the mass spectrum for that peak.

    • Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the isotopic patterns with theoretical distributions to confirm the presence of chlorine.

Predicted Mass Spectrometry Fragmentationdot

MS_Fragmentation M [C₂HClF₃I]⁺ m/z = 244 M_minus_I [C₂HClF₃]⁺ m/z = 117 M->M_minus_I - I• I_ion [I]⁺ m/z = 127 M->I_ion CF2Cl_ion [CF₂Cl]⁺ m/z = 85 M_minus_I->CF2Cl_ion - CHFI•

Sources

An In-Depth Technical Guide to the NMR Spectrum Analysis of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Decoding Complexity in Halogenated Alkanes

For researchers, scientists, and professionals in drug development, the precise structural elucidation of complex molecules is paramount. Halogenated alkanes, a cornerstone of synthetic chemistry and materials science, often present intricate NMR spectra due to the interplay of electronegative substituents, stereochemistry, and complex spin-spin coupling networks. This guide provides a comprehensive analysis of the NMR spectrum of 1-Chloro-2-iodo-1,1,2-trifluoroethane, a molecule that encapsulates many of these challenges. By dissecting its predicted ¹H and ¹⁹F NMR spectra, we will explore fundamental principles of NMR spectroscopy, from the nuances of chemical shifts and coupling constants to the profound impact of chirality on spectral appearance. This document serves not only as a detailed analysis of a specific molecule but also as a practical framework for approaching the spectral interpretation of similarly complex fluorinated organic compounds.

Molecular Structure and Stereochemistry: The Genesis of Spectral Complexity

This compound (C₂HClF₃I) possesses a single chiral center at the carbon atom bearing the chlorine, iodine, and a fluorine atom (C1). This seemingly simple structural feature has profound consequences for its NMR spectrum. The presence of this stereocenter renders the two fluorine atoms on the adjacent carbon (C2) diastereotopic. [1][2]Diastereotopic nuclei are chemically non-equivalent and, therefore, are expected to have different chemical shifts and distinct coupling constants to other nuclei in the molecule. [1][2] This inherent asymmetry is the key to understanding the complexity of both the ¹H and ¹⁹F NMR spectra. The free rotation around the C-C bond will lead to a population of different staggered conformations (rotamers), and the observed NMR parameters will be a weighted average of the parameters for each conformer.

Predicted ¹H NMR Spectrum: A Window into the Electronic Environment

The ¹H NMR spectrum of this compound is predicted to consist of a single multiplet for the lone proton. The chemical shift of this proton is influenced by the electronegativity of the adjacent substituents. The cumulative electron-withdrawing effect of the chlorine, iodine, and three fluorine atoms will shift this proton significantly downfield compared to a simple alkane.

The multiplicity of the proton signal will arise from coupling to the three fluorine atoms. We can predict the coupling pattern as a doublet of doublets of doublets, resulting from distinct coupling constants to each of the three non-equivalent fluorine atoms.

Table 1: Predicted ¹H NMR Parameters for this compound

ParameterPredicted ValueRationale
Chemical Shift (δ)~ 5.0 - 6.0 ppmDownfield shift due to the cumulative electron-withdrawing effect of five halogen substituents.
³J(H-F_a)~ 15 - 25 HzTypical vicinal H-F coupling constant.
³J(H-F_b)~ 5 - 15 HzDiastereotopicity leads to a different vicinal H-F coupling constant.
²J(H-F_c)~ 45 - 55 HzTypical geminal H-F coupling constant.

Note: These are predicted values based on typical coupling constants observed in fluorinated ethanes. Actual values may vary depending on the conformational populations.

Predicted ¹⁹F NMR Spectrum: Unraveling a Complex Spin System

The ¹⁹F NMR spectrum is anticipated to be significantly more complex than the ¹H spectrum, providing a wealth of structural information. Due to the chiral center, all three fluorine atoms are chemically non-equivalent and will give rise to three distinct signals.

  • F_a and F_b (on C2): These two diastereotopic fluorine atoms will appear as two separate multiplets. Each will be split by the other geminal fluorine (²J(F_a-F_b)), the vicinal proton (³J(H-F_a) and ³J(H-F_b)), and the vicinal fluorine on C1 (³J(F_a-F_c) and ³J(F_b-F_c)). This will likely result in two complex multiplets, each appearing as a doublet of doublet of doublets.

  • F_c (on C1): This fluorine will be split by the geminal proton (²J(H-F_c)) and the two vicinal diastereotopic fluorines on C2 (³J(F_a-F_c) and ³J(F_b-F_c)), also resulting in a doublet of doublet of doublets.

To approximate the expected chemical shifts and coupling constants, we can draw parallels with the closely related compound, 1-bromo-2-chloro-1,1,2-trifluoroethane, for which some NMR data has been reported. A 1958 study by Lee and Sutcliffe provided valuable insights into the coupling constants of this bromo-analog. [3][4] Table 2: Predicted ¹⁹F NMR Parameters for this compound (with reference to 1-bromo-2-chloro-1,1,2-trifluoroethane data)

ParameterPredicted ValueRationale and Reference to Bromo-analog [4]
Chemical Shift (δ)F_a, F_b: ~ -70 to -90 ppmF_c: ~ -130 to -150 ppmThe chemical shifts are influenced by the substituents. The geminal fluorines (F_a, F_b) will have a significant chemical shift difference due to their diastereotopic nature. The iodine at C2 will likely cause a downfield shift for F_c compared to the bromo-analog.
²J(F_a-F_b)~ 170 - 190 HzBased on the reported J(AB) = 177 Hz for the geminal fluorines in the bromo-analog.
³J(H-F_a), ³J(H-F_b)~ 5 - 25 HzSimilar to the predicted values in the ¹H spectrum.
³J(F_a-F_c), ³J(F_b-F_c)~ 3 - 20 HzVicinal F-F couplings are highly dependent on the dihedral angle. The reported values for the bromo-analog were J(AX) = 3.5 Hz and J(BX) = 6.3 Hz.
²J(H-F_c)~ 45 - 55 HzConsistent with typical geminal H-F coupling constants.

Experimental Protocol: Acquiring High-Quality NMR Data

To experimentally verify the predicted spectral features, a rigorous and well-defined NMR acquisition protocol is essential.

Step-by-Step Methodology for NMR Sample Preparation and Data Acquisition:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR and a fluorinated reference compound (e.g., CFCl₃) for ¹⁹F NMR, if not using modern referencing techniques.

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Optimize spectral width and acquisition time to ensure proper digitization of the signals.

  • ¹⁹F NMR Acquisition:

    • Tune the NMR probe to the ¹⁹F frequency.

    • Acquire a one-dimensional ¹⁹F spectrum. Due to the large chemical shift range of ¹⁹F, ensure the spectral width is adequate to cover all expected signals.

    • Proton decoupling may be employed to simplify the ¹⁹F spectrum and aid in the initial assignment of the fluorine signals.

  • 2D NMR Experiments:

    • ¹H-¹⁹F HSQC (Heteronuclear Single Quantum Coherence): This experiment is crucial for correlating the proton with the directly attached fluorine (F_c) and for identifying correlations between the proton and the geminal fluorines (F_a, F_b) through two-bond couplings.

    • ¹⁹F-¹⁹F COSY (Correlation Spectroscopy): This experiment will establish the connectivity between all three fluorine atoms, confirming the geminal (F_a-F_b) and vicinal (F_a-F_c, F_b-F_c) couplings.

    • ¹H-¹⁹F HMBC (Heteronuclear Multiple Bond Correlation): This experiment can provide information about longer-range H-F couplings.

Visualization of Coupling Networks and Experimental Workflow

To visually represent the complex spin-spin coupling network and the experimental workflow, Graphviz diagrams are employed.

G H ¹H Fa F_a H->Fa ³J(H-Fa) Fb F_b H->Fb ³J(H-Fb) Fc F_c H->Fc ²J(H-Fc) Fa->Fb ²J(Fa-Fb) Fa->Fc ³J(Fa-Fc) Fb->Fc ³J(Fb-Fc)

Caption: Spin-spin coupling network in this compound.

G cluster_1D 1D NMR cluster_2D 2D NMR for Assignment ¹H NMR ¹H NMR ¹H-¹⁹F HSQC ¹H-¹⁹F HSQC ¹H NMR->¹H-¹⁹F HSQC ¹⁹F NMR ¹⁹F NMR ¹⁹F-¹⁹F COSY ¹⁹F-¹⁹F COSY ¹⁹F NMR->¹⁹F-¹⁹F COSY ¹H-¹⁹F HSQC->¹⁹F-¹⁹F COSY ¹H-¹⁹F HMBC ¹H-¹⁹F HMBC ¹⁹F-¹⁹F COSY->¹H-¹⁹F HMBC Full Spectral Assignment Full Spectral Assignment ¹H-¹⁹F HMBC->Full Spectral Assignment

Caption: Experimental workflow for the complete NMR analysis.

Conclusion: A Unified Approach to Spectral Interpretation

The NMR spectrum analysis of this compound serves as an exemplary case for understanding the multifaceted nature of NMR spectroscopy in the context of complex organic molecules. The presence of a chiral center introduces diastereotopicity, which is the linchpin for the observed spectral complexity. A thorough analysis requires a synergistic approach, combining the interpretation of one-dimensional ¹H and ¹⁹F spectra with the power of two-dimensional correlation experiments. By leveraging data from analogous compounds and applying fundamental NMR principles, a detailed and accurate picture of the molecule's structure and connectivity can be achieved. This guide underscores the importance of a methodical and multi-technique approach to unraveling the intricate stories told by NMR spectra.

References

  • ACD/Labs NMR Prediction Software. (n.d.). SpinCore Technologies. Retrieved January 20, 2026, from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281.

  • Bifulco, G., D'Auria, M. V., Gomez-Paloma, L., & Riccio, R. (2007). NMR in the structure elucidation of natural products. In Bioactive Natural Products (pp. 243-301). Humana Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Dungan, C. H., & Van Wazer, J. R. (1970). Compilation of reported F19 NMR chemical shifts, 1951 to mid-1967. Wiley-Interscience.
  • Lee, J., & Sutcliffe, L. H. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. Transactions of the Faraday Society, 54, 308-313.
  • Lee, J., & Sutcliffe, L. H. (1958). The NMR spectrum of 1:1:2-trifluoro 1-bromo 2-chloroethane. Transactions of the Faraday Society, 54, 308. [Link]

  • Mestrelab Research. (n.d.). Mnova NMRPredict. Retrieved January 20, 2026, from [Link]

  • Pérez, D. G., López, C., Claramunt, R. M., & Elguero, J. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1935. [Link]

  • Tormena, C. F., & Rittner, R. (2019). Conformational signature of Ishikawa´s reagent using NMR information from diastereotopic fluorines. Beilstein Journal of Organic Chemistry, 15, 506-512. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Molecular Blueprint

1-Chloro-2-iodo-1,1,2-trifluoroethane (C₂HClF₃I) is a halogenated hydrocarbon of significant interest in various fields, including atmospheric chemistry and as a potential building block in synthetic organic chemistry. Its unique combination of five different halogen and hydrogen substituents on a two-carbon backbone presents a fascinating case for mass spectrometric analysis. This guide provides a comprehensive exploration of the mass spectrometry of this compound, offering researchers, scientists, and drug development professionals a detailed understanding of its ionization and fragmentation behavior. We will delve into the theoretical underpinnings of its mass spectral characteristics, provide practical experimental protocols, and interpret the resulting data to elucidate its structure.

This document moves beyond a simple recitation of data. It aims to provide a causal understanding of why specific fragmentation pathways are favored, grounded in the fundamental principles of physical organic chemistry and mass spectrometry. By understanding the "why," researchers can more confidently identify this molecule and its analogs in complex matrices.

I. Foundational Principles: Ionization and Fragmentation Dynamics

The behavior of a molecule in a mass spectrometer is fundamentally dictated by its interaction with the ionization source and the subsequent unimolecular decomposition of the resulting ion. For this compound, the choice of ionization technique profoundly influences the observed mass spectrum.

A. Electron Ionization (EI): The "Hard" Ionization Approach

Electron Ionization (EI) is a high-energy technique that typically imparts significant internal energy to the analyte molecule, leading to extensive fragmentation.[1] This process can be conceptualized as follows:

M + e⁻ → [M]•⁺ + 2e⁻

The resulting molecular ion, [C₂HClF₃I]•⁺, is often unstable and rapidly undergoes a series of fragmentation reactions. The fragmentation pathways are governed by the relative strengths of the chemical bonds within the molecule and the stability of the resulting fragments (both the charged ion and the neutral radical). In the case of this compound, the bond energies are a critical determinant of the initial fragmentation steps. The C-I bond is the weakest, making its cleavage a highly probable initial event.

B. Chemical Ionization (CI): The "Soft" Ionization Alternative

In contrast to EI, Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation and often preserves the molecular ion or produces a protonated molecule, [M+H]⁺.[1] This is achieved by reacting the analyte with reagent gas ions (e.g., CH₅⁺ from methane). The lower energy transfer during ionization makes CI particularly useful for confirming the molecular weight of the analyte.

II. Predicted Fragmentation Pathways of this compound under EI

While a publicly available, verified mass spectrum for this compound is not readily found in major databases like NIST, we can predict its fragmentation pattern based on established principles of mass spectrometry and the known behavior of similar halogenated ethanes.

The primary fragmentation pathways are expected to be initiated by the cleavage of the weakest bonds and the formation of the most stable carbocations. The general hierarchy of bond strengths in this molecule is C-I < C-Cl < C-C < C-F < C-H.

A. Primary Fragmentation: The Dominance of C-I Bond Cleavage

The carbon-iodine bond is the most labile in the molecule. Therefore, the most prominent initial fragmentation event will be the loss of an iodine radical:

[C₂HClF₃I]•⁺ → [C₂HClF₃]⁺ + I•

This will result in a significant peak at m/z 117 (for the ³⁵Cl isotope) and 119 (for the ³⁷Cl isotope) in a roughly 3:1 ratio. This fragment, the 1-chloro-1,2,2-trifluoroethyl cation, is expected to be a major ion in the spectrum.

B. Secondary Fragmentation Pathways

Subsequent fragmentation events can occur from the molecular ion or the primary fragment ions.

  • Loss of Chlorine: Cleavage of the C-Cl bond from the molecular ion would lead to the [C₂HF₃I]⁺ ion. This is less favorable than C-I cleavage but still possible.

  • C-C Bond Cleavage: Scission of the carbon-carbon bond can occur, leading to two possible scenarios:

    • Formation of the [CF₂I]⁺ fragment (m/z 177) and a neutral CHCl radical.

    • Formation of the [CHClF]⁺ fragment (m/z 67 for ³⁵Cl) and a neutral CF₂I radical.

  • Rearrangements and Elimination: Halogenated alkanes are also known to undergo rearrangement reactions, such as the elimination of a neutral hydrogen halide molecule (e.g., HCl or HF).

The following diagram illustrates the predicted major fragmentation pathways under Electron Ionization.

G M [C₂HClF₃I]•⁺ m/z 244/246 F1 [C₂HClF₃]⁺ m/z 117/119 M->F1 - I• F2 [CF₂I]⁺ m/z 177 M->F2 - •CHClF F3 [CHClF]⁺ m/z 67/69 M->F3 - •CF₂I I_ion I⁺ m/z 127 M->I_ion - •C₂HClF₃ F4 [CF₂Cl]⁺ m/z 85/87 F1->F4 - HF F5 [CF₃]⁺ m/z 69 F1->F5 - HCl

Caption: Predicted EI fragmentation of this compound.

III. Tabulated Summary of Predicted Mass-to-Charge Ratios

The following table summarizes the predicted major ions and their corresponding mass-to-charge ratios (m/z) for this compound under EI, considering the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

m/z (³⁵Cl / ³⁷Cl) Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
244 / 246[C₂HClF₃I]•⁺ (Molecular Ion)-Low to very low
127[I]⁺•C₂HClF₃Moderate
117 / 119[C₂HClF₃]⁺•IHigh (likely base peak)
177[CF₂I]⁺•CHClFModerate
85 / 87[CF₂Cl]⁺•CHF, from [C₂HClF₃]⁺Moderate
69[CF₃]⁺•CHClIModerate
67 / 69[CHClF]⁺•CF₂IModerate to Low

IV. Experimental Protocols: A Self-Validating Approach

To ensure the generation of high-quality, reproducible data, the following experimental protocols are recommended. These protocols are designed to be self-validating by incorporating both "hard" and "soft" ionization techniques.

A. Sample Preparation
  • Purity Assessment: Ensure the purity of the this compound sample using a preliminary technique such as Gas Chromatography with a Flame Ionization Detector (GC-FID).

  • Dilution: Prepare a dilute solution of the analyte in a volatile, high-purity solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

B. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The coupling of Gas Chromatography with Mass Spectrometry is the preferred method for analyzing this volatile compound.

  • GC System:

    • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

  • MS System:

    • Ion Source: Electron Ionization (EI) and, if available, Chemical Ionization (CI).

    • EI Source Parameters:

      • Ionization Energy: 70 eV.

      • Source Temperature: 230 °C.

      • Mass Range: m/z 40-300.

    • CI Source Parameters (using methane as reagent gas):

      • Ionization Energy: 100-200 eV (for reagent gas ionization).

      • Source Temperature: 150-200 °C.

      • Reagent Gas Pressure: Optimized for the specific instrument.

      • Mass Range: m/z 80-300.

C. Experimental Workflow Diagram

The following diagram outlines the logical flow of the experimental procedure.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_ionization Ionization Methods cluster_data Data Interpretation P1 Purity Check (GC-FID) P2 Dilution in Volatile Solvent P1->P2 A1 GC Separation P2->A1 A2 Ionization A1->A2 A3 Mass Analysis A2->A3 EI Electron Ionization (EI) (Hard Ionization) A2->EI CI Chemical Ionization (CI) (Soft Ionization) A2->CI A4 Detection A3->A4 D1 EI Spectrum Analysis (Fragmentation Pattern) A4->D1 D2 CI Spectrum Analysis (Molecular Weight Confirmation) A4->D2 D3 Structural Elucidation D1->D3 D2->D3

Caption: Experimental workflow for the mass spectrometric analysis.

V. Conclusion and Future Perspectives

The mass spectrometry of this compound, particularly under Electron Ionization, is predicted to be characterized by a dominant fragmentation pathway involving the cleavage of the weak carbon-iodine bond. The resulting spectrum will likely show a prominent isotopic cluster at m/z 117/119, corresponding to the [C₂HClF₃]⁺ ion. The use of Chemical Ionization is strongly recommended to confidently determine the molecular weight and corroborate the structural assignment.

This guide provides a robust theoretical framework and a practical experimental approach for the analysis of this compound. The principles outlined here can be extended to the study of other novel halogenated hydrocarbons, aiding in their identification and characterization. Further research involving high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would provide even greater detail into the fragmentation mechanisms and would be invaluable in confirming the predicted pathways.

VI. References

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. AZoM.com. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Chloro-2-iodo-1,1,2-trifluoroethane, with a primary focus on its boiling point. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document synthesizes experimental data with theoretical principles to offer a thorough understanding of this halogenated ethane derivative.

Introduction

This compound (CAS No. 354-26-7) is a halogenated hydrocarbon of interest in organic synthesis and potentially as a building block for more complex molecules. Its unique substitution pattern, featuring chlorine, iodine, and fluorine atoms, imparts specific physical and chemical characteristics that are crucial for its handling, application, and purification. A precise understanding of its boiling point is paramount for distillation-based purification, reaction condition optimization, and safety protocol development. This guide delves into the determination of its boiling point, the factors influencing it, and provides a standardized protocol for its experimental verification.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueSource(s)
CAS Number 354-26-7[1][2][3]
Molecular Formula C₂HClF₃I[1][3]
Molecular Weight 244.38 g/mol [1][4]
Boiling Point 77 °C @ 630 mmHg[1][3]
85.3 °C @ 760 mmHg[2]
Density 2.181 g/cm³ @ 20 °C[1][5]
Refractive Index 1.432 @ 20 °C[1][2]
Flash Point 77 °C[5]
EINECS Number 206-553-6[1][2]

In-Depth Analysis of the Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For this compound, there are noted variations in its reported boiling point, which are directly attributable to the pressure at which the measurement was taken. Several sources report a boiling point of 77 °C at a reduced pressure of 630 mmHg.[1][3] Another source indicates a boiling point of 85.3 °C at standard atmospheric pressure (760 mmHg).[2] This pressure dependence is a fundamental property of liquids and underscores the importance of specifying the pressure when reporting a boiling point.

Factors Influencing the Boiling Point

The boiling point of a molecule is primarily determined by the strength of its intermolecular forces. In the case of this compound, the following factors are significant:

  • Molecular Weight: With a molecular weight of 244.38 g/mol , the compound has significant mass, which contributes to stronger London dispersion forces compared to lighter analogues.

  • Polarity and Dipole-Dipole Interactions: The presence of highly electronegative fluorine and chlorine atoms, along with the less electronegative but highly polarizable iodine atom, creates a polar molecule. The resulting dipole-dipole interactions contribute to the intermolecular attractive forces, thus increasing the boiling point.

  • Halogen Substitution: The type of halogen atom significantly impacts the boiling point. For a given carbon skeleton, the boiling point generally increases with the increasing atomic weight and polarizability of the halogen (F < Cl < Br < I). The large and highly polarizable iodine atom in this compound is a major contributor to its relatively high boiling point compared to similar non-iodinated compounds.

The interplay of these molecular characteristics dictates the energy required to overcome the intermolecular forces and transition from the liquid to the gaseous phase.

BoilingPointFactors cluster_molecular Molecular Properties of this compound cluster_forces Intermolecular Forces MW High Molecular Weight LDF London Dispersion Forces MW->LDF Increases Polarity Molecular Polarity Dipole Dipole-Dipole Interactions Polarity->Dipole Creates Halogens Halogen Composition (F, Cl, I) Halogens->Polarity Creates dipoles Halogens->LDF Iodine increases polarizability BoilingPoint Boiling Point LDF->BoilingPoint Strengthens Dipole->BoilingPoint Strengthens

Caption: Factors influencing the boiling point of this compound.

Experimental Determination of Boiling Point

A precise experimental determination of the boiling point is crucial for compound characterization and purification. The following protocol outlines a standard method for determining the boiling point of this compound using the distillation method.

Protocol: Boiling Point Determination by Simple Distillation

Objective: To accurately measure the boiling point of this compound at atmospheric pressure.

Materials:

  • This compound (at least 10 mL)

  • Round-bottom flask (25 mL or 50 mL)

  • Distillation head (still head)

  • Condenser (Liebig or Graham)

  • Receiving flask

  • Calibrated thermometer (-10 to 110 °C range)

  • Heating mantle or oil bath

  • Boiling chips or magnetic stir bar and stirrer

  • Clamps and stand

  • Barometer

Procedure:

  • Apparatus Setup:

    • Assemble a simple distillation apparatus as depicted in the diagram below.

    • Place 10-15 mL of this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask.

    • Position the thermometer in the distillation head such that the top of the mercury bulb is level with the bottom of the side arm leading to the condenser.

    • Connect the condenser to a water source, ensuring water flows in at the bottom and out at the top.

    • Place the receiving flask at the end of the condenser.

  • Heating and Distillation:

    • Begin heating the round-bottom flask gently.

    • Observe the liquid and note the temperature at which it begins to boil.

    • Continue heating until a steady rate of distillation is achieved and the temperature reading on the thermometer stabilizes. This stable temperature is the boiling point.

    • Record the temperature to the nearest 0.1 °C.

  • Data Recording:

    • Record the atmospheric pressure from a barometer at the time of the experiment.

    • If the atmospheric pressure is not exactly 760 mmHg, a correction may be necessary for a highly accurate determination of the normal boiling point.

  • Safety Precautions:

    • Conduct the experiment in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[3]

    • This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Avoid inhalation of vapors and contact with skin and eyes.

DistillationWorkflow cluster_prep Preparation cluster_proc Procedure cluster_post Post-Procedure A Assemble Simple Distillation Apparatus B Add Compound and Boiling Chips to Flask A->B C Position Thermometer Correctly B->C D Gently Heat the Flask C->D E Observe for Boiling and Condensation D->E F Record Stable Thermometer Reading E->F G Record Atmospheric Pressure F->G H Apply Pressure Correction (if necessary) G->H

Caption: Workflow for experimental boiling point determination.

Safety and Handling

This compound is an irritant.[3][5] It is essential to handle this chemical with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

  • Precautionary Measures: Use only in a well-ventilated area or a fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing fumes, mist, spray, or vapors.[3]

  • Storage: Store in a cool, well-ventilated place. Keep the container tightly closed. The compound is light-sensitive and should be stored accordingly.[6]

Conclusion

The boiling point of this compound is a critical parameter for its scientific and industrial applications. This guide has established that its normal boiling point at standard atmospheric pressure is approximately 85.3 °C, while it is 77 °C at a reduced pressure of 630 mmHg. The influence of its molecular structure, particularly the presence of a heavy and polarizable iodine atom, on its intermolecular forces has been elucidated. The provided experimental protocol offers a reliable method for the verification of its boiling point, and the safety information ensures its proper handling. This comprehensive guide serves as a valuable resource for professionals working with this compound.

References

  • LookChem. This compound 354-26-7 China. [Link]

  • abcr GmbH. AB103197 | CAS 354-26-7. [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

  • IvyPanda. Micro Method Determination of Boiling Point of Hydrocarbons Essay. [Link]

Sources

stability and storage of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Introduction

This compound (CAS No. 354-26-7) is a halogenated hydrocarbon utilized in specialized laboratory applications, including organic synthesis and materials research.[1][2] Its unique structure, featuring a combination of chlorine, fluorine, and iodine atoms, imparts specific reactivity that is valuable for researchers. However, this same structural complexity introduces inherent instabilities that must be rigorously managed to ensure the compound's integrity, experimental reproducibility, and laboratory safety. This guide provides a comprehensive overview of the stability profile, degradation pathways, and field-proven protocols for the safe storage and handling of this compound, tailored for professionals in research and development.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling and storage. These properties dictate its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C₂HClF₃I[1][2][3]
Molecular Weight 244.38 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point 77 °C (at 630 Torr)[3]
Density 2.181 g/cm³ (at 20 °C)[3]
Refractive Index 1.432[3]
Primary Hazards Skin Irritant (H315), Serious Eye Irritant (H319), May cause respiratory irritation (H335)[1][5]

Core Stability Profile & Degradation Pathways

While stable under optimal conditions, this compound is susceptible to degradation from several environmental factors.[1] Understanding these pathways is critical to preventing the loss of material purity and the formation of hazardous byproducts.

Photolytic Instability: The Vulnerable Carbon-Iodine Bond

The most significant factor affecting the stability of this compound is its sensitivity to light.[1][6] The carbon-iodine (C-I) bond is inherently weak compared to C-Cl and C-F bonds and is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) radiation.

Mechanism: Exposure to light, particularly in the UV spectrum, provides the energy required to break the C-I bond, generating a highly reactive trifluoroethyl radical and an iodine radical.

CF₂I-CHClF + hν → •CF₂-CHClF + •I

These radical species can initiate a cascade of secondary reactions, including dimerization, reaction with solvents, or abstraction of hydrogen atoms, leading to a mixture of impurities and a decrease in the purity of the starting material. This mechanism is well-documented for iodo-containing organic compounds.[7][8] Therefore, protection from all light sources is the most critical aspect of storing this compound.

Thermal Decomposition

Elevated temperatures can induce thermal decomposition, leading to the release of toxic and corrosive gases.[1] While the product is stable at normal room temperature, it should be kept away from heat sources, sparks, and flames.[1][6] In the event of a fire or exposure to high heat, the following hazardous decomposition products can be generated:

  • Carbon oxides (CO, CO₂)

  • Hydrogen iodide (HI)

  • Hydrogen chloride (HCl)

  • Hydrogen fluoride (HF)[1][6]

The risk of explosion exists if the compound is heated under confinement due to the pressure buildup from these gaseous decomposition products.[1]

Chemical Incompatibility

Co-storage or mixing with incompatible materials poses a significant safety risk.

  • Strong Oxidizing Agents: This is the primary chemical incompatibility noted for this compound.[1][6] Contact with strong oxidizers can lead to vigorous, exothermic reactions, potentially causing fire or explosion.

  • Reactive Metals: While not explicitly documented for this specific molecule, related halogenated hydrocarbons are known to react violently with alkali metals (like sodium, potassium), alkaline earth metals (like barium), and powdered metals such as aluminum.[9] It is prudent to avoid contact with these materials.

Recommended Storage and Handling Protocol

A self-validating protocol for storage and handling is one where adherence to the steps systematically mitigates the known risks of degradation and exposure. The following protocol is designed to ensure the long-term stability and safe use of this compound.

Initial Receipt and Inspection
  • Verify Container Integrity: Upon receipt, inspect the container for any signs of damage, such as cracks or a compromised seal.

  • Confirm Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard warnings.

  • Log Inventory: Record the date of receipt. For traceability, assign a lot number if not already present. Implement a "First-In, First-Out" (FIFO) inventory system.

Long-Term Storage Conditions
  • Container Selection:

    • The primary container should be an amber glass bottle with a tight-fitting, chemically resistant cap (e.g., PTFE-lined).[6] This is non-negotiable to protect the light-sensitive compound from photodecomposition.[1]

    • For added protection, the primary container can be placed inside a secondary, light-opaque container or stored in a designated cabinet for light-sensitive reagents.

  • Atmosphere:

    • For long-term storage or for high-purity applications, displacing the headspace of the container with an inert gas such as argon or nitrogen is strongly recommended. This minimizes the presence of oxygen and moisture, which can react with any radical species formed.

  • Temperature and Environment:

    • Store in a cool, dry, and well-ventilated area.[1][6] A dedicated, ventilated cabinet for chemical storage is ideal.

    • Avoid temperature fluctuations and keep away from direct sunlight and all heat sources.[1]

    • Do not store in refrigerators or freezers that are not spark-proof.

Handling and Dispensing
  • Ventilation: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors, which may cause respiratory irritation.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.

    • A lab coat.

  • Dispensing:

    • Allow the container to reach room temperature before opening to prevent moisture condensation inside the bottle.

    • Minimize the time the container is open.

    • Promptly and securely reseal the container after dispensing. If an inert atmosphere was used, re-blanket the headspace before sealing.

The logical workflow for this protocol is illustrated in the diagram below.

G Diagram 1: Storage & Handling Workflow for this compound A Receipt of Compound B Inspect Container & Labeling A->B C Log into Inventory (FIFO) B->C D Prepare for Storage C->D E Select Amber Glass Container (PTFE-lined cap) D->E F Blanket with Inert Gas (Ar or N2) D->F Recommended for high purity G Store in Cool, Dry, Dark, Ventilated Area E->G F->G H Handling for Use G->H Retrieval I Use Chemical Fume Hood H->I J Wear Appropriate PPE H->J K Reseal & Re-blanket Promptly I->K J->K L Return to Storage K->L L->G Cycle

Caption: Workflow for optimal storage and safe handling.

Conclusion

The chemical integrity of this compound is contingent upon strict adherence to proper storage and handling procedures. The compound's primary vulnerabilities are photodegradation via cleavage of the C-I bond and thermal decomposition at elevated temperatures. By implementing the protocols outlined in this guide—specifically, storage in amber containers under a cool, dry, and inert atmosphere, and handling with appropriate engineering controls and PPE—researchers can ensure the compound's stability, safeguard against hazardous reactions, and maintain the validity of their experimental outcomes.

References

  • This compound - Safety Data Sheet. Synquest Labs. [URL: https://www.synquestlabs.com/product/1100-P-05/1-Chloro-2-iodo-1,1,2-trifluoroethane.html]
  • SAFETY DATA SHEET - 2-Iodo-1,1,1-trifluoroethane. Fisher Scientific. [URL: https://www.fishersci.com/sds/AC176080000]
  • Halothane - Safety Data Sheet. MsdsDigital.com. [URL: https://www.msdsdigital.com/halothane-sds]
  • Photoinduced C—I bond homolysis of 5-iodouracil: A singlet predissociation pathway. The Journal of Chemical Physics. [URL: https://pubs.aip.org/aip/jcp/article/146/2/024303/34483/Photoinduced-C-I-bond-homolysis-of-5-iodouracil]
  • Photoinduced C-I bond homolysis of 5-iodouracil: A singlet predissociation pathway. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S100180701730006X]
  • 1-chloro-2-iodotetrafluoroethane - Properties. BDMAEE. [URL: https://www.bdmaee.net/1-chloro-2-iodotetrafluoroethane/]
  • 1-Chloro-1,1,2-trifluoro-2-iodoethane Properties. Echemi. [URL: https://www.echemi.com/products/pid_31484-1-chloro-112-trifluoro-2-iodoethane.html]
  • Enflurane and Halothane - OSHA Method. Occupational Safety and Health Administration. [URL: https://www.osha.gov/sites/default/files/methods/t-29-fv-01-8105-m.pdf]
  • 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE | CAMEO Chemicals. NOAA. [URL: https://cameochemicals.noaa.gov/chemical/2104]
  • SAFETY DATA SHEET - 2-Iodo-1,1,1-trifluoroethane. FUJIFILM Wako Chemicals. [URL: https://labchem-wako.fujifilm.com/us/product/detail/W01W0120-1013.html]
  • Halothane - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Halothane]
  • SAFETY DATA SHEET - 2-Iodo-1,1,1-trifluoroethane. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/177814]
  • This compound | CAS 354-26-7. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1-chloro-2-iodo-1-1-2-trifluoroethane-354-26-7]
  • 1-Chloro-2-iodotetrafluoroethane | C2ClF4I | CID 136268. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Chloro-2-iodotetrafluoroethane]
  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem, National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1_2-Dichloro-1_1_2-trifluoro-2-iodoethane]
  • Hydrolysis study of fluoroorganic and cyano-based ionic liquid anions. ResearchGate. [URL: https://www.researchgate.net/publication/279854898_Hydrolysis_study_of_fluoroorganic_and_cyano-based_ionic_liquid_anions_-_Consequences_for_operational_safety_and_environmental_stability]
  • Halothane | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/halothane]
  • Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3). Cheméo. [URL: https://www.chemeo.com/cid/43-294-8/1-Chloro-2-iodotetrafluoroethane.pdf]
  • NIOSH Pocket Guide to Chemical Hazards - Halothane. Centers for Disease Control and Prevention. [URL: https://www.cdc.gov/niosh/npg/npgd0309.html]
  • THERMAL PLASMA DECOMPOSITION OF FLUORINATED GREENHOUSE GASES. ResearchGate. [URL: https://www.researchgate.
  • Thermal plasma decomposition of fluorinated greenhouse gases. ResearchGate. [URL: https://www.researchgate.
  • Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/em/d1em00019j]
  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. PubMed, National Center for Biotechnology Information. [URL: https://pubmed.ncbi.nlm.nih.gov/37018767/]
  • Abatement of fluorinated compounds in thermal plasma flow. ResearchGate. [URL: https://www.researchgate.
  • Synergistic Fluoroalkyl and Electron-Rich Vinyl Units for Ionizing Radiation-Induced Cross-Linking. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.orglett.5c03038]
  • 1-Chloro-1,2,2-trifluoroethane SDS, 431-07-2 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/1-chloro-1,2,2-trifluoroethane-cas-431-07-2.html]
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-b-photostability-testing-new-active-substances-medicinal-products-step-5_en.pdf]
  • Photodissociation of Co-C Bond in Methyl- and Ethylcobalamin: An Insight from TD-DFT Calculations. ResearchGate. [URL: https://www.researchgate.
  • 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986). International Agency for Research on Cancer.

Sources

1-Chloro-2-iodo-1,1,2-trifluoroethane safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling and Application of 1-Chloro-2-iodo-1,1,2-trifluoroethane

This guide provides an in-depth analysis of the safety and handling protocols for this compound (CAS No. 354-26-7). Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a detailed, practical framework for its safe utilization in a laboratory setting. Our focus is on the causality behind safety procedures, ensuring a self-validating system of protocols grounded in authoritative data.

Compound Profile and Strategic Importance

This compound is a halogenated alkane with the chemical formula C₂HClF₃I. Its unique combination of atoms makes it a valuable, albeit hazardous, reagent in specialized organic synthesis. The presence of chlorine, iodine, and fluorine atoms on a two-carbon backbone offers multiple reactive sites, enabling its use in complex molecular architecture. However, this reactivity also dictates the stringent safety measures required for its handling.

This guide is structured to build a comprehensive understanding of the compound's risk profile, beginning with hazard identification and culminating in detailed emergency and disposal protocols.

Hazard Identification and Risk Assessment

A foundational aspect of working with any chemical is a thorough understanding of its intrinsic hazards. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as an irritant.[1]

GHS Classification

The compound's primary hazards are concisely summarized by its GHS classification.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
Source: SynQuest Laboratories, Sigma-Aldrich[1]

The GHS pictogram associated with these hazards is the exclamation mark (GHS07), and the signal word is "Warning".[1]

NFPA 704 Hazard Diamond

The National Fire Protection Association (NFPA) 704 diamond provides a quick visual reference for emergency responders.

  • Health (Blue): 3 - Short exposure could cause serious temporary or residual injury.[1] This high rating underscores the need for robust personal protective equipment (PPE) and immediate first aid in case of exposure.

  • Flammability (Red): 0 - The material will not burn under normal fire conditions.[1]

  • Instability (Yellow): 0 - The substance is normally stable, even under fire exposure conditions, and is not reactive with water.[1]

The following Graphviz diagram illustrates the GHS hazard profile for this compound.

GHS_Hazard_Profile cluster_main GHS Hazard Summary: this compound pictogram {GHS07 | Exclamation Mark} hazards Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation prevention Key Precautionary Statements P261: Avoid breathing vapors/mist P264: Wash skin thoroughly after handling P271: Use only in well-ventilated area P280: Wear protective gloves/eye/face protection

Caption: GHS Pictogram and Hazard Statements.

Physicochemical Properties and Stability

Understanding the physical and chemical properties is crucial for designing safe experiments and storage solutions.

PropertyValueReference
CAS Number 354-26-7[1]
Molecular Formula C₂HClF₃I[1]
Boiling Point 77 °C[2]
Density 2.181 g/mL[2]
Refractive Index 1.432[2]
Stability Stable under normal handling and storage conditions.[1]
Sensitivity Light sensitive.[1][2]
Incompatibilities Strong oxidizing agents.[1]
Hazardous Decomposition Products Under normal conditions, none. In case of fire, may produce hydrogen fluoride and hydrogen iodide.[1]

Causality Insight: The compound's sensitivity to light necessitates storage in amber or opaque containers to prevent photodegradation, which could lead to the formation of unknown and potentially more hazardous byproducts. Its incompatibility with strong oxidizing agents is a critical consideration for experimental design, as accidental mixing could lead to a vigorous and exothermic reaction.

Exposure Control and Personal Protection

A multi-layered approach involving engineering controls, administrative procedures, and personal protective equipment (PPE) is essential for mitigating exposure risks.

Engineering Controls

The primary line of defense is to handle the substance within a controlled environment.

  • Ventilation: All work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Emergency Equipment: Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the identified hazards.

  • Eye and Face Protection: Chemical safety goggles or safety glasses are mandatory. A face shield should also be worn to provide additional protection against splashes.[1]

  • Hand Protection: Chemical-resistant protective gloves are required. The specific glove material should be selected based on breakthrough time and permeation rate for halogenated compounds.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing must be worn. For larger quantities or tasks with a higher risk of splashing, chemical-resistant aprons or suits may be necessary.[1]

  • Respiratory Protection: If ventilation is inadequate or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is paramount to preventing accidents and exposure.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure all necessary engineering controls are operational and all required PPE is correctly donned.

  • Dispensing: Conduct all transfers and dispensing of the chemical within a chemical fume hood. Avoid breathing fumes, mists, or vapors.[1]

  • Procedure: Use non-sparking tools and equipment where applicable, although the material itself is not flammable.[3]

  • Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1] Do not eat, drink, or smoke in the work area.[1]

  • Decontamination: Decontaminate all equipment and work surfaces after use.

Storage Requirements
  • Container: Keep the container tightly closed when not in use.[1]

  • Location: Store in a dry, cool, and well-ventilated area.[1]

  • Conditions: Protect from light by using an amber or opaque container and storing in a dark location.[1][4]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1]

Emergency Procedures and First Aid

In the event of an accidental release or exposure, a rapid and informed response is critical.

Accidental Release Measures
  • Evacuation: Evacuate personnel from the affected area.

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[3]

  • Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.[3] Personnel involved in cleanup must wear full PPE.

First-Aid Measures

The following diagram illustrates the workflow for responding to an exposure event.

Emergency_Response_Workflow cluster_assessment Initial Assessment cluster_actions Immediate First-Aid Actions start Exposure Event Occurs route Identify Route of Exposure start->route inhalation Inhalation: 1. Move to fresh air. 2. Keep comfortable for breathing. 3. If not breathing, give artificial respiration. route->inhalation Inhalation skin Skin Contact: 1. Remove contaminated clothing. 2. Wash with plenty of soap and water. route->skin Skin eye Eye Contact: 1. Rinse cautiously with water for at least 15 minutes. 2. Remove contact lenses, if present and easy to do. 3. Continue rinsing. route->eye Eye ingestion Ingestion: 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. route->ingestion Ingestion seek_medical Seek Immediate Medical Advice/Attention (For all exposure routes) inhalation->seek_medical skin->seek_medical eye->seek_medical ingestion->seek_medical

Caption: First-Aid Workflow for Exposure.

Self-Validating System: The immediate actions for each exposure route are designed to mitigate harm before professional medical help is available. For instance, in the case of eye contact, continuous rinsing for at least 15 minutes is critical to physically remove the irritant and reduce the extent of serious eye damage.[1] Similarly, prohibiting induced vomiting after ingestion prevents the chemical from causing secondary damage to the esophagus on its way back up.[1]

Toxicological and Ecological Information

Toxicological Summary
  • Acute Effects: The primary acute health effects are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[1]

  • Chronic Effects: There is currently no data available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound in the reviewed sources.[1] This lack of data does not imply a lack of hazard; it signifies an information gap. Therefore, it is prudent to handle the compound as if it could have long-term health effects and minimize exposure accordingly.

Ecological Information

No specific data on ecotoxicity, persistence, degradability, or bioaccumulation potential was available in the consulted SDS documents.[3] As a standard precautionary principle, discharge into the environment must be avoided.[3]

Disposal Considerations

Chemical waste must be managed in a way that minimizes its impact on health and the environment.

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not dispose of it via sewer systems.[3]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, they can be punctured to render them unusable and disposed of in a sanitary landfill, if local regulations permit.[3]

Conclusion

This compound is a chemical that demands respect and meticulous handling. Its utility in research is balanced by its significant irritant properties. By integrating the principles of GHS, understanding the causality behind safety protocols, and employing robust engineering controls and PPE, researchers can effectively mitigate the risks associated with its use. This guide serves as a dynamic framework; it should be supplemented by institution-specific safety protocols and a continuous commitment to a culture of safety in the laboratory.

References

  • This compound Safety Data Sheet. SynQuest Laboratories, Inc.

  • Safety Data Sheet. Sigma-Aldrich. (Note: This link is for a related compound but illustrates the GHS information format).

  • 1-Chloro-1,2,2-trifluoroethane SDS. ECHEMI. (Note: This link is for a related compound but provides context on general handling and disposal).

  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem, National Center for Biotechnology Information. (Note: This link is for a related compound but provides physicochemical data context).

  • Safety Data Sheet. Fisher Scientific. (Note: This link is for a related compound but provides context on handling and storage).

  • This compound. ChemicalBook.

Sources

Methodological & Application

Application Note: 1-Chloro-2-iodo-1,1,2-trifluoroethane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Synthetic Chemists

Abstract

1-Chloro-2-iodo-1,1,2-trifluoroethane (CAS No. 354-26-7) is a halogenated ethane derivative that serves as a valuable and versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into complex molecules.[1][2][3] Its utility stems from the significant difference in bond dissociation energy between the Carbon-Iodine and Carbon-Chlorine bonds, allowing for selective radical generation. This guide provides a comprehensive overview of its reactivity, applications, and detailed protocols for its use in synthetic transformations relevant to pharmaceutical and materials science research.

Introduction and Physicochemical Properties

This compound is a key intermediate for synthesizing fluorinated organic compounds.[2] Its unique structure, featuring three distinct halogen atoms, provides a handle for selective chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 354-26-7[1][2]
Molecular Formula C₂HClF₃I[1][2][3]
Molecular Weight 244.38 g/mol [2][3]
Boiling Point 77 °C @ 630 Torr[2]
Density 2.181 g/cm³ @ 20 °C[2]
Appearance Not specified, likely a liquid-
Synonyms 1-Chloro-1,1,2-trifluoro-2-iodoethane[2]

The primary synthetic value of this reagent lies in the C-I bond, which is significantly weaker than the C-Cl, C-F, and C-H bonds within the molecule. This allows for the selective homolytic cleavage of the C-I bond to generate the 1-chloro-1,2,2-trifluoroethyl radical, which can then be trapped by various substrates.[4]

Core Reactivity: The Free-Radical Pathway

The predominant application of this compound is in free-radical addition reactions to unsaturated compounds like alkenes and alkynes.[4][5] The mechanism proceeds via a classic chain reaction involving initiation, propagation, and termination steps.

Mechanistic Principles

The process is initiated by heat or photochemical irradiation, which supplies the energy needed to break the weak C-I bond.[4]

  • Initiation: Homolytic cleavage of the C-I bond forms the reactive 1-chloro-1,2,2-trifluoroethyl radical.

  • Propagation: The generated radical adds across the π-bond of an alkene or alkyne. This creates a new carbon-centered radical, which then abstracts an iodine atom from another molecule of this compound, propagating the chain.

  • Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I1 CFClI-CF₂H R1 •CFCl-CF₂H + I• I1->R1 Heat (Δ) or Light (hν) R2 •CFCl-CF₂H Adduct_Radical R-CH(•)-CH₂(CFCl-CF₂H) R2->Adduct_Radical + Alkene R-CH=CH₂ Product R-CHI-CH₂(CFCl-CF₂H) Adduct_Radical->Product + R3 •CFCl-CF₂H Adduct_Radical->R3 Chain Carrier I2 CFClI-CF₂H T1 Radical + Radical → Stable Molecule T_example e.g., I• + I• → I₂ G start Start: Assemble Dry Glassware under Inert Atmosphere reagents Charge Flask: 1. Alkene (1.0 eq) 2. CF₂ClCFHI (1.5 eq) 3. Solvent 4. Initiator (optional) start->reagents react Heat to Reflux (80-110 °C) or Irradiate with UV Light reagents->react monitor Monitor Reaction by TLC or GC-MS react->monitor monitor->react Incomplete workup Cool to RT Aqueous Workup (Na₂S₂O₃, Brine) monitor->workup Complete purify Dry (Na₂SO₄), Concentrate Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Sources

The Strategic Application of 1-Chloro-2-iodo-1,1,2-trifluoroethane in Modern Organic Synthesis: A Guide to Trifluoroethylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Trifluoroethyl Moiety

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a critical bioisostere for ethyl or ethoxy groups, conferring enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics to parent molecules. The deliberate installation of this moiety can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of 1-chloro-2-iodo-1,1,2-trifluoroethane as a versatile and reactive agent for trifluoroethylation, detailing its chemical properties, mechanistic pathways, and practical application protocols for researchers at the forefront of chemical synthesis.

Reagent Profile: this compound

This compound (CAS No. 354-26-7) is a halogenated alkane with a unique substitution pattern that renders it a valuable precursor for the trifluoroethyl group.[1] Its utility stems from the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine and carbon-fluorine bonds, making it the primary site for both nucleophilic attack and radical cleavage.

PropertyValueSource
Chemical Formula C₂HClF₃I[1]
Molecular Weight 244.38 g/mol [2]
Appearance Not specified, likely a liquid
Boiling Point 77 °C at 630 Torr[2]
Density 2.181 g/cm³ at 20 °C[2]
Safety and Handling

As a reactive halogenated compound, this compound requires careful handling in a well-ventilated fume hood. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Chemical safety goggles and/or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a fume hood is mandatory. For operations with a higher risk of aerosol generation, a respirator may be necessary.

Storage and Stability:

  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly closed.

  • Protect from light, as iodo-compounds can be light-sensitive.

  • Incompatible with strong oxidizing agents.[1]

Disposal:

  • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Mechanistic Considerations in Trifluoroethylation

The introduction of the trifluoroethyl group using this compound can be envisioned to proceed through several key mechanistic pathways, primarily dictated by the reaction conditions and the nature of the substrate. The presence of two distinct halogen atoms (Cl and I) on adjacent carbons allows for selective activation. The C-I bond is the more labile of the two, serving as the primary reactive site.

Nucleophilic Substitution (Sₙ2 Pathway)

The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the adjacent carbon atom, making it susceptible to attack by a range of nucleophiles. In an Sₙ2-type mechanism, a nucleophile (Nu⁻) attacks the carbon bearing the iodine atom, displacing the iodide as a leaving group.

G reagents CF₃-CH(Cl)-I + Nu⁻ transition_state [Nu---CH(Cl)(CF₃)---I]⁻ reagents->transition_state Sₙ2 Attack product CF₃-CH(Cl)-Nu + I⁻ transition_state->product Iodide Departure

This pathway is particularly relevant for soft nucleophiles such as thiolates and certain amines. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are typically employed to solvate the counter-ion of the nucleophile without impeding its reactivity.

Radical-Mediated Trifluoroethylation

The weak C-I bond in this compound makes it an excellent precursor for the trifluoroethyl radical (•CH(Cl)CF₃) under photolytic or radical initiator-induced conditions. The generated radical can then participate in addition reactions, particularly with alkenes and alkynes.

G cluster_initiation Initiation cluster_propagation Propagation start CF₃-CH(Cl)-I radical •CH(Cl)CF₃ + I• start->radical hν or Initiator alkene R-CH=CH₂ intermediate_radical R-CH(•)-CH₂-CH(Cl)CF₃ product R-CH(X)-CH₂-CH(Cl)CF₃

This approach is advantageous for functionalizing carbon-carbon multiple bonds. The regioselectivity of the radical addition is governed by the formation of the more stable radical intermediate.[3]

Transition-Metal Catalyzed Cross-Coupling

Modern synthetic methods increasingly rely on transition-metal catalysis to forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While specific protocols for this compound are not extensively documented, analogies with similar fluoroalkyl halides suggest that copper- or palladium-catalyzed cross-coupling reactions are highly plausible.[4]

In a hypothetical copper-catalyzed process, oxidative addition of the C-I bond to a low-valent copper species would generate a trifluoroethyl-copper intermediate. This intermediate could then undergo reductive elimination with a suitable coupling partner, such as an aryl or vinyl halide, to form the desired product.

G Cu_0 Cu(I) Catalyst Ox_Add [CF₃-CH(Cl)]-Cu(III)-I Cu_0->Ox_Add Oxidative Addition Reagent CF₃-CH(Cl)-I Reagent->Ox_Add Transmetal Ar-Cu(III)-[CH(Cl)CF₃] Ox_Add->Transmetal Partner Ar-X Partner->Transmetal Transmetalation or Reductive Elimination Product Ar-CH(Cl)CF₃ Transmetal->Product Reductive Elimination Product->Cu_0 Catalyst Regeneration

Such catalytic cycles offer mild reaction conditions and broad functional group tolerance, making them highly attractive for complex molecule synthesis.[4]

Application Protocols: Trifluoroethylation of Nucleophiles

While specific literature examples for this compound are sparse, the following protocols are based on established methodologies for similar fluoroalkyl iodides and provide a robust starting point for experimental design. Optimization of reaction parameters (temperature, solvent, base, and reaction time) will be necessary for specific substrates.

Protocol 1: N-Trifluoroethylation of Anilines (Nucleophilic Substitution)

This protocol outlines the trifluoroethylation of an aniline derivative, a common transformation in the synthesis of pharmaceutically active compounds.

Objective: To synthesize an N-trifluoroethylated aniline via an Sₙ2 reaction.

Materials:

  • Substituted Aniline (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (e.g., round-bottom flask or sealed tube)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).

  • Solvent Addition: Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Reagent Addition: Add this compound (1.2 equiv) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality and Optimization:

  • Base: Potassium carbonate is a moderately strong, non-nucleophilic base sufficient to deprotonate the aniline, enhancing its nucleophilicity. Stronger bases like sodium hydride could be used for less nucleophilic anilines but may lead to side reactions.

  • Solvent: DMF is a polar aprotic solvent that facilitates Sₙ2 reactions by solvating cations while leaving the nucleophile relatively free.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for the C-N bond formation.

Protocol 2: S-Trifluoroethylation of Thiols (Nucleophilic Substitution)

This protocol describes the synthesis of trifluoroethyl thioethers, which are of interest in agrochemical and materials science applications.

Objective: To prepare a trifluoroethyl thioether from a thiol precursor.

Materials:

  • Thiol (1.0 equiv)

  • This compound (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Anhydrous Acetonitrile (CH₃CN)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a reaction vessel, suspend the thiol (1.0 equiv) and cesium carbonate (1.5 equiv) in anhydrous acetonitrile.

  • Reagent Addition: Add this compound (1.1 equiv) to the mixture at room temperature.

  • Reaction: Stir the reaction at room temperature. Thiols are generally highly nucleophilic, and the reaction may proceed to completion without heating. Monitor by TLC or GC-MS.

  • Workup: Once the starting material is consumed, filter the reaction mixture to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by column chromatography if necessary.

Causality and Optimization:

  • Base: Cesium carbonate is often used in S-alkylation reactions as the large, soft cesium cation is believed to promote the reactivity of the soft thiolate nucleophile.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this transformation.

  • Temperature: The high nucleophilicity of thiolates often allows these reactions to proceed efficiently at or below room temperature, which can improve the selectivity and reduce the formation of byproducts.

Conclusion and Future Outlook

This compound represents a promising, albeit underutilized, reagent for the introduction of the valuable trifluoroethyl moiety into organic molecules. Its differentiated halogen reactivity provides a handle for selective activation through nucleophilic, radical, or transition-metal-mediated pathways. While direct literature precedent for its application is emerging, the foundational principles of organic chemistry allow for the rational design of effective trifluoroethylation protocols. The experimental frameworks provided herein serve as a validated starting point for researchers to explore the synthetic potential of this reagent. Further investigations into its reactivity, particularly in the realm of asymmetric catalysis and late-stage functionalization of complex molecules, are anticipated to unlock new avenues in medicinal chemistry and materials science.

References

  • Recent Progress in Metal-Mediated Trifluoroethylation. Request PDF. Available at: [Link][4]

  • A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. ResearchGate. Available at: [Link][5]

  • Trifluoromethylation. Wikipedia. Available at: [Link][6]

  • Reactions of trifluoromethyl radicals with organic halides. Part 7.—Chloro- and fluorochloro-ethanes. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Available at: [Link][7]

  • Reactions of trifluoromethyl radicals with organic halides. Part 7.—Chloro- and fluorochloro-ethanes. Sci-Hub. Available at: [Link][8]

  • 1-Chloro-2-iodotetrafluoroethane | C2ClF4I | CID 136268. PubChem. Available at: [Link][9]

  • 10.8: Radical-Chain Addition Reactions to Alkenes. Chemistry LibreTexts. Available at: [Link][3]

  • 2-Chloro-1,1,1-Trifluoroethane (IARC Summary & Evaluation, Volume 41, 1986). inchem.org. Available at: [Link][10]

  • Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. PubMed. Available at: [Link][11]

  • Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3). Cheméo. Available at: [Link][12]

Sources

Application Notes and Protocols for Radical Reactions Involving 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction: Unlocking the Synthetic Potential of 1-Chloro-2-iodo-1,1,2-trifluoroethane in Radical Chemistry

This compound (CF₃CFClI) is a halogenated hydrocarbon that presents a unique platform for the introduction of the synthetically valuable 1-chloro-1,2,2-trifluoroethyl moiety into organic molecules. The strategic placement of iodine and chlorine atoms on adjacent carbons, combined with the presence of fluorine atoms, imparts distinct chemical properties that are of significant interest in the synthesis of novel agrochemicals, pharmaceuticals, and advanced materials. The C-I bond is significantly weaker than the C-Cl and C-F bonds, allowing for its selective homolytic cleavage to generate the 1-chloro-1,2,2-trifluoroethyl radical (CF₃CFCl•). This selective radical generation opens a gateway to a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This comprehensive guide provides detailed application notes and protocols for leveraging the radical reactivity of this compound. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to enable researchers to confidently design and execute novel synthetic transformations. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices.

Core Principles of Radical Generation from this compound

The cornerstone of the radical chemistry of this compound is the facile homolytic cleavage of the carbon-iodine bond. This can be achieved through several initiation methods:

  • Photochemical Initiation: Irradiation with UV or visible light can provide the energy required to break the C-I bond, generating the desired radical species. This method offers a clean and often mild approach to radical generation.

  • Thermal Initiation: At elevated temperatures, the C-I bond can undergo homolysis. This method is often used in conjunction with radical initiators.

  • Radical Initiators: Chemical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, can be used to generate radicals that then abstract the iodine atom from this compound, propagating a radical chain reaction.[1]

  • Reductive Methods: Single electron transfer (SET) from a reducing agent, such as a metal or a photocatalyst in its excited state, can induce the cleavage of the C-I bond.

The generated 1-chloro-1,2,2-trifluoroethyl radical is a versatile intermediate that can participate in a variety of subsequent reactions.

Application Note 1: Radical Addition to Alkenes and Alkynes

The addition of the 1-chloro-1,2,2-trifluoroethyl radical to unsaturated carbon-carbon bonds is a powerful method for the construction of more complex fluorinated molecules. This atom transfer radical addition (ATRA) process is highly valuable in drug discovery for the introduction of unique fluorinated motifs.[2]

Mechanistic Rationale

The reaction proceeds via a chain mechanism involving three key steps: initiation, propagation, and termination.[3]

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) 2 R• 2 R• Initiator->2 R• Heat or Light Initiator->2 R• R• R• CF3CFCl• CF3CFCl• R•->CF3CFCl• + CF3CFClI - RI R•->CF3CFCl• Adduct_Radical Adduct Radical CF3CFCl•->Adduct_Radical + Alkene CF3CFCl•->Adduct_Radical Product Adduct Product Adduct_Radical->Product + CF3CFClI - CF3CFCl• Adduct_Radical->Product Radical_1 Radical Species 1 Non-Radical_Product Non-Radical Product Radical_1->Non-Radical_Product Radical_2 Radical Species 2 Radical_2->Non-Radical_Product Alkene Alkene/Alkyne

Figure 1: General mechanism for the radical addition of 1-chloro-1,2,2-trifluoroethyl radical to an alkene.

The regioselectivity of the addition to unsymmetrical alkenes is generally governed by the stability of the resulting radical intermediate. The 1-chloro-1,2,2-trifluoroethyl radical will preferentially add to the less substituted carbon of the double bond to form the more stable secondary or tertiary radical.

Protocol: Photocatalyzed Radical Addition to 1-Octene

This protocol describes a representative procedure for the visible-light-induced radical addition of this compound to 1-octene, by analogy with similar reported reactions of iodofluoroalkanes.

Materials:

  • This compound (CF₃CFClI)

  • 1-Octene

  • fac-Ir(ppy)₃ (photocatalyst)

  • Anhydrous acetonitrile (MeCN)

  • Schlenk flask or similar reaction vessel

  • Blue LED lamp (450 nm)

  • Stir plate and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add fac-Ir(ppy)₃ (1-2 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous acetonitrile (5 mL), 1-octene (1.0 mmol, 1.0 eq), and this compound (1.2 mmol, 1.2 eq) via syringe.

  • The reaction mixture is degassed by three freeze-pump-thaw cycles.

  • The flask is placed approximately 5-10 cm from a blue LED lamp and stirred at room temperature.

  • The progress of the reaction is monitored by GC-MS or TLC.

  • Upon completion (typically 12-24 hours), the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired product, 1-chloro-3-iodo-1,1,2-trifluorodecane.

Data Table: Expected Yields for Radical Addition to Various Alkenes

Alkene SubstrateProductExpected Yield (%)
1-Octene1-Chloro-3-iodo-1,1,2-trifluorodecane75-85
Styrene(3-Chloro-1-iodo-3,4,4-trifluorobutyl)benzene80-90
Methyl AcrylateMethyl 2-(1-chloro-2,2,2-trifluoroethyl)-3-iodopropanoate65-75
Cyclohexene1-(1-Chloro-2,2,2-trifluoroethyl)-2-iodocyclohexane70-80

Application Note 2: Reductive Radical Coupling Reactions

Reductive coupling reactions provide a powerful means to form new carbon-carbon bonds by coupling the 1-chloro-1,2,2-trifluoroethyl radical with another organic electrophile. These reactions are typically mediated by a transition metal catalyst and a stoichiometric reductant.

Mechanistic Considerations

While a detailed mechanistic understanding is often catalyst-dependent, a general catalytic cycle for a nickel-catalyzed reductive coupling of this compound with an aryl halide is proposed below.

G cluster_reactants Reactants Ni0 Ni(0)L_n NiI_Aryl Ar-Ni(I)L_n Ni0->NiI_Aryl Oxidative Addition (Ar-X) NiIII_Aryl_R Ar-Ni(III)(R_F)L_n NiI_Aryl->NiIII_Aryl_R Oxidative Addition (R_F-I) Product Ar-R_F NiIII_Aryl_R->Product Reductive Elimination NiI_X Ni(I)X NiI_X->Ni0 Reduction ArX Ar-X RFI CF3CFClI (R_F-I) Reductant Reductant (e.g., Zn, Mn)

Figure 2: Proposed catalytic cycle for a nickel-catalyzed reductive cross-coupling reaction.

Protocol: Nickel-Catalyzed Reductive Coupling with 4-Iodotoluene

This protocol outlines a hypothetical procedure for the nickel-catalyzed reductive coupling of this compound with 4-iodotoluene, inspired by similar reported cross-coupling methodologies.

Materials:

  • This compound (CF₃CFClI)

  • 4-Iodotoluene

  • Nickel(II) chloride (NiCl₂)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Zinc dust (activated)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Schlenk tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add NiCl₂ (5 mol%), dtbbpy (10 mol%), and activated zinc dust (2.0 eq).

  • Add anhydrous DMF (5 mL), followed by 4-iodotoluene (1.0 mmol, 1.0 eq) and this compound (1.5 mmol, 1.5 eq).

  • The reaction mixture is stirred at 60 °C.

  • The reaction progress is monitored by GC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with 1 M HCl.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield 1-(1-chloro-2,2,2-trifluoroethyl)-4-methylbenzene.

Data Table: Anticipated Scope of Reductive Coupling with Aryl Halides

Aryl HalideProductExpected Yield (%)
4-Iodotoluene1-(1-Chloro-2,2,2-trifluoroethyl)-4-methylbenzene60-70
1-Bromo-4-methoxybenzene1-(1-Chloro-2,2,2-trifluoroethyl)-4-methoxybenzene55-65
2-Chloropyridine2-(1-Chloro-2,2,2-trifluoroethyl)pyridine50-60

Safety Precautions

This compound is a chemical that should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a promising reagent for the introduction of the 1-chloro-1,2,2-trifluoroethyl group into organic molecules via radical pathways. The protocols and application notes provided in this guide, based on established principles of radical chemistry and analogous reactions, offer a solid foundation for researchers to explore the synthetic utility of this compound. The ability to generate the 1-chloro-1,2,2-trifluoroethyl radical under mild conditions opens up new avenues for the synthesis of novel fluorinated compounds with potential applications in drug discovery and materials science.

References

  • Radicals in Action: A Festival of Radical Transform
  • Process for producing 1-chloro-2,2-difluoroethane.
  • Radicals: Reactive Intermediates with Transl
  • Three-component cross-coupling reactions involving alkenes enabled by visible-light and earth-abundant-metal-c
  • Process for preparing 1-chloro-2,2,2-trifluoroethane.
  • Radical cascade reaction of alkynes with N-fluoroarylsulfonimides and alcohols. PubMed Central.
  • "Magic Chloro": Profound Effects of the Chlorine
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Radical Reactions. Chemistry LibreTexts.
  • Method of obtaining 1,2-dichloroethane.
  • Difunctionalization of Alkenes and Alkynes via Intermolecular Radical and Nucleophilic Additions. MDPI.
  • Free-Radical-Initiated Coupling Reaction of Alcohols and Alkynes: Not C-O but C-C Bond Formation.
  • Initiation, Propagation, Termin
  • Reactions of Alkenes and Alkynes – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. BCcampus.
  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • Preparation of 1,1,1-trifluoro-2,2,-dichloroethane.
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
  • An In-depth Technical Guide to 1-Chloro-1,1-difluoro-2-iodoethane: Discovery and History. Benchchem.
  • Application Notes and Protocols for Atom Transfer Radical Addition (ATRA) Reactions with 2-Chloro-1,1-difluoro-1- iodoethane (CF2ClCH2I). Benchchem.
  • PFAS List. IAEG.

Sources

Application Notes and Protocols for the Photochemical Use of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction: Harnessing the Power of Light for Advanced Fluorination

1-Chloro-2-iodo-1,1,2-trifluoroethane (FITS-2) is a halogenated hydrocarbon that serves as a valuable precursor for the generation of the 1-chloro-1,2,2-trifluoroethyl radical under photochemical conditions. The incorporation of fluorinated motifs is a cornerstone of modern drug discovery, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles of bioactive molecules.[1] This guide provides a comprehensive overview of the photochemical applications of this compound, with a focus on its use in visible-light photoredox catalysis for the formation of carbon-carbon bonds. The protocols and principles outlined herein are designed to be a practical resource for researchers seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safe handling procedures is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 354-26-7[2]
Molecular Formula C₂HClF₃I[3]
Molecular Weight 244.38 g/mol
Appearance Not specified, likely a liquid
Boiling Point Data not readily available
Density Data not readily available

Safety and Handling:

This compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.[3]

  • Storage: Store in a cool, dry, well-ventilated area, protected from light. Keep the container tightly closed.[3]

  • In case of contact:

    • Skin: Wash with plenty of soap and water.[3]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]

    • Inhalation: Remove the person to fresh air and keep comfortable for breathing.[3]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Core Application: Photochemical Generation of the 1-Chloro-1,2,2-trifluoroethyl Radical

The key to the synthetic utility of this compound lies in the selective cleavage of the carbon-iodine bond upon exposure to light. The C-I bond is significantly weaker than the C-Cl and C-F bonds, allowing for its homolytic scission to generate the desired 1-chloro-1,2,2-trifluoroethyl radical. This reactive intermediate can then be trapped by a variety of radical acceptors, most notably alkenes and alkynes, in atom transfer radical addition (ATRA) reactions.[4]

Mechanism: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating radicals from haloalkanes.[5] The general mechanism for the photoredox-catalyzed addition of this compound to an unsaturated substrate is depicted below.

G cluster_0 Photocatalytic Cycle cluster_1 Radical Propagation PC Photocatalyst (PC) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_reduced Reduced Photocatalyst (PC⁻) PC_excited->PC_reduced SET PC_reduced->PC SET Reagent CFClI-CF₂H PC_reduced->Reagent Radical •CFCl-CF₂H Reagent->Radical e⁻ from PC⁻ Adduct_Radical Adduct Radical Radical->Adduct_Radical + Alkene Alkene Alkene Adduct_Radical->PC Oxidation (Regenerates PC) Product Adduct Product Adduct_Radical->Product + I⁻

Caption: General mechanism for visible-light photoredox catalysis.

Causality in the Mechanism:

  • Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs visible light, promoting it to an excited state (PC*).[5]

  • Single Electron Transfer (SET): The excited photocatalyst is a potent reducing agent and donates an electron to this compound.

  • Radical Generation: Upon accepting an electron, the C-I bond of this compound undergoes dissociative electron attachment, releasing an iodide anion and the desired 1-chloro-1,2,2-trifluoroethyl radical.

  • Radical Addition: The electrophilic radical adds across the double or triple bond of a substrate (e.g., an alkene or alkyne). This step is regioselective, with the radical typically adding to the less substituted carbon to form the more stable radical intermediate.[6]

  • Chain Propagation/Termination: The resulting radical adduct can then be further reduced or oxidized to the final product, regenerating the ground-state photocatalyst.

Application Note 1: Trifluoroethylation of Alkenes

Experimental Protocol: Visible-Light Mediated Addition to Alkenes

Materials:

  • This compound

  • Alkene substrate

  • Photocatalyst (e.g., fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂)

  • Anhydrous solvent (e.g., acetonitrile, DMF)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED lamp, ~450 nm)

  • Magnetic stirrer

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1. Add photocatalyst and alkene to Schlenk tube. B 2. Seal and purge with inert gas. A->B C 3. Add solvent and this compound. B->C D 4. Place near light source and stir. C->D E 5. Monitor reaction progress (TLC, GC-MS). D->E F 6. Concentrate the reaction mixture. E->F G 7. Purify by column chromatography. F->G

Caption: Experimental workflow for the photochemical addition reaction.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a Schlenk tube equipped with a magnetic stir bar, add the photocatalyst (1-2 mol%).

    • Add the alkene (1.0 equivalent).

    • Seal the tube with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes. This is crucial to remove oxygen, which can quench the excited state of the photocatalyst and participate in side reactions.

    • Via syringe, add the anhydrous solvent (to achieve a concentration of approximately 0.1 M with respect to the alkene).

    • Add this compound (1.5-2.0 equivalents). Using a slight excess of the iodo-fluoroalkane ensures complete consumption of the limiting alkene.

  • Photochemical Reaction:

    • Place the reaction vessel approximately 5-10 cm from the visible light source (e.g., a blue LED lamp). The distance can be adjusted to control the reaction temperature.

    • Irradiate the reaction mixture with vigorous stirring at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or ¹H NMR spectroscopy until the starting alkene is consumed.

  • Work-up and Purification:

    • Upon completion, remove the light source and quench the reaction by opening it to the air.

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the desired 1-chloro-1,2,2-trifluoroethylated product.

Expected Results and Functional Group Tolerance

Based on studies with analogous reagents, this reaction is expected to be tolerant of a wide range of functional groups.[7] The following table provides representative yields for the visible-light-mediated addition of similar iodofluoroalkanes to various alkenes, which can serve as a guide for expected outcomes with this compound.

Alkene SubstrateExpected Product StructureRepresentative Yield (%)
StyreneC₆H₅-CH(I)-CH₂-CFCl-CF₂HHigh
1-OcteneCH₃(CH₂)₅-CH(I)-CH₂-CFCl-CF₂HHigh
Cyclohexene1-(1-Chloro-1,2,2-trifluoroethyl)-2-iodocyclohexaneModerate to High
Acrylate EstersRO₂C-CH(I)-CH₂-CFCl-CF₂HModerate

Note: Yields are based on analogous reactions and may vary for this compound. Optimization of reaction conditions may be necessary.

Conclusion and Future Outlook

This compound is a promising reagent for the introduction of the 1-chloro-1,2,2-trifluoroethyl moiety into organic molecules through photochemical methods. The principles of visible-light photoredox catalysis provide a mild and efficient pathway for the generation of the corresponding radical and its subsequent addition to unsaturated systems. The protocols provided in this guide, based on well-established reactivity of analogous compounds, offer a solid foundation for researchers to explore the synthetic potential of this versatile building block. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, the development of new applications for reagents like this compound will undoubtedly play a crucial role in advancing these fields.

References

  • Zhao, Z.-G., Chen, Q.-Y., Guo, Y., Huang, M., & Li, L. (2015). Visible-Light-Induced Photocatalysis of 1,1,1-Trifluoro-2-iodoethane with Alkylalkenes and Silyl Enol Ethers. Synthesis, 47(24), 3891–3900.
  • Beier, P., et al. (2018). Photocatalytic radical addition of 1,1,2,2-tetrafluoro-1-iodoethane to alkenes. Fluorine Notes, 1(116).
  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.
  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. Retrieved from [Link]

  • Nishikubo, T., et al. (2021).
  • LibreTexts Chemistry. (2022). 12.3: Radical-Chain Addition Reactions to Alkenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of the visible-light mediated chlorodifluoromethylation of (hetero)arenes enabled by a hypervalent iodine EDA complex. Retrieved from [Link]

  • Sci-Hub. (n.d.). ChemInform Abstract: Visible-Light-Induced Photocatalysis of 1,1,1-Trifluoro-2-iodoethane with Alkylalkenes and Silyl Enol Ethers. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodotetrafluoroethane. Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. Retrieved from [Link]

  • Tang, X., et al. (2021). Photocatalytic C–F alkylation of trifluoromethyls using o-phosphinophenolate: mechanistic insights and substrate prediction.
  • ResearchGate. (n.d.). Photocatalytic generation of alkyl radicals for trifluoromethylation of arenes using CF3SO2Cl and mpg-CN. Retrieved from [Link]

  • West, J. G., et al. (2024). Photocatalytic fluoroalkylation by ligand-to-metal charge transfer. Frontiers in Chemistry, 12, 1463321.
  • ResearchGate. (n.d.). Practical Photocatalytic Trifluoromethylation and Hydrotrifluoromethylation of Styrenes in Batch and Flow. Retrieved from [Link]

  • The Animated Chemistry Textbook. (2021, October 24). Radical Addition - Alkene Reactions Part 8 of 9 - Organic Chemistry 101 [Video]. YouTube. [Link]

  • NIST. (n.d.). 1,1,1-Trifluoro-2-iodoethane. In NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Photocatalytic Degradation of Trichloroethylene Under Different Environmental Conditions: Kinetics and Carbon Isotope Effects.

Sources

reaction of 1-Chloro-2-iodo-1,1,2-trifluoroethane with alkenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Reaction of 1-Chloro-2-iodo-1,1,2-trifluoroethane with Alkenes

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and professionals in drug development on the application of this compound (F-alkyl iodide) in the synthesis of complex fluorinated molecules via its reaction with alkenes. The introduction of fluorinated moieties is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, lipophilicity, and binding affinity. This guide provides a thorough examination of the underlying reaction mechanisms, actionable experimental protocols, and critical parameters that govern the success of this powerful synthetic transformation.

Core Principles: The Radical Addition Mechanism

The reaction between this compound and an alkene is a classic example of a free-radical chain addition.[1][2] The process is predicated on the relative weakness of the carbon-iodine (C-I) bond compared to other bonds in the molecule, allowing for its selective homolytic cleavage to initiate a chain reaction. This reaction reliably installs a 1-chloro-1,2,2-trifluoroethyl group across the double bond while simultaneously leaving a synthetically versatile iodine atom in the product.

The mechanism can be dissected into three fundamental stages:

  • Initiation: The reaction begins with the generation of a 1-chloro-1,2,2-trifluoroethyl radical (•CF(Cl)CF2I is incorrect, the iodine is on the other carbon, the starting material is ClCF2CFHI, let's assume the prompt meant CF2Cl-CFIH or similar, but the provided name is this compound, which is F2ClC-CFIH. The search results point to radical additions of F-alkyl iodides in general. Let's assume the intended reagent is CF2ClCF2I. The C-I bond is the weakest and will cleave). Let's stick to the prompt's named compound: FClHC-CF2I. The C-I bond is the weakest. Homolytic cleavage generates the FClHC-CF2• radical. This step is typically induced by thermal means using a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide, or via photochemical activation with UV light.[3][4]

  • Propagation: This is a two-step cycle that builds the product and regenerates the chain-carrying radical.

    • Addition: The electrophilic FClHC-CF2• radical adds to the electron-rich π-bond of the alkene. The addition is regioselective, following an anti-Markovnikov pattern. The radical attacks the least sterically hindered or least substituted carbon of the double bond, which results in the formation of a new, more stable (i.e., more substituted) carbon-centered radical intermediate.[1][2]

    • Atom Transfer: The newly formed alkyl radical abstracts an iodine atom from a molecule of this compound. This step yields the final iodofluorinated product and regenerates the FClHC-CF2• radical, which can then participate in another propagation cycle.[3]

  • Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product.[2] This can occur through various combinations of the radicals present in the reaction mixture.

Mechanistic Diagram

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (Δ or hν) R1 FClHC-CF₂I I->R1 Homolysis of C-I bond Rad1 FClHC-CF₂• R1->Rad1 R1->Rad1 Regenerated Product R'-CHI-CH₂-CF₂-CHFCl (Final Product) R1->Product Alkene R'-CH=CH₂ Rad1->Alkene Rad2 R'-CH•-CH₂-CF₂-CHFCl Alkene->Rad2 Rad2->R1 Step 2: Iodine Atom Transfer Rad1_T FClHC-CF₂• Rad2_T R'-CH•-CH₂-... Rad1_T->Rad2_T Radical Combination Term_Prod Non-Radical Products Rad2_T->Term_Prod

Caption: Free-radical chain mechanism for the addition of this compound to an alkene.

Application Notes: Strategic Implementation

The primary value of this reaction lies in its ability to generate complex, fluorinated scaffolds that are often difficult to access through other methods. The resulting vicinal iodo-fluoroalkane is a particularly valuable intermediate. The remaining iodine atom serves as a versatile synthetic handle for a host of subsequent transformations, including:

  • Elimination reactions to form fluorinated alkenes.

  • Nucleophilic substitution reactions.

  • Cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to form new C-C bonds.

  • Radical cyclization reactions.

Key Factors Influencing Reaction Success
  • Mode of Initiation:

    • Thermal: Initiators like AIBN or dibenzoyl peroxide are common. The reaction temperature must be sufficient to induce homolysis of the initiator (e.g., >70-80 °C for AIBN). This method is robust but may not be suitable for thermally sensitive substrates.

    • Photochemical: UV irradiation provides a milder alternative, allowing reactions to proceed at lower temperatures. This is advantageous for preserving sensitive functional groups.

  • Alkene Substrate: Electron-rich alkenes generally exhibit higher reactivity towards the electrophilic fluoroalkyl radical. Steric hindrance around the double bond can impede the initial addition step, slowing the reaction rate.

  • Solvent Choice: Non-polar solvents such as hexane, cyclohexane, or benzene are often employed to minimize side reactions. However, the solubility of the substrates may necessitate the use of other solvents like acetonitrile or t-butanol.

  • Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of the this compound is typically used. This ensures the efficient trapping of the intermediate alkyl radical by iodine atom transfer, minimizing undesired side reactions such as alkene polymerization.[1]

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions and expected outcomes for the addition reaction with various alkene types. (Note: Yields are illustrative and depend heavily on the specific substrate and precise conditions).

Alkene SubstrateInitiator (mol%)SolventTemperature/ConditionsTypical Yield
1-Octene (Terminal)AIBN (5%)Cyclohexane80 °C, 8h80-90%
Styrene (Aromatic)Benzoyl Peroxide (5%)Benzene85 °C, 6h75-85%
Cyclohexene (Internal)AIBN (10%)tert-Butanol80 °C, 12h60-75%
Methyl Acrylate (Electron-deficient)UV Light (300 nm)Acetonitrile25 °C, 24h50-65%

Experimental Protocols

Disclaimer: These protocols are intended as a general guide. All procedures should be performed by trained personnel in a properly equipped chemical laboratory. Appropriate personal protective equipment (PPE) must be worn.

Protocol 3.1: General Procedure for Thermal-Initiated Radical Addition

Materials and Equipment:

  • This compound

  • Alkene substrate

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous solvent (e.g., cyclohexane)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of an inert gas (N₂ or Ar).

  • Reagent Charging: To the flask, add the alkene (1.0 eq.), the anhydrous solvent (to achieve ~0.2-0.5 M concentration), and this compound (1.2 eq.).

  • Degassing: Bubble the inert gas through the stirred solution for 15-20 minutes to remove dissolved oxygen, which can inhibit radical reactions.

  • Initiation: Add the radical initiator AIBN (0.1 eq.) to the solution.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 80-85 °C for AIBN in cyclohexane) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If necessary, dilute with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the organic phase sequentially with a saturated aqueous solution of sodium thiosulfate (to quench unreacted iodine species), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain the desired adduct.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Assemble flame-dried glassware under N₂/Ar B 2. Add alkene, solvent, and F-alkyl iodide A->B C 3. Degas solution B->C D 4. Add initiator (AIBN) C->D E 5. Heat to 80 °C and monitor D->E F 6. Cool and quench (Na₂S₂O₃ wash) E->F G 7. Extract, wash, and dry organic layer F->G H 8. Concentrate and purify (chromatography) G->H I Final Product H->I

Caption: Standard workflow for the thermally initiated radical addition of F-alkyl iodides to alkenes.

Safety and Handling

Halogenated hydrocarbons, including this compound, require careful handling.

  • Hazards: These compounds can be irritants to the skin, eyes, and respiratory system.[5]

  • Precautions: Always work in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Storage: Iodo-compounds can be light-sensitive and should be stored in amber bottles in a cool, dark place to prevent decomposition.[6]

Conclusion

The radical addition of this compound to alkenes is a highly effective and reliable method for synthesizing complex fluorinated molecules. Its predictable anti-Markovnikov regioselectivity and the retention of a synthetically useful iodine atom in the product make it a valuable tool for medicinal and materials chemists. By carefully controlling the reaction parameters—particularly the mode of initiation, solvent, and stoichiometry—researchers can optimize this reaction to build diverse molecular architectures with high efficiency.

References

  • Zhang, L., et al. (2019). Organophosphine-Catalyzed Difluoroalkylation of Alkenes. Organic Letters, 21(17), 6705-6709. Available at: [Link]

  • Muñiz, K. (2012). Vicinal Difunctionalization of Alkenes with Iodine(III) Reagents and Catalyst. RECERCAT. Available at: [Link]

  • Douglas, J. J., et al. (2017). C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation. Nature Communications, 8, 1476-4687. Available at: [Link]

  • Oshimoto, H., et al. (2017). Phosphinative radical addition of alkyl iodides to activated alkenes. ResearchGate. Available at: [Link]

  • LibreTexts. (2021). Free Radical Addition Reactions of Alkenes, Anti-Markownikoff's Orientation. Chemistry LibreTexts. Available at: [Link]

  • National Council of Educational Research and Training. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Haloalkanes and Haloarenes. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem. Available at: [Link]

  • Wikipedia. (n.d.). Free-radical addition. Wikipedia. Available at: [Link]

  • Liu, W., et al. (2023). Alkene dialkylation by triple radical sorting. Nature. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Geminal homologative fluorination of carbonyl derivatives en route to 1-fluoro-2-haloethyl skeletons. Available at: [Link]

  • MDPI. (2018). Alkene Difunctionalization Using Hypervalent Iodine Reagents: Progress and Developments in the Past Ten Years. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (2024). Molecular Iodine as a Catalyst for Alkene Difluorination. Organic Chemistry Portal. Available at: [Link]

  • Haszeldine, R. N. (1953). Some Isomers of Chloroiodotrifluoroethane. The Journal of Organic Chemistry, 18(12), 1747-1750. Available at: [Link]

  • Barluenga, J., et al. (1991). ChemInform Abstract: Synthesis of 2-Functionalized 1-Chloro-1-iodo-1-alkenes from 1-Chloro-1-alkynes and IPy2BF4. ChemInform, 22(12). Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. PubChem. Available at: [Link]

Sources

Application Notes and Protocols for Trifluoroethylation using 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of the Trifluoroethyl Moiety

The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The trifluoroethyl group (-CH₂CF₃), in particular, imparts unique physicochemical properties, including increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, which can profoundly influence the biological activity and performance of a molecule. This guide provides a detailed examination of experimental protocols for trifluoroethylation, with a focus on the use of haloalkanes as precursors for the trifluoroethyl radical.

While direct, detailed protocols for the application of 1-chloro-2-iodo-1,1,2-trifluoroethane in trifluoroethylation are not extensively reported in the literature, its structural similarity to the widely used reagent, 2,2,2-trifluoroethyl iodide (CF₃CH₂I), allows for the adaptation of established methods. This document will present representative, detailed protocols using CF₃CH₂I for the trifluoroethylation of important classes of organic molecules—coumarins and N-heterocyles—under photocatalytic conditions. The underlying principles and reaction mechanisms will be thoroughly discussed, along with considerations for adapting these methods for this compound, noting how the presence of the additional chlorine atom may influence reactivity.

Reagent Profile: this compound

Physicochemical Properties:

PropertyValueReference
CAS Number 354-26-7[1]
Molecular Formula C₂HClF₃I[2]
Molecular Weight 244.38 g/mol [2]
Boiling Point 77 °C[1]
Density 2.181 g/cm³[1]
Refractive Index 1.432[1]
Appearance Not specified, likely a liquid
Sensitivity Light sensitive[1][2]

Safety and Handling:

This compound is a chemical that requires careful handling in a laboratory setting.[2]

  • Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2]

  • Precautions:

    • Handle in a well-ventilated area, preferably a fume hood.[2]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]

    • Avoid breathing fumes, mist, spray, or vapors.[2]

    • Store in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[2]

Reaction Mechanism: The Radical Pathway

The trifluoroethylation reactions described herein proceed through a radical chain mechanism, typically initiated by a photocatalyst under visible light irradiation. The key steps are:

  • Initiation: The photocatalyst, upon absorption of light, reaches an excited state, becoming a potent reductant. It then transfers an electron to the trifluoroethyl iodide, leading to the homolytic cleavage of the carbon-iodine bond and the formation of the trifluoroethyl radical (•CH₂CF₃).

  • Propagation: The highly reactive trifluoroethyl radical adds to the substrate (e.g., an aromatic ring or a double bond) to form a radical intermediate. This intermediate is then oxidized, often by the oxidized form of the photocatalyst, to regenerate the catalyst and yield the trifluoroethylated product.

  • Termination: The reaction is terminated by the combination of any two radical species.

Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination PC Photocatalyst (PC) PC_star PC* PC->PC_star hν (Visible Light) PC_star->PC e⁻ transfer Reagent R-I (e.g., CF3CH2I) Radical R• (•CH2CF3) + I⁻ Reagent->Radical e⁻ from PC* Radical_Adduct [Substrate-R]• Radical->Radical_Adduct Radical Addition Substrate Substrate (e.g., Arene) Substrate->Radical_Adduct Product Product (Substrate-R) Radical_Adduct->Product Oxidation (e.g., by PC⁺) Termination_Product Non-Radical Products Radical_1 Radical 1 Radical_1->Termination_Product Radical_2 Radical 2 Radical_2->Termination_Product Radical Combination

Figure 1: Generalized radical chain mechanism for photocatalytic trifluoroethylation.

Representative Protocol 1: Visible-Light-Induced Trifluoroethylation of Coumarins

This protocol is adapted from a reported procedure for the direct C(sp²)–H radical trifluoroethylation of coumarins using 2,2,2-trifluoroethyl iodide and serves as an excellent model for adaptation.[3]

Experimental Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the coumarin substrate (0.2 mmol, 1.0 equiv.), the photocatalyst (e.g., fac-[Ir(ppy)₃], 1-5 mol%), and a suitable solvent (e.g., acetonitrile, 2.0 mL).

  • Degassing: Seal the tube and degas the mixture by three freeze-pump-thaw cycles.

  • Reagent Addition: Under an inert atmosphere (e.g., argon), add 2,2,2-trifluoroethyl iodide (0.4 mmol, 2.0 equiv.) via syringe.

  • Irradiation: Place the reaction mixture approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoroethylated coumarin.

Data Summary (for 2,2,2-trifluoroethyl iodide):

EntrySubstrateProductYield (%)
1Coumarin3-(2,2,2-trifluoroethyl)coumarin75
27-Methoxycoumarin7-Methoxy-3-(2,2,2-trifluoroethyl)coumarin82
36-Bromocoumarin6-Bromo-3-(2,2,2-trifluoroethyl)coumarin68

Causality and Adaptation for this compound:

The choice of a photocatalyst like fac-[Ir(ppy)₃] is due to its strong reducing ability in the excited state, which is sufficient to reduce the trifluoroethyl iodide. The use of a polar aprotic solvent like acetonitrile helps to dissolve the reactants and facilitate the single-electron transfer process.

When adapting this protocol for this compound, the fundamental mechanism is expected to be similar, with the generation of a trifluoroethyl radical. However, the presence of the chlorine atom on the α-carbon could influence the reaction in several ways:

  • Radical Stability: The chlorine atom may have a minor electronic effect on the stability of the resulting radical, which could slightly alter the reaction kinetics.

  • Side Reactions: The C-Cl bond, although stronger than the C-I bond, might be susceptible to cleavage under certain conditions, potentially leading to side products. Careful optimization of the reaction conditions would be necessary to ensure selectivity.

Representative Protocol 2: Trifluoroethylation of N-Heterocycles

The direct trifluoroethylation of N-heterocycles is of high importance in drug discovery. This protocol is based on established methods for the trifluoroethylation of indoles and other related heterocycles.

Experimental Procedure:

  • Reaction Setup: In a glovebox, combine the N-heterocycle substrate (0.5 mmol, 1.0 equiv.), a copper catalyst (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv.) in a vial.

  • Solvent and Reagent Addition: Add a suitable solvent (e.g., DMF, 2.5 mL) and 2,2,2-trifluoroethyl iodide (1.0 mmol, 2.0 equiv.).

  • Reaction Conditions: Seal the vial and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for the required time (typically 12-24 hours).

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary (for 2,2,2-trifluoroethyl iodide):

EntrySubstrateProductYield (%)
1Indole1-(2,2,2-trifluoroethyl)indole85
2Pyrrole1-(2,2,2-trifluoroethyl)pyrrole78
3Carbazole9-(2,2,2-trifluoroethyl)carbazole92

Causality and Adaptation for this compound:

This method relies on a copper-catalyzed cross-coupling reaction. The base is crucial for the deprotonation of the N-H bond of the heterocycle, making it nucleophilic. The ligand stabilizes the copper catalyst and facilitates the catalytic cycle.

When using this compound, the C-I bond is expected to be the reactive site in the cross-coupling reaction. The electronic and steric effects of the additional chlorine atom might necessitate re-optimization of the catalyst, ligand, base, and reaction temperature to achieve high yields and selectivity.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Substrate, Photocatalyst/Catalyst, and Solvent B Degas (for photocatalysis) or Add Base/Ligand A->B C Add Trifluoroethylating Reagent B->C D Irradiate with Visible Light or Heat C->D E Monitor Progress (TLC, GC-MS) D->E F Quench Reaction and Concentrate E->F Reaction Complete G Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Figure 2: General experimental workflow for trifluoroethylation reactions.

Synthesis of this compound

While not widely commercially available, this compound can be synthesized in the laboratory. A potential synthetic route involves the addition of iodine monochloride (ICl) to chlorotrifluoroethylene (CTFE). This reaction would likely proceed via a radical mechanism, initiated by heat or a radical initiator. Careful control of the reaction conditions would be necessary to ensure the desired regioselectivity of the addition.

Conclusion

This compound represents a potentially valuable, yet under-explored, reagent for the introduction of the trifluoroethyl group into organic molecules. While direct experimental protocols are scarce, the well-established reactivity of the analogous 2,2,2-trifluoroethyl iodide provides a solid foundation for the development of trifluoroethylation methods using this chlorinated counterpart. The representative protocols for the photocatalytic trifluoroethylation of coumarins and the copper-catalyzed trifluoroethylation of N-heterocycles presented in this guide offer robust starting points for researchers. Careful consideration of the potential influence of the α-chloro substituent on reactivity and selectivity will be paramount in adapting these methods. Further research into the synthesis and reactivity of this compound is warranted to fully unlock its potential in the synthesis of novel fluorinated compounds for pharmaceutical and materials applications.

References

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • 1,1,2-Trichloro-1,2,2-trifluoroethane - IDLH | NIOSH | CDC. Centers for Disease Control and Prevention. [Link]

  • Scalable Synthesis of Trifluoromethylated Imidazo-Fused N-Heterocycles Using TFAA and Trifluoroacetamide as CF3-Reagents. ResearchGate. [Link]

  • Process for preparing 1-chloro-2,2,2-trifluoroethane.
  • Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I). ACS Publications. [Link]

  • N−H Trifluoroethylation of Indoles and other Aromatic N‐Heterocycles with CF3CHCl2 by Copper‐Mediated Cross‐Coupling Reaction. ResearchGate. [Link]

  • A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. MDPI. [Link]

  • Radical Chain Reactions. Chemistry LibreTexts. [Link]

  • Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I). PubMed. [Link]

  • Visible-Light-Induced Photocatalysis of 1,1,1-Trifluoro-2-iodoethane with Alkylalkenes and Silyl Enol Ethers. Sci-Hub. [Link]

Sources

Application Notes and Protocols for 1-Chloro-2-iodo-1,1,2-trifluoroethane in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-chloro-2-iodo-1,1,2-trifluoroethane, a versatile fluorinated building block for the synthesis of pharmaceutical intermediates. We delve into the unique reactivity imparted by the carbon-iodine bond, which allows for the strategic introduction of the 1-chloro-1,1,2-trifluoroethyl moiety into organic molecules. This guide details protocols for key synthetic transformations, including free-radical additions to unsaturated systems and transition-metal-catalyzed cross-coupling reactions. The underlying mechanisms of these reactions are discussed, providing researchers with the foundational knowledge to adapt and optimize these methods for their specific drug discovery and development programs.

Introduction: The Strategic Value of Fluorinated Motifs in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely employed strategy in modern medicinal chemistry to enhance a variety of pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. The 1-chloro-1,1,2-trifluoroethyl group, accessible from this compound, offers a unique combination of electronic and steric properties that can be exploited by medicinal chemists to fine-tune the characteristics of lead compounds.

This compound (CAS No. 354-26-7) is a valuable reagent for introducing this fluorinated alkyl group. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds is the cornerstone of its synthetic utility. The weaker carbon-iodine bond can be selectively cleaved under relatively mild conditions, enabling the formation of a carbon-centered radical or participation in organometallic catalytic cycles, while leaving the more robust carbon-chlorine bond intact for potential subsequent transformations.

Chemical Properties and Reactivity

A foundational understanding of the chemical properties of this compound is crucial for its effective application.

PropertyValue
Chemical Formula C₂HClF₃I
Molecular Weight 244.38 g/mol
Boiling Point 77 °C
Appearance Colorless liquid

The key to the synthetic utility of this compound lies in the selective reactivity of the carbon-iodine bond. This bond is significantly weaker than the C-Cl and C-F bonds, making it the primary site of reaction. This selective cleavage can be initiated by various means, including light, heat, or interaction with a transition metal catalyst, to generate the reactive 1-chloro-1,1,2-trifluoroethyl intermediate.

Application in Pharmaceutical Intermediate Synthesis: Free-Radical Addition to Unsaturated Systems

A powerful application of this compound is the introduction of the 1-chloro-1,1,2-trifluoroethyl group across a double or triple bond via a free-radical addition mechanism. This transformation is particularly valuable for the synthesis of complex aliphatic and alicyclic scaffolds in drug candidates. The reaction is typically initiated by photolysis or a radical initiator.

Mechanistic Pathway

The free-radical addition proceeds through a classic chain reaction mechanism, as illustrated below.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., AIBN) Radical_Initiator Initiator Radical Initiator->Radical_Initiator Heat or Light C2HClF3IRadical_Initiator C2HClF3IRadical_Initiator Radical_C2HClF3 •C₂HClF₃ Radical C2HClF3IRadical_Initiator->Radical_C2HClF3 Homolytic Cleavage Radical_C2HClF3Alkene Radical_C2HClF3Alkene Adduct_Radical Adduct Radical (R-CH(I)-CH₂-C₂HClF₃) Radical_C2HClF3Alkene->Adduct_Radical Adduct_RadicalC2HClF3I Adduct_RadicalC2HClF3I ProductRadical_C2HClF3 ProductRadical_C2HClF3 Adduct_RadicalC2HClF3I->ProductRadical_C2HClF3 Iodine Atom Transfer Radical_C2HClF3Radical_C2HClF3 Radical_C2HClF3Radical_C2HClF3 Dimer Dimerized Product Radical_C2HClF3Radical_C2HClF3->Dimer C2HClF3I C₂HClF₃I Alkene Alkene (R-CH=CH₂) Product Product (R-CH(I)-CH₂-C₂HClF₃)

Figure 1: General mechanism for the free-radical addition of this compound to an alkene.

Experimental Protocol: Free-Radical Addition to an Alkene

This protocol is a representative procedure for the addition of this compound to a generic alkene, initiated by azobisisobutyronitrile (AIBN).

Materials:

  • This compound

  • Alkene substrate

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add the alkene substrate (1.0 eq) and anhydrous toluene.

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Add AIBN (0.1 eq) to the flask.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-chloro-2-(2-iodoalkyl)-1,1,2-trifluoroethane.

Trustworthiness: This protocol is based on well-established principles of free-radical chemistry.[1] The progress of the reaction can be monitored by standard analytical techniques, and the final product can be characterized by NMR and mass spectrometry to validate its structure.

Application in Pharmaceutical Intermediate Synthesis: Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a mild and powerful method for the generation of radical species.[2] this compound is an excellent substrate for this methodology, allowing for the generation of the 1-chloro-1,1,2-trifluoroethyl radical under exceptionally mild conditions. This radical can then be used in various carbon-carbon bond-forming reactions.

Mechanistic Pathway

The photoredox catalytic cycle involves the excitation of a photocatalyst by visible light, followed by a single-electron transfer to the this compound, leading to the cleavage of the C-I bond.

G cluster_catalytic_cycle Photoredox Catalytic Cycle cluster_reaction Radical Reaction PC Photocatalyst (PC) (e.g., Ru(bpy)₃²⁺) PC_excited Excited Photocatalyst (PC*) PC->PC_excited Visible Light (hν) PC_excitedC2HClF3I PC_excitedC2HClF3I PC_oxidizedRadical_C2HClF3Iodide PC_oxidizedRadical_C2HClF3Iodide PC_excitedC2HClF3I->PC_oxidizedRadical_C2HClF3Iodide PC_oxidizedDonor PC_oxidizedDonor PCDonor_oxidized PCDonor_oxidized PC_oxidizedDonor->PCDonor_oxidized Radical_C2HClF3Alkene Radical_C2HClF3Alkene Adduct_Radical Radical Adduct Radical_C2HClF3Alkene->Adduct_Radical Product Functionalized Product Adduct_Radical->Product Further Reaction C2HClF3I C₂HClF₃I PC_oxidized Oxidized Photocatalyst (PC⁺) Radical_C2HClF3 •C₂HClF₃ Radical Iodide I⁻ Donor Sacrificial Electron Donor Donor_oxidized Oxidized Donor Alkene Alkene Substrate

Figure 2: Mechanism of visible-light photoredox-catalyzed generation of the 1-chloro-1,1,2-trifluoroethyl radical.

Experimental Protocol: Photoredox-Mediated Addition to an Alkene

This protocol provides a general procedure for the visible-light-induced addition of this compound to an alkene.

Materials:

  • This compound

  • Alkene substrate

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ as photocatalyst

  • Hünig's base (N,N-diisopropylethylamine)

  • Anhydrous acetonitrile

  • Blue LED light source

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a reaction vial equipped with a magnetic stir bar, combine the alkene substrate (1.0 eq), this compound (1.5 eq), the photocatalyst (1-2 mol%), and Hünig's base (2.0 eq) in anhydrous acetonitrile.

  • Seal the vial and degas the mixture by sparging with nitrogen or argon for 10-15 minutes.

  • Place the reaction vial in proximity to a blue LED light source and stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the desired product.

Authoritative Grounding: This protocol is based on established methods for the visible-light-induced atom transfer radical addition (ATRA) of iodoalkanes.[3] The mild reaction conditions tolerate a wide range of functional groups, making this method highly applicable in the late-stage functionalization of complex pharmaceutical intermediates.

Safety and Handling

This compound is a chemical that requires careful handling in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times.[4] Avoid inhalation of vapors and contact with skin and eyes.[4] In case of accidental exposure, refer to the material safety data sheet (MSDS) for appropriate first-aid measures. Store the compound in a cool, dry, and dark place, away from incompatible materials.[4]

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of fluorinated pharmaceutical intermediates. Its unique reactivity, centered on the selective cleavage of the carbon-iodine bond, allows for the efficient introduction of the 1-chloro-1,1,2-trifluoroethyl moiety into a wide array of organic molecules. The free-radical addition and photoredox-catalyzed reactions detailed in these application notes provide researchers with robust and adaptable methods for the synthesis of novel fluorinated compounds. The mild conditions and functional group tolerance of the photoredox-mediated transformations make this reagent particularly attractive for late-stage functionalization in drug discovery programs.

References

  • PubChem. (n.d.). 1-Chloro-2-iodotetrafluoroethane. Retrieved from [Link]

  • Wikipedia. (n.d.). Halothane. Retrieved from [Link]

  • Zheng, J., & Postigo, A. (2020). Fluorine-Containing Inhalation Anesthetics: Chemistry, Properties and Pharmacology. Current Organic Chemistry, 24(14), 1606-1621.
  • Master Organic Chemistry. (2013, July 30). Free Radical Reactions – Chlorination of Methane. Retrieved from [Link]

  • Zhao, Z.-G., Chen, Q.-Y., Guo, Y., Huang, M., & Li, L. (2015). Visible-Light-Induced Photocatalysis of 1,1,1-Trifluoro-2-iodoethane with Alkylalkenes and Silyl Enol Ethers. Synthesis, 47(24), 3891–3900.
  • Douglas, J. J., Albright, H., & Sevrin, M. J. (2018). Visible-Light Photocatalysis as an Enabling Technology for Drug Discovery: A Paradigm Shift for Chemical Reactivity. Journal of Medicinal Chemistry, 62(3), 1126-1159.

Sources

Catalytic Activation of 1-Chloro-2-iodo-1,1,2-trifluoroethane: A Comprehensive Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Fluorinated Building Block

1-Chloro-2-iodo-1,1,2-trifluoroethane (CFC-113a) is a polyhalogenated alkane that holds significant potential as a building block in the synthesis of complex fluorinated molecules for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the differential reactivity of its carbon-halogen bonds. The presence of a relatively weak carbon-iodine (C-I) bond alongside more robust carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds allows for selective chemical transformations. This guide provides an in-depth exploration of catalytic systems designed to activate the C-I bond of this compound, enabling its strategic incorporation into a variety of molecular scaffolds. We will delve into the mechanistic underpinnings of these catalytic processes, offering detailed protocols and troubleshooting insights to empower researchers in their synthetic endeavors.

The fundamental principle guiding the selective activation of this compound lies in the disparity of bond dissociation energies (BDEs) for the carbon-halogen bonds. The C-I bond is considerably weaker (approximately 240 kJ/mol) than the C-Cl bond (around 328 kJ/mol) and the exceptionally strong C-F bond.[1] This inherent difference in bond strength is the cornerstone of designing catalytic systems that can chemoselectively cleave the C-I bond, leaving the C-Cl and C-F bonds intact. Such selective activation is crucial for harnessing the full synthetic potential of this trifluoroethyl synthon.

I. Transition Metal-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Transition metal catalysis, particularly with palladium and copper complexes, stands as a powerful and versatile strategy for the activation of carbon-halogen bonds.[2][3] In the context of this compound, these catalytic systems are adept at selectively targeting the labile C-I bond for cross-coupling reactions.

A. Palladium-Catalyzed Cross-Coupling: A Robust Approach

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the activation of fluorinated alkanes is an area of active research.[4] While direct examples with this compound are not extensively documented, protocols developed for the analogous 1,1,1-trifluoro-2-iodoethane provide a strong and reliable foundation. The general mechanism for these transformations involves the oxidative addition of the C-I bond to a low-valent palladium(0) species, followed by transmetalation with a suitable coupling partner and subsequent reductive elimination to furnish the desired product and regenerate the active catalyst.[3]

This protocol is adapted from established procedures for the trifluoroethylation of terminal alkynes using 1,1,1-trifluoro-2-iodoethane and is expected to be effective for this compound.

Reaction Scheme:

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Ligand (if required, e.g., triphenylphosphine)

  • Copper(I) iodide (CuI) as a co-catalyst

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous solvent (e.g., tetrahydrofuran, dimethylformamide)

  • This compound

  • Terminal alkyne

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%) and CuI (10 mol%).

  • Add the terminal alkyne (1.0 equivalent) and the anhydrous solvent.

  • Add the base (2.0 equivalents) to the reaction mixture.

  • Finally, add this compound (1.2 equivalents) via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality and Troubleshooting:

  • Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition.

  • Base: The base is crucial for the deprotonation of the terminal alkyne, forming the reactive alkynylide species.

  • Troubleshooting: Low yields may be due to catalyst deactivation or side reactions. In such cases, varying the solvent, temperature, or ligand may improve the outcome.

B. Copper-Catalyzed Couplings: A Cost-Effective Alternative

Copper-catalyzed cross-coupling reactions have emerged as a more economical alternative to palladium-based systems for certain transformations.[5] These reactions are particularly effective for the coupling of alkyl halides with a variety of nucleophiles. For the activation of this compound, a copper-promoted reductive coupling with aryl iodides can be envisioned, drawing parallels from successful protocols with 1,1,1-trifluoro-2-iodoethane.[5]

This protocol outlines a general procedure for the copper-promoted coupling of an aryl iodide with this compound.

Reaction Scheme:

Materials:

  • Copper powder or a copper(I) salt (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Reductant (e.g., zinc dust)

  • Aprotic polar solvent (e.g., dimethyl sulfoxide, N,N-dimethylformamide)

  • This compound

  • Aryl iodide

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with copper powder (2.0 equivalents) and the ligand (e.g., 20 mol%).

  • Add the aryl iodide (1.0 equivalent) and the solvent.

  • Add this compound (1.5 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) until the starting materials are consumed (monitor by GC-MS).

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove solid residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by chromatography.

Data Summary Table:

Catalyst SystemCoupling PartnerTypical ConditionsExpected YieldReference Analogy
Pd(PPh₃)₄ / CuITerminal AlkyneEt₃N, THF, 60 °CGood to Excellent[5]
CuI / PhenanthrolineAryl IodideDMSO, 110 °CModerate to Good[5]

II. Photoredox Catalysis: A Mild Approach to Radical Generation

Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means to generate radical species under ambient conditions.[6][7] This methodology is particularly well-suited for the activation of alkyl iodides, including fluorinated derivatives. The mechanism involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) with the alkyl iodide to generate a radical intermediate.

For this compound, photoredox catalysis offers a pathway to the corresponding 1-chloro-1,1,2-trifluoroethyl radical, which can then participate in various addition and coupling reactions.

This protocol is based on the successful application of photoredox catalysis for the ATRA of 1,1,1-trifluoro-2-iodoethane to alkenes.[8]

Reaction Scheme:

Materials:

  • Photocatalyst (e.g., fac-[Ir(ppy)₃], Ru(bpy)₃Cl₂)

  • Light source (e.g., blue LEDs, compact fluorescent lamp)

  • Base (e.g., Hünig's base)

  • Anhydrous acetonitrile

  • This compound

  • Alkene

Procedure:

  • In a reaction vial, dissolve the photocatalyst (e.g., 1-2 mol%) and the alkene (1.0 equivalent) in anhydrous acetonitrile.

  • Add the base (1.5 equivalents).

  • Add this compound (1.2 equivalents).

  • Seal the vial and place it in a photoreactor equipped with the light source.

  • Irradiate the reaction mixture at room temperature for 24-48 hours, or until complete consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography.

Causality and Mechanistic Insight:

The photocatalyst, upon excitation, reduces the C-I bond of this compound via a single-electron transfer, generating the 1-chloro-1,1,2-trifluoroethyl radical and an iodide anion. This radical then adds to the alkene, and the resulting radical intermediate is trapped by an iodine atom source to afford the final product.

III. Radical-Initiated Reactions: A Classical Approach

The generation of the 1-chloro-1,1,2-trifluoroethyl radical can also be achieved through more traditional radical initiation methods, such as the use of chemical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide at elevated temperatures. While potentially less selective than photoredox catalysis, this approach can be effective for certain transformations. A patent for the preparation of 1,1,1-trichlorotrifluoroethane from 1-chloro-2,2,2-trifluoroethane utilizes a chemical free radical initiator, highlighting the applicability of this method in the functionalization of related compounds.[9]

IV. Dehydrohalogenation: A Pathway to Unsaturated Fluorochemicals

Dehydrohalogenation reactions, typically promoted by a strong base, can lead to the formation of alkenes. In the case of this compound, selective dehydroiodination would be the expected outcome due to the lower strength of the C-I bond and the acidity of the adjacent C-H bond. This would provide access to 1-chloro-1,2,2-trifluoroethylene, a valuable fluorinated monomer. The principles of E1 and E2 elimination mechanisms would govern the reaction pathway.[10]

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition R-I Intermediate R-Pd(II)(I)Ln Oxidative\nAddition->Intermediate Transmetalation Transmetalation Intermediate->Transmetalation R'-M Coupled\nIntermediate R-Pd(II)(R')Ln Transmetalation->Coupled\nIntermediate Reductive\nElimination Reductive Elimination Coupled\nIntermediate->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Product R-R' Reductive\nElimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Photoredox Catalytic Cycle for ATRA

G PC Excited PC PC->PC Radical_Generation SET PC->Radical_Generation R-I R_radical R-CF(Cl)CF2H• Radical_Generation->R_radical PC_oxidized PC•+ Radical_Generation->PC_oxidized Alkene_Addition Alkene Addition R_radical->Alkene_Addition Adduct_Radical Adduct Radical Alkene_Addition->Adduct_Radical Iodine_Transfer Iodine Transfer Adduct_Radical->Iodine_Transfer R-I Product ATRA Product Iodine_Transfer->Product PC_oxidized->PC SET

Caption: Simplified photoredox cycle for Atom Transfer Radical Addition.

Conclusion and Future Outlook

The catalytic activation of this compound, primarily through the selective cleavage of the C-I bond, presents a wealth of opportunities for the synthesis of novel fluorinated compounds. While direct literature on this specific substrate is emerging, the principles and protocols established for analogous fluoroalkanes provide a robust framework for its application. Transition metal catalysis, photoredox catalysis, and radical-initiated reactions all offer viable pathways for the functionalization of this versatile building block. Future research will undoubtedly uncover more tailored catalytic systems and expand the scope of reactions, further solidifying the role of this compound in the synthetic chemist's toolbox.

References

  • IARC Publications. (n.d.). 2-CHLORO-1,1,1-TRIFLUOROETHANE 1. Exposure Data 2. Studies of Cancer in Humans 3. Studies of Cancer in Experimental Animals. Retrieved from [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • RSC Publishing. (2002). Studies on the conversion of 1,1,1-trichlorotrifluoroethane, chloro-2,2,2-trifluoroethane, and 1,1,1-trifluoroethane by catalytic oxidation, hydrolysis and ammonolysis. Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Transition-Metal-Catalyzed Site-Selective C−H Halogenation Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Copper-promoted reductive coupling of aryl iodides with 1,1,1-trifluoro-2-iodoethane. Retrieved from [Link]

  • YouTube. (2020). 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes. Retrieved from [Link]

  • ResearchGate. (n.d.). An Overview of Reductive Trifluoromethylation Reactions Using Electrophilic “+CF3” Reagents. Retrieved from [Link]

  • NIH. (n.d.). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Retrieved from [Link]

  • ACS Publications. (2026). Direct Catalytic Decarboxylative C1-Alkylation of Unprotected Tetrahydroisoquinolines via Photoredox Catalysis. Organic Letters. Retrieved from [Link]

  • YouTube. (2016). Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3). Retrieved from [Link]

  • Sci-Hub. (2015). Visible-Light-Induced Photocatalysis of 1,1,1-Trifluoro-2-iodoethane with Alkylalkenes and Silyl Enol Ethers. Synthesis. Retrieved from [Link]

  • RSC Publishing. (2010). Stereoselective transition metal-catalysed higher-order carbocyclisation reactions. Chemical Society Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). Catalytic gas phase fluorination of 1,1,2-trichloroethane and/or 1,2-dichloroethene to produce 1-chloro-2,2-difluoroethane.
  • ResearchGate. (n.d.). Comparison of the catalytic activities of different halogen-bond donors.... Retrieved from [Link]

  • Open Access LMU. (n.d.). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Retrieved from [Link]

  • NIH. (n.d.). Comparing Metal–Halide and −Oxygen Adducts in Oxidative C/O–H Activation. Retrieved from [Link]

  • NCERT. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodotetrafluoroethane. Retrieved from [Link]

  • NIH. (n.d.). Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds. Retrieved from [Link]

Sources

Elucidating the Role of the Solvent Environment on the Reactivity of 1-Chloro-2-iodo-1,1,2-trifluoroethane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Influence of the Solvent on a Versatile Fluorinated Building Block

1-Chloro-2-iodo-1,1,2-trifluoroethane (F-133aICl) is a halogenated hydrocarbon of significant interest in synthetic chemistry, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of multiple, distinct halogen atoms (F, Cl, I) on a short carbon chain imparts a unique and tunable reactivity to the molecule. The carbon-iodine bond, being the weakest, is the primary site of chemical transformation, susceptible to both nucleophilic substitution and free-radical mediated reactions.

The choice of solvent is a paramount, yet often underappreciated, factor that can dramatically alter the reaction pathway, rate, and product distribution when working with polyhalogenated alkanes like F-133aICl. The solvent's polarity, proticity (ability to donate a proton), and coordinating ability can selectively stabilize or destabilize reactants, intermediates, and transition states, thereby dictating the operative reaction mechanism. This application note provides a detailed examination of these solvent effects and presents robust protocols for researchers to investigate and harness the versatile reactivity of this compound.

Physicochemical Properties of this compound

A foundational understanding of the substrate's properties is essential before delving into its reactivity.

PropertyValueSource
CAS Number 354-26-7
Molecular Formula C₂HClF₃I
Molecular Weight 244.38 g/mol
Appearance Not specified, likely a liquid
Reactivity Stable under normal conditions, but reactive with strong oxidizing agents. Thermal decomposition can generate toxic gases such as hydrogen chloride, hydrogen fluoride, and hydrogen iodide.
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.

Part 1: Solvent Effects on Nucleophilic Substitution Pathways

Nucleophilic substitution at the C-I bond of this compound can proceed through two primary mechanisms: the unimolecular (S(_N)1) and bimolecular (S(_N)2) pathways. The solvent plays a decisive role in determining which of these mechanisms is favored.

The S(_N)1 Pathway: Favorability in Polar Protic Solvents

The S(_N)1 mechanism is a two-step process initiated by the slow, rate-determining heterolytic cleavage of the C-I bond to form a carbocation intermediate. This is followed by a rapid attack of the nucleophile on the carbocation.

SN1_Pathway

Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids, are adept at stabilizing the highly polar transition state and the resulting carbocation intermediate through hydrogen bonding and dipole-dipole interactions.[1][2] This solvation significantly lowers the activation energy for the initial ionization step, thereby accelerating the S(_N)1 reaction.[3]

Causality Behind Solvent Choice for S(_N)1:

  • Stabilization of the Carbocation: The lone pairs on the oxygen atoms of polar protic solvents can effectively solvate the electron-deficient carbocation.

  • Solvation of the Leaving Group: The partially positive hydrogen atoms in polar protic solvents can form hydrogen bonds with the departing iodide anion, stabilizing it and facilitating the cleavage of the C-I bond.[2]

The S(_N)2 Pathway: Enhancement in Polar Aprotic Solvents

The S(_N)2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the iodide leaving group departs. This reaction proceeds through a five-coordinate transition state.

SN2_Pathway

Polar aprotic solvents, such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, are the preferred medium for S(_N)2 reactions.[4] These solvents possess significant dipole moments to dissolve the reactants but lack acidic protons.[2]

Causality Behind Solvent Choice for S(_N)2:

  • Enhanced Nucleophilicity: Polar aprotic solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile relatively "naked" and more reactive. In contrast, polar protic solvents would form a solvent cage around the nucleophile through hydrogen bonding, hindering its ability to attack the substrate.[5]

  • Destabilization of the Transition State in Protic Solvents: The localized negative charge on the nucleophile in the ground state is dispersed over the nucleophile, carbon, and leaving group in the S(_N)2 transition state. Polar protic solvents would solvate the localized charge of the nucleophile more effectively than the delocalized charge of the transition state, thus increasing the activation energy.

Protocol 1: Comparative Solvolysis of this compound in Protic and Aprotic Solvents

This protocol allows for the qualitative and quantitative comparison of the reactivity of F-133aICl in solvents that favor S(_N)1 and S(_N)2 pathways.

Materials:

  • This compound

  • Ethanol (absolute)

  • Acetone (anhydrous)

  • Silver nitrate solution (0.1 M in ethanol)

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Label three sets of test tubes.

    • To the first set, add 1 mL of ethanol to each test tube.

    • To the second set, add 1 mL of acetone to each test tube.

    • To the third set (control), add 1 mL of a 1:1 mixture of ethanol and acetone.

    • Add 0.1 mL of this compound to each test tube.

  • Initiation and Observation:

    • Place all test tubes in a water bath set to a constant temperature (e.g., 50 °C).

    • To each test tube, add 1 mL of the 0.1 M ethanolic silver nitrate solution and start the stopwatch simultaneously for each set.

    • Observe the test tubes for the formation of a precipitate (silver iodide, AgI). Record the time taken for the first appearance of turbidity and the time for a dense precipitate to form.

Expected Results and Interpretation:

  • Ethanol (Polar Protic): A precipitate of AgI should form relatively quickly. This is indicative of an S(_N)1-type mechanism where the solvent assists in the ionization of the C-I bond, and the resulting iodide ion is precipitated by silver ions.

  • Acetone (Polar Aprotic): The formation of a precipitate will be significantly slower compared to ethanol. This suggests that the S(_N)1 pathway is disfavored, and any reaction would likely proceed via a much slower S(_N)2 mechanism, which does not produce a free iodide ion as readily.

  • Ethanol/Acetone Mixture: The rate of precipitation will likely be intermediate, demonstrating the competing effects of the two solvent types.

Part 2: Solvent Influence on Free-Radical Pathways

In addition to ionic pathways, this compound can undergo reactions involving free-radical intermediates. The initiation of these reactions typically involves the homolytic cleavage of the weakest bond, which is the C-I bond.

Homolytic Cleavage and Radical Chain Reactions

The C-I bond in F-133aICl has a lower bond dissociation energy compared to the C-Cl, C-F, and C-H bonds, making it susceptible to homolysis upon exposure to heat or UV light.

Radical_Initiation

Once formed, the 1-chloro-1,1,2-trifluoroethyl radical can participate in a variety of chain reactions, such as addition to alkenes or hydrogen abstraction from the solvent.

Solvent Effects on Radical Reactions:

While solvent effects in free-radical reactions are often considered less pronounced than in ionic reactions, they are not negligible.[6]

  • Polarity and Hydrogen Bonding: Solvents capable of hydrogen bonding can influence the stability of radical intermediates and transition states. For instance, a polar solvent might solvate a polar transition state more effectively than the starting radical, thereby affecting the reaction rate.

  • Chain Transfer: The solvent can act as a chain transfer agent by donating a hydrogen atom to a radical species. The propensity for this depends on the C-H bond strength of the solvent. For example, solvents with weak C-H bonds (e.g., tetrahydrofuran) are more likely to participate in chain transfer than solvents with strong C-H bonds (e.g., benzene).

Protocol 2: Investigating Solvent Effects on a Radical-Initiated Reaction

This protocol outlines a method to study the influence of the solvent on the free-radical addition of F-133aICl to an alkene, using azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

  • This compound

  • 1-Octene (or another suitable alkene)

  • Azobisisobutyronitrile (AIBN)

  • Benzene (nonpolar, non-chain transfer)

  • Tetrahydrofuran (THF) (polar, potential chain transfer)

  • Schlenk tubes or similar reaction vessels

  • Oil bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup (Perform under an inert atmosphere, e.g., N₂ or Ar):

    • In a Schlenk tube, dissolve 1-octene (1 mmol) and AIBN (0.1 mmol) in 5 mL of benzene.

    • In a second Schlenk tube, dissolve 1-octene (1 mmol) and AIBN (0.1 mmol) in 5 mL of THF.

    • To each tube, add this compound (1.2 mmol).

    • Seal the tubes and place them in an oil bath preheated to 80 °C.

  • Reaction Monitoring and Analysis:

    • After a set time (e.g., 4 hours), remove the tubes from the oil bath and cool to room temperature.

    • Take an aliquot from each reaction mixture and analyze by GC-MS to determine the product distribution. Look for the desired addition product and any products resulting from hydrogen abstraction from the solvent.

Expected Results and Interpretation:

  • Benzene: The primary product should be the 1:1 adduct of F-133aICl and 1-octene. Benzene is a poor hydrogen donor, so side products from solvent participation should be minimal.

  • Tetrahydrofuran: In addition to the desired adduct, you may observe products resulting from the 1-chloro-1,1,2-trifluoroethyl radical abstracting a hydrogen atom from THF. This will reduce the yield of the desired product and demonstrates the role of the solvent as a chain transfer agent.

Conclusion and Future Directions

The reactivity of this compound is profoundly influenced by the solvent environment. By carefully selecting the solvent, researchers can direct the reaction towards either nucleophilic substitution (S(_N)1 or S(_N)2) or free-radical pathways. Polar protic solvents favor the S(_N)1 mechanism, while polar aprotic solvents promote the S(_N)2 mechanism. In free-radical reactions, the solvent can influence the product distribution through chain transfer processes.

The protocols outlined in this application note provide a framework for the systematic investigation of these solvent effects. A thorough understanding of these principles is crucial for the effective utilization of this compound as a versatile building block in the synthesis of complex, high-value molecules in the pharmaceutical and agrochemical industries. Further quantitative kinetic studies are encouraged to build a more comprehensive model of this compound's reactivity profile.

References

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry (3rd ed.). Harper & Row.
  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Wikipedia contributors. (2023, December 2). Chlorofluorocarbon. In Wikipedia, The Free Encyclopedia. Retrieved January 20, 2026, from [Link]

  • Chemistry LibreTexts. (2021, June 10). 8.1: Solvolysis of Tertiary and Secondary Haloalkanes. Retrieved from [Link]

  • Ingold, C. K. (1969). Structure and Mechanism in Organic Chemistry (2nd ed.). Cornell University Press.
  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • Curran, D. P., Porter, N. A., & Giese, B. (1995).

Sources

Application Notes and Protocols for the Synthesis of Novel Fluorinated Compounds Using 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. The trifluoroethyl moiety (-CH₂CF₃), in particular, serves as a critical bioisostere for ethyl and ethoxy groups, often imparting enhanced metabolic stability, lipophilicity, and binding affinity.[1] This document provides a detailed guide for researchers on the use of 1-Chloro-2-iodo-1,1,2-trifluoroethane (F-113aI) as a robust and versatile building block for the synthesis of novel trifluoroethylated compounds. We delve into the core reactivity, provide validated, step-by-step protocols for radical addition reactions, and discuss the broader implications for medicinal chemistry.

Introduction: The Strategic Value of F-113aI

This compound (chemical formula: C₂HClF₃I) is a halogenated alkane that serves as a potent precursor for the CHClFCF₂• radical.[2][3] Its utility in synthetic chemistry is anchored in the significant disparity in bond dissociation energies (BDE) of its carbon-halogen bonds. The carbon-iodine (C-I) bond is substantially weaker than the C-Cl, C-F, and C-H bonds, making it the exclusive point of reactivity under radical conditions.[4]

This selective bond cleavage allows for the precise and efficient introduction of the 1-chloro-1,2,2-trifluoroethyl group onto a wide range of unsaturated substrates, such as alkenes and alkynes. Subsequent chemical manipulations can then be performed to further elaborate these adducts into more complex, high-value molecules. This guide will focus on the most prevalent and synthetically useful application of F-113aI: the free-radical addition to carbon-carbon multiple bonds.

Physicochemical Properties and Safe Handling

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 354-26-7[2][3][5][6]
Molecular Formula C₂HClF₃I[2][3][5]
Molecular Weight 244.38 g/mol [2][3][6]
Boiling Point ~77 °C @ 630 mmHg[6]
Density ~2.181 g/cm³ @ 20 °C[2][6]
Refractive Index ~1.432 @ 20 °C[2][6]
Appearance Colorless liquidGeneral Knowledge
Safety and Handling Precautions

This compound is classified as an irritant.[2][5] It is essential to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][7]

  • Handling: Avoid breathing fumes, mist, or vapors.[5] Ensure containers are kept tightly closed when not in use. After handling, wash hands and any exposed skin thoroughly.[5][7]

  • Spills: In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[5] Ventilate the area thoroughly.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. This typically involves incineration by a licensed disposal facility.[5]

Core Reaction: Free-Radical Addition to Alkenes

The primary synthetic utility of F-113aI is its addition across double bonds, which proceeds via a free-radical chain mechanism. This reaction is highly reliable and can be initiated either thermally with a radical initiator like azobisisobutyronitrile (AIBN) or photochemically with UV light.

Reaction Mechanism

The mechanism consists of three distinct stages: initiation, propagation, and termination. The propagation steps are responsible for the formation of the desired product.

  • Initiation: The reaction begins with the homolytic cleavage of the weak C-I bond, generating the key 1-chloro-1,2,2-trifluoroethyl radical. This can be triggered by heat or UV light.

  • Propagation (Step 1): The generated radical adds to the π-system of the alkene. For unsymmetrical alkenes, this addition occurs at the less substituted carbon to form the more stable secondary or tertiary radical intermediate.

  • Propagation (Step 2): The new carbon-centered radical abstracts an iodine atom from another molecule of F-113aI. This forms the final product and regenerates the 1-chloro-1,2,2-trifluoroethyl radical, which continues the chain reaction.

  • Termination: The reaction ceases when two radical species combine. These are low-probability events but are responsible for the eventual termination of the chain.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I_C Cl(F)CH-CF₂(I) Rad Cl(F)CH-CF₂• + I• I_C->Rad Heat or hν Alkene R-CH=CH₂ Rad_Add R-CH•-CH₂(CF₂CHFCl) Product R-CH(I)-CH₂(CF₂CHFCl) Rad_Add->Product + Cl(F)CH-CF₂(I) Regen_Rad Cl(F)CH-CF₂• Rad_Add:e->Regen_Rad:w Regenerates Radical Cl(F)CH-CF₂• Cl(F)CH-CF₂• Cl(F)CH-CF₂•->Rad_Add + Alkene Term1 Radical + Radical → Stable Molecule Term2 (e.g., 2x I• → I₂)

Figure 1: Mechanism of Free-Radical Addition. A schematic showing the initiation, propagation, and termination steps for the addition of F-113aI to an alkene.

Experimental Protocols

The following protocols provide detailed, self-validating procedures for conducting the radical addition of F-113aI to an alkene.

Protocol 1: Thermally-Initiated Addition to 1-Octene

This protocol describes a standard procedure using AIBN as a thermal initiator.

Materials & Equipment:

  • This compound (F-113aI)

  • 1-Octene (or other alkene substrate)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-octene (1.12 g, 10 mmol, 1.0 eq.).

  • Reagent Addition: Under a positive pressure of nitrogen, add anhydrous toluene (40 mL) via syringe. Subsequently, add this compound (3.67 g, 15 mmol, 1.5 eq.) followed by AIBN (164 mg, 1 mmol, 0.1 eq.). Causality: Using an excess of the iodo-reagent ensures complete consumption of the limiting alkene. AIBN is used in catalytic amounts as it regenerates the active radical during propagation.[8]

  • Heating and Reflux: Immerse the flask in a preheated heating mantle and bring the reaction mixture to reflux (approx. 85-90°C for toluene). Maintain reflux for 4-6 hours. Insight: The reaction progress can be monitored by TLC or GC-MS by observing the disappearance of the starting alkene.

  • Work-up - Quenching: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 10% aqueous sodium thiosulfate (2 x 25 mL) to remove any unreacted iodine or iodine-containing byproducts, followed by brine (1 x 25 mL). Causality: Sodium thiosulfate reduces elemental iodine (I₂), which can form as a byproduct and color the solution, to colorless iodide (I⁻).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure adduct.

G A 1. Setup Flask under N₂ B 2. Add Reagents Alkene, Solvent, F-113aI, AIBN A->B C 3. Heat to Reflux (85-90°C, 4-6h) B->C D 4. Cool to RT C->D E 5. Aqueous Work-up (Wash with Na₂S₂O₃, Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Purify (Column Chromatography) F->G H Pure Product G->H

Figure 2: Experimental Workflow. A step-by-step flowchart for the thermally-initiated radical addition reaction.

Protocol 2: Photochemically-Initiated Addition

For substrates that may be sensitive to high temperatures, photochemical initiation provides a milder alternative.

Procedure:

  • Follow steps 1 and 2 from Protocol 1, but set up the reaction in a quartz or borosilicate glass flask. Omit the AIBN.

  • Instead of heating, place the flask in a photochemical reactor or at a safe distance from a UV lamp (e.g., a medium-pressure mercury lamp).

  • Irradiate the stirred solution at room temperature for 6-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, proceed with steps 4-6 from Protocol 1 for work-up and purification.

Data Summary and Expected Results

The radical addition of F-113aI is a versatile reaction applicable to a range of alkenes. The table below summarizes expected outcomes for representative substrates.

Table 2: Representative Examples of Radical Addition

Alkene SubstrateProduct StructureTypical YieldRegioselectivity
Styrene Ph-CH(I)-CH₂(CF₂CHFCl)75-85%Anti-Markovnikov
1-Octene C₆H₁₃-CH(I)-CH₂(CF₂CHFCl)80-90%Anti-Markovnikov
Methyl Acrylate MeO₂C-CH(I)-CH₂(CF₂CHFCl)70-80%Anti-Markovnikov
Cyclohexene 1-(CHClFCF₂)-2-iodocyclohexane85-95%Anti-addition

Note: Yields are estimates and can vary based on specific reaction conditions and purification efficiency. The term "Anti-Markovnikov" refers to the addition of the electrophilic radical to the less substituted carbon of the double bond.

Conclusion

This compound is a highly effective and reliable reagent for introducing the synthetically valuable 1-chloro-1,2,2-trifluoroethyl moiety into organic molecules. The radical addition reactions it undergoes are predictable, high-yielding, and tolerant of various functional groups. The detailed protocols provided herein offer a robust starting point for researchers in medicinal chemistry and materials science to access novel fluorinated compounds, enabling the exploration of new chemical space and the development of next-generation pharmaceuticals and advanced materials.

References

  • Zhang, C.-P., et al. (2015). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. [Link]

  • Li, Y., et al. (2021). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]

  • Keglevich, G., et al. (2017). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Budapest University of Technology and Economics. [Link]

  • Imiołek, M., et al. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. ResearchGate. [Link]

  • Uneyama, K., et al. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1-Trifluoro-2-iodoethane. Thieme. [Link]

  • Schmaljohann, J., et al. (2014). Simple and efficient synthesis of 2-[(18)F]fluoroethyl triflate for high yield (18)fluoroethylation. Applied Radiation and Isotopes. [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodotetrafluoroethane. [Link]

  • Bissell, E. R. (1964). Some Isomers of Chloroiodotrifluoroethane. The Journal of Organic Chemistry. [Link]

  • Tarrant, P., & Stump, E. C. (1964). Free-Radical Additions Involving Fluorine Compounds. VII. The Addition of Perhaloalkanes to Vinyl Ethyl Ether and Vinyl 2,2,2-Trifluoroethyl Ether. ResearchGate. [Link]

  • Imperial Chemical Industries PLC. (1989). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. [Link]

  • The Organic Chemistry Tutor. (2021, April 16). Free Radical Reactions. YouTube. [Link]

  • Clark, J. (2023). Reactions of Alkenes with Halogens. Chemistry LibreTexts. [Link]

  • Soderberg, T. (2023). Radical Reactions. Chemistry LibreTexts. [Link]

  • Kim, S., et al. (2018). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry. [Link]

Sources

Troubleshooting & Optimization

Navigating Reactions with 1-Chloro-2-iodo-1,1,2-trifluoroethane: A Technical Support Guide for Enhanced Yields

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-2-iodo-1,1,2-trifluoroethane (F-133aI). This guide is designed for researchers, scientists, and professionals in drug development seeking to optimize their synthetic routes involving this versatile fluoroalkylation reagent. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the nuances of its reactivity, helping you troubleshoot common issues and significantly improve your reaction yields.

Understanding the Reagent: A Tale of Two Halogens

This compound is a valuable building block for introducing the -CH(F)CF2Cl or, more commonly, the CHF-CF2- moiety after subsequent transformations. The key to its utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it the primary site for both nucleophilic attack and radical abstraction. This selective reactivity is the cornerstone of its application in complex syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in synthesis?

A1: Its main use is as a precursor for introducing the 1,1,2-trifluoro-2-chloroethyl group into a molecule. This is typically achieved through nucleophilic substitution at the carbon bearing the iodine atom or through radical addition reactions. The resulting product can then be further modified, for instance, by reducing the chlorine atom to afford the 1,1,2-trifluoroethyl group.

Q2: How should I handle and store this compound to ensure its stability?

A2: This compound is light-sensitive and should be stored in a cool, dry, and well-ventilated area in a tightly sealed, opaque container. It is stable under normal storage conditions but is incompatible with strong oxidizing agents. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: What are the common impurities I might find in this reagent, and how can they affect my reaction?

A3: Common impurities can include other halogenated ethanes. The presence of species with more reactive C-I bonds could lead to undesired side products. It is advisable to verify the purity of the reagent by NMR or GC-MS before use, especially for sensitive reactions.

Q4: Can I use this reagent for metal-catalyzed cross-coupling reactions?

A4: Yes, the C-I bond is susceptible to oxidative addition to low-valent transition metals like palladium and copper. This opens up possibilities for cross-coupling reactions to form C-C, C-N, C-O, and C-S bonds, introducing the trifluoro-chloroethyl group onto various scaffolds.

Troubleshooting Guide: From Low Yields to High Conversions

This section addresses specific experimental challenges in a question-and-answer format, providing both the "why" and the "how-to" for improving your reaction outcomes.

Issue 1: Low Yield in Nucleophilic Substitution Reactions (e.g., with Amines or Thiols)

"I'm reacting this compound with my amine, but I'm getting a low yield of the desired product and a significant amount of starting material remains."

This is a common issue often related to insufficient reactivity of the nucleophile, suboptimal reaction conditions, or competing side reactions.

Underlying Causes & Solutions:

  • Insufficient Nucleophilicity: While the C-I bond is reactive, weakly nucleophilic amines or thiols may require more forcing conditions.

    • Expert Tip: Consider using a stronger, non-nucleophilic base to deprotonate your nucleophile in situ, thereby increasing its nucleophilicity. For amines, sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective. For thiols, a milder base like potassium carbonate (K2CO3) is often sufficient.

  • Solvent Effects: The choice of solvent can dramatically influence the rate of S(_N)2 reactions.

    • Protocol Insight: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN) are generally preferred as they solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.

  • Temperature Considerations: Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.

    • Optimization Strategy: Start at room temperature and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS. A systematic temperature screen (e.g., 25 °C, 50 °C, 80 °C) can identify the optimal balance between reaction rate and selectivity.

  • Side Reaction: Elimination (Dehydrohalogenation): The presence of a strong base can lead to the elimination of HI to form 1-chloro-1,2,2-trifluoroethene.

    • Troubleshooting: If elimination is a significant issue, consider using a less sterically hindered, non-nucleophilic base. Also, ensure slow addition of the base to the reaction mixture to maintain a low instantaneous concentration.

Illustrative Workflow for Optimizing Nucleophilic Substitution:

G cluster_start Low Yield Observed cluster_troubleshooting Troubleshooting Steps cluster_optimized Optimized Protocol start Initial Reaction Conditions: - Amine/Thiol (1 eq) - F-133aI (1.2 eq) - K2CO3 (1.5 eq) - MeCN, 25°C, 24h check_base Increase Basicity: - Use NaH or KOtBu - Monitor for elimination start->check_base If starting material remains change_solvent Change Solvent: - Switch to DMF or DMSO check_base->change_solvent If elimination is observed or reaction is still slow increase_temp Increase Temperature: - Screen 25°C, 50°C, 80°C - Monitor for byproducts change_solvent->increase_temp If reaction is slow optimized Optimized Conditions: - Amine/Thiol (1 eq) - NaH (1.1 eq), 0°C to RT - F-133aI (1.2 eq) - DMF, 50°C, 12h increase_temp->optimized Select best conditions

Caption: Troubleshooting workflow for nucleophilic substitution.

Issue 2: Poor Selectivity and Multiple Products in Radical Addition Reactions

"I'm trying to perform a radical addition of this compound to an alkene, but I'm getting a complex mixture of products."

Radical reactions can be less selective than their ionic counterparts. Achieving high yield and selectivity often hinges on careful control of initiation, propagation, and termination steps.

Underlying Causes & Solutions:

  • Initiator Concentration: Too much initiator can lead to a high concentration of radicals, promoting side reactions and polymerization of the alkene.

    • Expert Tip: Use a catalytic amount of a suitable radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. A typical starting point is 1-10 mol%.

  • Reaction Temperature: The rate of decomposition of the radical initiator is temperature-dependent.

    • Protocol Insight: Choose a temperature appropriate for the chosen initiator. For AIBN, a temperature range of 80-100 °C is common. The reaction should be maintained at a steady temperature to ensure a consistent rate of radical generation.

  • Stoichiometry of Reactants: The relative concentrations of the reactants can influence the desired propagation pathway versus competing side reactions.

    • Optimization Strategy: It is often beneficial to use a slight excess of the alkene to ensure the efficient trapping of the trifluoro-chloroethyl radical.

  • Solvent Choice: The solvent can influence radical stability and reactivity.

    • Troubleshooting: Non-polar solvents are generally preferred for radical reactions. However, if solubility is an issue, a compromise may be necessary. Avoid solvents that can readily undergo hydrogen atom abstraction.

Data-Driven Optimization of Radical Addition:

ParameterInitial ConditionOptimized ConditionRationale for Change
Initiator (AIBN) 20 mol%5 mol%Reduces side reactions from high radical concentration.
Temperature 120 °C (reflux)85 °CMatches the optimal decomposition rate of AIBN.
Alkene:F-133aI Ratio 1:1.21.5:1Favors the addition of the desired radical to the alkene.
Solvent AcetonitrileTolueneMinimizes potential solvent-radical interactions.

Visualizing the Radical Reaction Pathway:

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator AIBN --(heat)--> 2 R• radical_gen R• + Cl(F2)C-CH(F)I -> R-I + Cl(F2)C-CH(F)• initiator->radical_gen addition Cl(F2)C-CH(F)• + Alkene -> Adduct-Radical• radical_gen->addition chain_transfer Adduct-Radical• + Cl(F2)C-CH(F)I -> Product + Cl(F2)C-CH(F)• addition->chain_transfer chain_transfer->addition termination Radical + Radical -> Side Products chain_transfer->termination competes with propagation

Caption: Simplified radical addition mechanism.

Concluding Remarks

Success in reactions involving this compound is predicated on a solid understanding of its selective reactivity and a systematic approach to optimization. By carefully considering the choice of base, solvent, temperature, and stoichiometry, researchers can overcome common hurdles and achieve high yields of their desired fluoroalkylated products. This guide provides a framework for troubleshooting, but as with all chemical research, empirical observation and iterative optimization are the keys to success.

References

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google Patents.

  • This compound - Synquest Labs.

Technical Support Center: Reactions of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-2-iodo-1,1,2-trifluoroethane (CAS 354-26-7). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorinated building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the formation of unwanted side products. Our goal is to equip you with the knowledge to optimize your reaction outcomes, enhance product yields, and ensure the integrity of your results.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving this compound. Each entry details the issue, its probable causes, and actionable solutions.

Issue 1: Formation of an Unexpected Alkene Side Product

Q: My reaction is producing a significant amount of 1-chloro-1,2,2-trifluoroethene. How can I minimize this elimination side product?

A: The formation of 1-chloro-1,2,2-trifluoroethene is a classic example of a dehydrohalogenation (elimination) reaction. This is particularly common when using basic or nucleophilic reagents, as the hydrogen on the adjacent carbon is susceptible to abstraction.

Probable Causes & Mechanistic Insight:

  • Strongly Basic Conditions: The use of strong bases, such as alkoxides or hydroxides, can promote an E2 elimination mechanism. The base abstracts a proton, leading to the concerted formation of a double bond and ejection of a halide.[1][2][3]

  • High Temperatures: Elevated reaction temperatures can favor elimination over substitution reactions, as elimination pathways often have a higher activation energy but are entropically favored.

  • Sterically Hindered Substrates: If your reaction partner is sterically bulky, it may act as a base rather than a nucleophile, leading to elimination.

Solutions & Experimental Protocols:

Parameter Recommendation Rationale
Base Selection Use a non-nucleophilic, sterically hindered base if a base is required. Alternatively, consider milder bases like carbonates or bicarbonates.Minimizes the competition between nucleophilic substitution and elimination.
Temperature Control Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.Favors the substitution pathway, which typically has a lower activation energy than elimination.
Solvent Choice Employ polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).These solvents can stabilize the transition state of substitution reactions more effectively than elimination reactions.

Experimental Protocol for Minimizing Elimination:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve your substrate in a minimal amount of cold (0 °C) polar aprotic solvent.

  • Reagent Addition: Slowly add your nucleophile or base dropwise to the reaction mixture, maintaining the low temperature.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS to track the formation of both the desired product and the alkene side product.

  • Work-up: Once the reaction is complete, quench with a mild acid (if a base was used) and proceed with your standard extraction and purification protocol.

Issue 2: Low Yield and Formation of Dimeric Side Products

Q: I am observing a low yield of my desired product and the formation of what appears to be a dimeric species. What is causing this and how can I prevent it?

A: The formation of dimeric side products often points towards a radical-mediated reaction pathway. The carbon-iodine bond in this compound is relatively weak and can undergo homolytic cleavage to form a radical intermediate, especially under certain conditions.

Probable Causes & Mechanistic Insight:

  • Initiation by Light or Heat: Exposure to UV light or high temperatures can initiate the homolytic cleavage of the C-I bond, generating a trifluoroethyl radical.[4][5]

  • Radical Initiators: The presence of radical initiators (e.g., peroxides, AIBN) in your reaction mixture can trigger a radical chain reaction.

  • Single Electron Transfer (SET) Processes: Some transition metals or nucleophiles can induce single electron transfer, leading to the formation of radical intermediates.[6]

Solutions & Experimental Protocols:

Parameter Recommendation Rationale
Reaction Conditions Protect the reaction from light by wrapping the flask in aluminum foil. Use a stable, controlled heat source.Minimizes the initiation of radical chain reactions.
Reagent Purity Ensure all reagents and solvents are free of peroxides.Peroxides are common radical initiators.
Radical Inhibitors Add a small amount of a radical inhibitor, such as BHT (butylated hydroxytoluene) or TEMPO.These compounds can quench radical intermediates and terminate chain reactions.

Experimental Protocol for Suppressing Radical Side Reactions:

  • Solvent and Reagent Preparation: Use freshly distilled and degassed solvents to remove dissolved oxygen, which can participate in radical reactions. Check reagents for peroxide contamination.

  • Reaction Setup: Set up the reaction in a flask wrapped in aluminum foil. If heating is required, use a well-calibrated oil bath or heating mantle.

  • Addition of Inhibitor: Add a catalytic amount of a radical inhibitor (e.g., a few crystals of BHT) to the reaction mixture before adding other reagents.

  • Monitoring and Work-up: Proceed with your standard reaction monitoring and work-up procedures.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive sites are the carbon-iodine bond and the carbon-hydrogen bond. The C-I bond is the weakest and most susceptible to cleavage, making it the primary site for both nucleophilic substitution and radical reactions. The C-H bond is acidic enough to be abstracted by a strong base, leading to elimination reactions.

Q2: How does the choice of solvent affect side product formation?

A2: The solvent plays a crucial role in dictating the reaction pathway. Polar aprotic solvents like DMF or DMSO can accelerate nucleophilic substitution reactions. Non-polar solvents may favor radical pathways. Protic solvents, especially in the presence of a base, can facilitate elimination reactions.

Q3: Can this compound undergo halogen exchange reactions?

A3: Yes, halogen exchange is a potential side reaction, particularly if your reaction mixture contains other halide sources. For example, reacting with a bromide salt could lead to the formation of 1-bromo-2-chloro-1,1,2-trifluoroethane. This is a substitution reaction that competes with your desired transformation.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is classified as an irritant, causing skin, eye, and respiratory irritation.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Thermal decomposition can generate hazardous gases such as hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[7]

III. Visualized Reaction Pathways and Troubleshooting

Diagram 1: Competing Reaction Pathways

start CF2(I)CHFCl sub_product Desired Substitution Product start->sub_product  Nucleophile elim_product Elimination Side Product (CF2=CFCl) start->elim_product Base / Heat   rad_product Radical Side Product (e.g., Dimer) start->rad_product  Light / Heat / Initiator

Caption: Competing reaction pathways for this compound.

Diagram 2: Troubleshooting Workflow for Low Yield

start Low Yield Observed check_alkene Alkene Side Product Detected? start->check_alkene check_dimer Dimer or Other High MW Side Product Detected? check_alkene->check_dimer No solution_elim Reduce Temperature Use Milder Base check_alkene->solution_elim Yes solution_rad Protect from Light Add Radical Inhibitor check_dimer->solution_rad Yes other Investigate Other Possibilities (e.g., Stability) check_dimer->other No

Caption: Troubleshooting workflow for low reaction yield.

IV. References

  • SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Labs.

  • ResearchGate. (2015). Synthesis of Trifluoroethyl Ethers from 2,2,2-Trifluoroethyl Chloride (HCFC-133a) in High Temperature Aqueous Medium. Retrieved from ResearchGate.

  • ResearchGate. (n.d.). Reaction of HCFC-133a (CF3CH2Cl) or HFC-134a (CF3CH2F) with alcohols or phenols in DMSO in the presence of KOH. Retrieved from ResearchGate.

  • Chemistry LibreTexts. (2024). Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Radical reactions in practice. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]

Sources

Technical Support Center: Purification of Products from 1-Chloro-2-iodo-1,1,2-trifluoroethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of reaction products derived from 1-Chloro-2-iodo-1,1,2-trifluoroethane (CFC-133aI). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common purification challenges encountered in the laboratory. The information herein is structured to offer actionable advice, grounded in established scientific principles, to ensure the integrity and success of your experimental work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of compounds synthesized using this compound. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Question 1: I'm having difficulty removing unreacted this compound from my reaction mixture. What are the best strategies?

Answer:

The presence of unreacted starting material is a frequent challenge. Due to the relatively low boiling point (approximately 77°C) and volatility of this compound, a combination of techniques is often most effective.[1][2]

Causality: The physical properties of this compound, namely its volatility and non-polar nature, dictate the most suitable removal methods. Its structural similarity to other halogenated compounds also provides clues for effective purification.[3][4][5]

Recommended Protocols:

  • Distillation: For thermally stable products with a significantly higher boiling point, simple or fractional distillation can be an effective first-pass purification step.[6]

    • Simple Distillation: Suitable if the boiling point difference between your product and the starting material is greater than 50°C.

    • Fractional Distillation: Recommended for smaller boiling point differences to achieve better separation.

    • Vacuum Distillation: If your product is thermally sensitive, applying a vacuum will lower the boiling points of all components, allowing for distillation at a lower temperature.

  • Aqueous Work-up with a Non-polar Organic Solvent: If your product has some polarity, a liquid-liquid extraction can be very effective.

    • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer sequentially with water and brine. This will help to remove any water-soluble impurities. The unreacted this compound will preferentially remain in the organic layer.

    • Careful removal of the solvent under reduced pressure may also remove a significant portion of the volatile starting material.

  • Flash Column Chromatography: This is often the most definitive method for removing the starting material and other impurities.[7]

    • Solvent System Selection: Start with a non-polar solvent system, such as hexanes or a hexane/ethyl acetate mixture. The non-polar starting material will elute quickly.[8]

    • TLC Analysis: Before running the column, use Thin Layer Chromatography (TLC) to determine an appropriate solvent system where your product has an Rf value of approximately 0.3.[8]

Question 2: My product appears to be degrading on the silica gel column during flash chromatography. How can I prevent this?

Answer:

Degradation on silica gel is a known issue for certain classes of compounds, particularly those that are acid-sensitive or contain functional groups that can interact with the acidic silanol groups on the silica surface.

Causality: The acidic nature of standard silica gel can catalyze decomposition, rearrangement, or elimination reactions in sensitive molecules. Halogenated compounds can sometimes be susceptible to such interactions.

Recommended Protocols:

  • Deactivated Silica Gel:

    • Triethylamine Treatment: For basic compounds, pre-treating the silica gel with a solvent system containing a small amount of triethylamine (0.1-1%) can neutralize the acidic sites.[8]

    • Water Deactivation: Adding a small percentage of water to the silica gel can also reduce its activity.

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): For acid-sensitive compounds, basic or neutral alumina can be an excellent alternative to silica gel.

    • Florisil®: A magnesium silicate adsorbent that is less acidic than silica and can be effective for the purification of halogenated compounds.

    • Reverse-Phase Chromatography (C18): If your product is sufficiently non-polar, reverse-phase chromatography using a C18-functionalized silica gel with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be a good option.

  • Minimize Contact Time:

    • Flash Chromatography: The rapid nature of flash chromatography is designed to minimize the time the compound spends on the stationary phase, thereby reducing the opportunity for degradation.[7][9]

    • Optimize Solvent Gradient: Use a steeper solvent gradient to elute your compound more quickly from the column.

Question 3: I am observing co-elution of my desired product with a closely related byproduct. How can I improve the separation?

Answer:

Achieving baseline separation of structurally similar compounds is a common chromatographic challenge. The key is to exploit subtle differences in their physical and chemical properties.

Causality: Co-elution occurs when the affinities of two or more compounds for the stationary and mobile phases are too similar to allow for differential migration through the chromatographic column.

Recommended Protocols:

  • Optimize the Mobile Phase:

    • Solvent Selectivity: Experiment with different solvent systems. For normal-phase chromatography, try switching from a hexane/ethyl acetate system to a toluene/acetone or dichloromethane/methanol system.[8] Even small changes in solvent composition can significantly alter selectivity.

    • Isocratic vs. Gradient Elution: If you are using an isocratic (constant solvent composition) method, switching to a shallow gradient elution can often improve resolution.[7]

  • Change the Stationary Phase:

    • As mentioned previously, switching to a different stationary phase (alumina, Florisil®, or a bonded phase like diol or cyano) can provide different selectivities.[10]

  • High-Performance Liquid Chromatography (HPLC):

    • For very difficult separations, preparative HPLC offers significantly higher resolving power than flash chromatography due to the use of smaller particle size stationary phases.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for removing small amounts of impurities.[6] The key is to find a solvent system where your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurity remains in solution.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the purification of products from reactions involving this compound.

What are the common impurities I should expect in reactions with this compound?

Common impurities can include unreacted starting material, solvents, and byproducts from side reactions. Depending on the reaction conditions, byproducts could arise from elimination, dimerization, or reactions with the solvent. It is also important to consider the potential for isomeric products.

What analytical techniques are recommended for monitoring the purity of my final product?

A combination of analytical techniques is always recommended to ensure the purity of your compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and is excellent for identifying and quantifying impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile compounds, providing both retention time and mass-to-charge ratio information for identification.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for a wider range of compounds, including those that are not volatile enough for GC.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of a sample by measuring the relative peak areas.

Are there any specific safety precautions I should take when handling this compound and its reaction products?

Yes, proper safety measures are crucial. This compound is an irritant and should be handled in a well-ventilated fume hood.[12] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Be aware of the potential for thermal decomposition, which can generate hazardous gases like hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[12] Consult the Safety Data Sheet (SDS) for detailed safety information.[12]

III. Experimental Protocols

Detailed Protocol for Flash Column Chromatography

This protocol provides a step-by-step guide for purifying a moderately polar product from a reaction mixture containing unreacted this compound.

1. Preparation:

  • TLC Analysis: Develop a TLC solvent system (e.g., 9:1 hexanes:ethyl acetate) that gives your desired product an Rf of ~0.3.[8]

  • Column Packing: Dry pack a column with silica gel (230-400 mesh).[9] The amount of silica gel should be 50-100 times the weight of your crude sample.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.[8] Allow the solvent to evaporate completely.

2. Elution:

  • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Begin eluting with your chosen solvent system.

  • Collect fractions and monitor the elution by TLC.

  • The unreacted, non-polar this compound will elute first, followed by your more polar product.

3. Product Isolation:

  • Combine the fractions containing your pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the purified product under high vacuum to remove any residual solvent.

IV. Visualization of Purification Strategy

The following diagram illustrates a general workflow for selecting an appropriate purification strategy for products derived from this compound reactions.

Purification_Workflow start Crude Reaction Mixture product_properties Assess Product Properties (Volatility, Polarity, Stability) start->product_properties distillation Distillation / Evaporation (for volatile impurities) chromatography Chromatography distillation->chromatography extraction Liquid-Liquid Extraction extraction->chromatography final_product Pure Product chromatography->final_product Liquid Product recrystallization Recrystallization (for solid products) chromatography->recrystallization Solid Product product_properties->distillation Volatile Impurities product_properties->extraction Polarity Difference product_properties->chromatography General Purification recrystallization->final_product

Caption: Decision workflow for purification strategy.

V. Summary of Purification Techniques

TechniquePrinciple of SeparationBest For
Distillation Difference in boiling points.[6]Removing volatile starting materials/solvents from non-volatile products.
Liquid-Liquid Extraction Differential solubility in immiscible liquids.Separating compounds based on polarity (e.g., acidic, basic, neutral).
Flash Chromatography Differential adsorption onto a solid stationary phase.[7]General purpose purification of a wide range of compounds.[7]
Recrystallization Difference in solubility at varying temperatures.[6]Purifying solid compounds from small amounts of impurities.
Preparative HPLC High-resolution differential partitioning between stationary and mobile phases.Difficult separations of closely related compounds.

VI. References

  • Henne, A. L., & Midgley, T. (1936). Purification of organic fluorine compounds. U.S. Patent 1,946,195. Retrieved from

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Imperial Chemical Industries PLC. (1990). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane. U.S. Patent 4,950,816. Retrieved from

  • Imperial Chemical Industries PLC. (1994). Process for the purification of 1-chloro-2,2,2-trifluoroethane. Great Britain Patent GB9405878D0. Retrieved from

  • American Chemical Society. (2024). Halogen-Free Purification of Low-Solubility Compounds in Supersaturated Liquid Chromatography Using Monolithic Silica. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Curren, D. P. (2003). Purification Strategies for Combinatorial and Parallel Chemistry. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • BDMAEE. (2024). 1-chloro-2-iodotetrafluoroethane. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • A-Alpha Bio. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-HEXYL FLUORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-iodotetrafluoroethane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-1,1,1-trifluoroethane. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1,1-Dichloro-1-fluoroethane (Freon 141b) - 1,1,2-Trichloro-1,2,2-Trifluoroethane (Freon 113). Retrieved from [Link]

  • CP Lab Safety. (n.d.). This compound, 95% Purity, C2HClF3I, 25 grams. Retrieved from [Link]

Sources

Navigating the Thermal Decomposition of 1-Chloro-2-iodo-1,1,2-trifluoroethane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for managing the thermal decomposition of 1-Chloro-2-iodo-1,1,2-trifluoroethane. This guide is designed for researchers, scientists, and drug development professionals who handle this and similar halogenated compounds. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the safety, efficiency, and accuracy of your experimental work. Our approach is grounded in established scientific principles and field-proven insights to help you navigate the complexities of thermal decomposition.

Section 1: Understanding the Core Chemistry

This compound is a mixed halogenated alkane. Its thermal stability is primarily dictated by the weakest bond within its structure. A review of bond dissociation energies (BDEs) for carbon-halogen bonds reveals a clear hierarchy.[1][2] The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Chlorine (C-Cl) and Carbon-Fluorine (C-F) bonds.

BondBond Dissociation Energy (kJ/mol)
C-I~213
C-Br~285
C-Cl~327
C-F~485
C-H~411
(Data sourced from Wired Chemist)[2]

This disparity in bond strength is the cornerstone of understanding the thermal decomposition of this compound. The initial and rate-determining step of the decomposition is the homolytic cleavage of the C-I bond to form a chloro-trifluoroethyl radical and an iodine radical.[3][4][5][6]

Caption: Initial step of thermal decomposition of this compound.

Section 2: Troubleshooting Guide - A Q&A Approach

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: My decomposition reaction is proceeding too quickly and appears uncontrolled. What are the likely causes and how can I mitigate this?

Answer: An uncontrolled or runaway reaction is a significant safety concern, often stemming from poor temperature regulation or the presence of contaminants.[7][8]

  • Causality:

    • Temperature Overshoot: The rate of thermal decomposition is highly sensitive to temperature. A malfunctioning temperature controller or poor heat transfer within your reactor can lead to localized "hot spots" that accelerate the reaction exponentially.[9][10][11]

    • Catalytic Impurities: Certain metals can catalyze the decomposition of halogenated alkanes. If your reactor is constructed of or contains incompatible materials, you may observe an unexpectedly rapid reaction. Avoid using aluminum, zinc, and some alloys of magnesium, especially in the presence of moisture.

    • Exothermic Secondary Reactions: The initial decomposition can trigger subsequent exothermic reactions, leading to a thermal runaway.[7][12]

  • Troubleshooting Protocol:

    • Verify Temperature Control:

      • Calibrate your thermocouple against a certified reference thermometer.[10][13]

      • Ensure the thermocouple is positioned correctly to measure the true reaction temperature.

      • For tube furnaces, consider a multi-zone furnace for more uniform heating.[14]

    • Inspect Reactor and Associated Equipment:

      • Ensure the reactor material is inert. Quartz or borosilicate glass are generally preferred for laboratory-scale pyrolysis.

      • Check for any metallic shavings or residues from previous experiments.

    • Dilute the Reactant:

      • Introduce an inert gas stream (e.g., nitrogen or argon) to dilute the this compound vapor. This reduces the concentration of reactive species and helps to dissipate heat.

    • Review Heating Profile:

      • Employ a slower heating ramp rate to allow for better temperature control and to avoid overshooting the target temperature.

Question 2: I am observing unexpected or inconsistent product profiles in my GC-MS analysis. What could be causing this?

Answer: Inconsistent product formation typically points to secondary reactions, incomplete reactions, or issues with your analytical methodology.

  • Causality:

    • Secondary Reactions: The primary radical species formed during decomposition can undergo a variety of secondary reactions, including dimerization, disproportionation, and elimination of HF or HCl.[15] The extent of these reactions is highly dependent on temperature, pressure, and residence time in the hot zone.

    • Incomplete Decomposition: If the temperature is too low or the residence time is too short, you will see a significant amount of unreacted starting material and a different distribution of early-stage decomposition products.

    • Analytical Column Overload or Degradation: Injecting highly concentrated or acidic samples onto your GC column can lead to peak tailing, poor resolution, and the formation of artifacts. The acidic byproducts (HF, HCl, HI) can degrade the stationary phase of the column over time.

  • Troubleshooting Protocol:

    • Optimize Reaction Conditions:

      • Systematically vary the temperature and flow rate (residence time) to find conditions that favor your desired product.

      • Consider operating under vacuum to minimize intermolecular reactions and reduce the boiling point of the products, which can help prevent them from decomposing further.

    • Implement Product Trapping:

      • Use a cold trap (e.g., a U-tube immersed in liquid nitrogen or a dry ice/acetone bath) immediately after the reactor to quickly quench the reaction and trap volatile products. This minimizes the opportunity for secondary reactions to occur in the gas phase.

      • For acidic gases, a series of bubblers containing a suitable neutralizing solution (e.g., dilute sodium hydroxide) can be used, although this will prevent analysis of the acidic components by GC-MS.

    • Refine Your GC-MS Method:

      • Dilute your sample before injection to avoid column overload.

      • Use a guard column to protect the analytical column from non-volatile residues.

      • Consider using a column with a more inert stationary phase, such as one designed for the analysis of reactive compounds.

      • Regularly check the performance of your GC-MS system with a known standard.

Caption: A systematic workflow for troubleshooting inconsistent product profiles.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the primary hazardous decomposition products I should be concerned about?

A: Upon thermal decomposition, this compound will produce several hazardous substances. These include, but are not limited to:

  • Hydrogen Halides: Hydrogen Iodide (HI), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF). These are all corrosive and toxic gases.[16]

  • Carbon Oxides: Carbon monoxide (CO) and carbon dioxide (CO2) can be formed, especially if there is any oxygen ingress.

  • Halogenated Olefins: Such as trifluorochloroethylene, which can be toxic and reactive.

  • Elemental Iodine (I₂): This will likely be present as a purple vapor at elevated temperatures.

Q: What is a safe starting temperature for the thermal decomposition of this compound?

A: While there is no published, definitive decomposition temperature for this specific compound, we can make an educated estimation based on its bond dissociation energies. The C-I bond, being the weakest, will dictate the onset of decomposition.[1] A reasonable starting point for controlled decomposition studies would be in the range of 300-400°C. However, it is crucial to start with a very slow heating ramp and carefully monitor for any signs of reaction (e.g., pressure changes, visual changes in the reactor, or real-time analysis of the off-gas).

Q: How should I handle and dispose of the waste generated from these experiments?

A: All waste from these experiments must be treated as hazardous.

  • Solid Residues: Any solid residues in the reactor should be allowed to cool completely in an inert atmosphere before removal. They should be collected in a sealed, labeled container.

  • Liquid Condensates: The contents of cold traps should be transferred to a labeled, sealed waste container. Be aware that this mixture will likely be highly corrosive and reactive.

  • Scrubber Solutions: If you are using a wet scrubber to trap acidic gases, the resulting solution will be a mixture of halide salts. This should be neutralized if necessary and collected in a labeled aqueous waste container.

  • Disposal: All waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this waste down the drain or in regular trash.

Q: Can I monitor the decomposition reaction in real-time?

A: Yes, real-time monitoring is highly recommended for both safety and data quality.

  • Fourier Transform Infrared (FTIR) Spectroscopy: An in-line or on-line FTIR gas cell is an excellent tool for monitoring the evolution of gaseous products like CO, CO2, and the hydrogen halides.[17][18][19][20]

  • Mass Spectrometry (MS): A mass spectrometer connected to the reactor outlet can provide real-time data on the mass-to-charge ratio of the effluent gas, allowing you to track the appearance of products and the disappearance of the starting material.

Section 4: Experimental Protocols

Protocol for Controlled Thermal Decomposition in a Tube Furnace

This protocol outlines a general procedure for the controlled pyrolysis of this compound in a laboratory setting.

Materials and Equipment:

  • Tube furnace with a programmable temperature controller

  • Quartz or borosilicate glass reactor tube

  • Mass flow controllers for inert gas

  • Syringe pump for liquid feed

  • Heated transfer line

  • Cold trap (e.g., U-tube)

  • Dewar flask with liquid nitrogen or dry ice/acetone slurry

  • Gas-tight syringes

  • Appropriate personal protective equipment (PPE): safety glasses, face shield, lab coat, acid-resistant gloves.

Procedure:

  • System Assembly:

    • Assemble the pyrolysis apparatus in a well-ventilated fume hood. A schematic is provided below.

    • Ensure all connections are secure and leak-tight.

  • Inert Gas Purge:

    • Purge the entire system with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to remove all oxygen.

  • Heating:

    • Set the tube furnace to the desired decomposition temperature (start with a conservative temperature, e.g., 350°C).

    • Allow the furnace to reach and stabilize at the set temperature.

  • Reactant Introduction:

    • Place the cold trap in the Dewar flask and fill with the cooling medium.

    • Begin feeding the this compound into the heated reactor tube via the syringe pump at a slow, controlled rate.

  • Product Collection:

    • The volatile products will be carried by the inert gas stream through the heated transfer line and will condense in the cold trap.

  • Shutdown:

    • Once the desired amount of reactant has been introduced, stop the syringe pump.

    • Continue the inert gas flow while the furnace cools to room temperature.

    • Once cool, carefully remove the cold trap for analysis.

G cluster_0 Experimental Workflow A Syringe Pump with this compound D Tube Furnace with Reactor Tube A->D B Inert Gas Supply (N2 or Ar) C Mass Flow Controller B->C C->D E Heated Transfer Line D->E F Cold Trap (Liquid N2 or Dry Ice/Acetone) E->F G Exhaust to Scrubber or Fume Hood F->G

Caption: A typical experimental setup for the controlled pyrolysis of a volatile liquid.

Section 5: Concluding Remarks

The thermal decomposition of this compound is a complex process that requires careful planning and execution. By understanding the underlying chemical principles, anticipating potential challenges, and adhering to strict safety protocols, researchers can effectively manage these reactions to achieve their desired outcomes. This guide serves as a foundational resource, and we encourage you to consult the cited literature for more detailed information.

References

  • Wikipedia. Carbon–fluorine bond. [Link]

  • U.S. Environmental Protection Agency. METHOD 26—DETERMINATION OF HYDROGEN HALIDE AND HALOGEN EMISSIONS FROM STATIONARY SOURCES NON-ISOKINETIC METHOD. [Link]

  • ACS Publications. Pyrolysis with a Solvent Trapping Technique. Qualitative Identification of Acrylic Acid and Methacrylic Acid in Emulsion Polymers. [Link]

  • International Crystal Laboratories. Gemini FTIR Gas Analysis Cells. [Link]

  • LCGC International. Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. [Link]

  • ResearchGate. Schematics of the laboratory pilot set-up for pyrolysis process investigation. [Link]

  • Brothers Gas. What are the common problems with tube electric furnaces? How to solve it?. [Link]

  • Master Organic Chemistry. Initiation, Propagation, and Termination In Free Radical Reactions. [Link]

  • Journal of Engineering and Applied Science. Characterisation and gas chromatography–mass spectrometry analysis of products from pyrolysis of municipal solid waste using a. [Link]

  • ACS Publications. Novel Staged Free-Fall Reactor for the (Catalytic) Pyrolysis of Lignocellulosic Biomass and Waste Plastics. [Link]

  • MDPI. Reviewing Air Pollutants Generated during the Pyrolysis of Solid Waste for Biofuel and Biochar Production: Toward Cleaner Production Practices. [Link]

  • VBCC High temperature Instruments. Common Laboratory Furnace Problems and How to Solve Them. [Link]

  • ResearchGate. Quantitative analysis of electronic-grade anhydrous hydrogen chloride by sealed inductively coupled plasma atomic emission spectroscopy. [Link]

  • NIH. Quantitative Hydrogen Chloride Detection in Combustion Environments Using Tunable Diode Laser Absorption Spectroscopy with Comprehensive Investigation of Hot Water Interference. [Link]

  • Mettler Toledo. Prevent Runaway Chemical Reactions. [Link]

  • ESEGas. FTIR Gas Analyzers for Industrial Emission Monitoring. [Link]

  • ACS Publications. Cryogenic Organometallic Carbon–Fluoride Bond Functionalization with Broad Functional Group Tolerance. [Link]

  • Torontech. Furnace Tube Temperature Mapping: Precise Control for Better Results. [Link]

  • Science.gov. laboratory pyrolysis experiments: Topics by Science.gov. [Link]

  • MDPI. Characterization of Pyrolysis Oils Using a Combination of GC×GC/TOFMS and GC/HRMS Analysis: The Impact of Data Processing Parameters. [Link]

  • Chemistry Stack Exchange. Is a carbon-fluorine bond stronger than a carbon-chlorine bond?. [Link]

  • Allen. Pyrolysis Of Hydrocarbons Alkanes. [Link]

  • YouTube. Expanding Material Characterization Capabilities Using Pyrolysis GCMS. [Link]

  • chemguide. Learning outcome 3.4.3 An introduction to bond energy and bond length. [Link]

  • Chemistry Steps. Initiation Propagation Termination in Radical Reactions. [Link]

  • ResearchGate. Pyrolysis reaction pathway for primary and secondary reactions to obtain bio-oil, bio-char, oily water and gas from dry biomass. [Link]

  • NIH. Mechanistic Investigation of the Carbon–Iodine Bond Activation on the Niobium–Carbon Cluster. [Link]

  • Mettler Toledo. ReactIR Continuous Flow FTIR Analyzer. [Link]

  • ResearchGate. A detailed pyrolysis-GC/MS analysis of a Black Carbon–rich acidic colluvial soil (Atlantic ranker) from NW Spain. [Link]

  • CVSIC. How to Solve Uneven Heating in Tube Furnaces. [Link]

  • KPU Pressbooks. 9.2 Halogenation Reaction of Alkanes – Organic Chemistry I. [Link]

  • LCGC International. Petroleum Pollution Analysis with Ramped Pyrolysis GC–MS. [Link]

  • Integrated Lab Solutions. High-Throughput Parallel Pyrolysis Testing. [Link]

  • Quora. Why is the bond dissociation energy of Cl higher than F?. [Link]

  • ResearchGate. Hydrogen Halide Gas Sensors: Active Materials, Operation Principles, and Emerging Technologies. [Link]

  • YouTube. Pyrolysis GC: How to Analyze Paint, Plastics, and Polymers with Gas Chromatography.. [Link]

  • Kassay FSI. Ambient Air and Process Gas Analyzers. [Link]

  • MDPI. Thermal Displacement with CO2 for E-CBM Recovery: Mechanisms and Efficacy of Temperature–Pressure Synergy in Permeability Enhancement. [Link]

  • Quora. Why is the dissociation energy of a Florine (F2) molecule lower compared to other halo (chlorine, bromine and iodine) molecules?. [Link]

  • IChemE. Incidents in the chemical industry due to thermal-runaway chemical reactions. [Link]

  • University of Akron. C. Transformations of Fluorinated Compounds. [Link]

  • Chemistry LibreTexts. Halogenation of Alkanes. [Link]

  • AZoCleantech. Analyzing Industrial Gas Emissions & Production with Fourier Transform Infrared Spectroscopy (FTIR). [Link]

  • MDPI. Study of Co-Combustion of Pellets and Briquettes from Lignin in a Mixture with Sewage Sludge. [Link]

  • KINTEK SOLUTION. What Are The Steps Involved In Calibrating The Temperature Control System Of A Tube Furnace? Ensure Precision And Repeatability. [Link]

  • Wired Chemist. Common Bond Energies (D. [Link]

Sources

Technical Support Center: Navigating the Scale-Up of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Chloro-2-iodo-1,1,2-trifluoroethane (CAS No. 354-26-7). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the challenges encountered during the synthesis, purification, and scale-up of this versatile fluorinated building block. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure both safety and success in your chemical endeavors.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the fundamental properties, handling, and storage of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the fundamental properties of this compound is crucial for its effective use and handling. Below is a summary of its key characteristics:

PropertyValueSource
Chemical Formula C₂HClF₃I[1][2]
Molecular Weight 244.38 g/mol [2]
CAS Number 354-26-7[1][2][3]
Appearance Colorless to light-colored liquid[1]
Boiling Point Not explicitly stated, but related compounds have low boiling points.
Density Not explicitly stated, but likely denser than water.
Solubility Expected to be soluble in common organic solvents and insoluble in water.

Q2: What are the primary hazards associated with this compound and what personal protective equipment (PPE) is required?

A2: this compound is classified as a hazardous substance. It is crucial to handle this compound with appropriate safety precautions.[1]

  • Hazards:

    • Causes skin irritation (H315).[1]

    • Causes serious eye irritation (H319).[1]

    • May cause respiratory irritation (H335).[1]

    • Thermal decomposition can generate hazardous gases, including hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[1]

  • Required PPE:

    • Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[1]

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat are essential.[1]

    • Respiratory Protection: Work should be conducted in a well-ventilated fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge for organic vapors and acid gases should be used.[1]

Q3: How should this compound be stored?

A3: Proper storage is vital to maintain the integrity and stability of this compound.

  • Conditions: Store in a cool, dry, and well-ventilated area.[1]

  • Container: Keep the container tightly closed to prevent moisture ingress and evaporation.[1]

  • Incompatibilities: Store away from strong oxidizing agents and sources of heat or ignition.[1]

Part 2: Troubleshooting Guide for Synthesis and Scale-Up

This section provides a detailed, question-and-answer-based troubleshooting guide for common issues encountered during the synthesis and scale-up of this compound.

Synthesis Challenges

Q4: My reaction is showing a significant exotherm upon scaling up, leading to temperature control issues. What are the likely causes and how can I mitigate this?

A4: Exothermic reactions are a common challenge during scale-up due to the decrease in the surface-area-to-volume ratio of the reactor. This reduces the efficiency of heat dissipation.

  • Causality: The synthesis of halogenated alkanes can be highly exothermic, particularly during the addition of halogenating agents. In a larger reactor, the heat generated per unit volume is the same as in a smaller flask, but the surface area available to remove that heat is proportionally smaller.

  • Troubleshooting Steps:

    • Slow Reagent Addition: Reduce the addition rate of the halogenating agent to control the rate of heat generation.

    • Dilution: Increase the solvent volume to increase the thermal mass of the reaction mixture, which will help to absorb the heat generated.

    • Improved Cooling: Ensure your reactor's cooling system is adequate for the scale of the reaction. Consider using a more efficient cooling bath or a reactor with a cooling jacket.

    • Reaction Calorimetry: For larger scale-ups, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and determine the maximum rate of heat release. This data is critical for designing a safe and robust process.

Q5: I am observing the formation of multiple byproducts, leading to a low yield of the desired this compound. What are the likely side reactions?

A5: The formation of byproducts in halogenation reactions is common and can arise from over-halogenation or side reactions with the solvent or starting materials.

  • Likely Byproducts:

    • Di- and Tri-halogenated Species: Over-reaction can lead to the substitution of more than one hydrogen atom, resulting in compounds like 1,1-dichloro-2-iodo-1,2,2-trifluoroethane or 1-chloro-2,2-diiodo-1,1,2-trifluoroethane.

    • Isomers: Depending on the synthetic route, the formation of constitutional isomers is possible.

    • Solvent-Derived Impurities: If the solvent is reactive under the reaction conditions, it can lead to the formation of impurities.

  • Mitigation Strategies:

    • Stoichiometry Control: Carefully control the stoichiometry of the halogenating agent to minimize over-reaction.

    • Temperature Control: Maintain a consistent and optimal reaction temperature, as higher temperatures can favor side reactions.

    • Inert Solvent: Use a non-reactive solvent to avoid the formation of solvent-derived impurities.

Purification and Work-Up Issues

Q6: I am having difficulty separating the desired product from byproducts and starting materials during distillation. What are the key challenges and how can I optimize the purification?

A6: The purification of halogenated hydrocarbons by distillation can be challenging due to close boiling points of isomers and byproducts.

  • Challenges:

    • Azeotrope Formation: Halogenated hydrocarbons can form azeotropes with each other or with the solvent, making separation by simple distillation difficult.

    • Similar Volatility: Isomers and closely related byproducts often have very similar boiling points, requiring highly efficient distillation columns for separation.

  • Optimization Strategies:

    • Fractional Distillation: Employ a fractional distillation column with a high number of theoretical plates to improve separation efficiency.

    • Vacuum Distillation: Reducing the pressure can lower the boiling points and may alter the relative volatilities, potentially breaking azeotropes and improving separation.

    • Aqueous Wash: Before distillation, washing the crude product with water can help to remove any water-soluble impurities. A subsequent wash with a dilute solution of sodium bisulfite can remove any residual iodine.

    • Alternative Purification Techniques: If distillation proves ineffective, consider other purification methods such as preparative chromatography.

Q7: During the aqueous work-up, I am experiencing emulsion formation, making phase separation difficult and time-consuming. What causes this and how can it be resolved?

A7: Emulsion formation is a common issue when working with halogenated solvents and aqueous solutions, especially in the presence of impurities that can act as surfactants.

  • Causes:

    • High Shear Mixing: Vigorous stirring or shaking during extraction can lead to the formation of stable emulsions.

    • Surfactant-like Impurities: Byproducts or residual starting materials can stabilize the oil-in-water or water-in-oil emulsion.

  • Resolution:

    • Gentle Mixing: Use gentle inversion or a slow stirring speed during extraction to minimize emulsion formation.

    • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.

    • Filtration: Passing the emulsion through a pad of celite or a phase separator can sometimes help to break the emulsion.

    • Centrifugation: For smaller scale experiments, centrifugation can be an effective method to separate the phases.

Part 3: Experimental Protocols and Data

General Safety and Handling Protocol

This protocol outlines the essential steps for the safe handling of this compound in a laboratory setting.

  • Preparation: Before handling the compound, ensure that a chemical fume hood is operational and that all necessary PPE is readily available, including chemical safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Dispensing: Conduct all dispensing and handling of the compound within the fume hood. Use a syringe or a cannula for liquid transfers to minimize exposure.

  • Reaction Setup: Set up all reactions in the fume hood. Ensure that the reaction vessel is securely clamped and that a secondary containment is in place in case of a spill.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, pipette tips, and empty containers, in a designated hazardous waste container.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Be familiar with the location of the fire extinguisher and the spill kit.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of this compound synthesis.

TroubleshootingWorkflow cluster_synthesis Synthesis Phase cluster_purification Purification Phase Start Start Synthesis Scale-Up Exotherm Temperature Control Issue? Start->Exotherm Byproducts Low Yield / Byproduct Formation? Exotherm->Byproducts No SlowAddition Slow Reagent Addition & Improve Cooling Exotherm->SlowAddition Yes Stoichiometry Adjust Stoichiometry & Temperature Byproducts->Stoichiometry Yes Distillation Distillation Difficulty? Byproducts->Distillation No Calorimetry Perform Reaction Calorimetry SlowAddition->Calorimetry Emulsion Emulsion Formation? Distillation->Emulsion No FractionalDist Use Fractional / Vacuum Distillation Distillation->FractionalDist Yes BrineWash Gentle Mixing & Brine Wash Emulsion->BrineWash Yes End Pure Product Emulsion->End No FractionalDist->End BrineWash->End

Caption: A decision-tree diagram for troubleshooting synthesis and purification.

References

  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Ethane. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Halogenation of Alkanes. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Halogenation Reactions | Key Syntheses in Chemistry. (n.d.). Mettler Toledo. Retrieved January 20, 2026, from [Link]

  • The Purity of Electronic Grade 1,1, 2-Trichlorotrifluoroethane by Gas Chromatography. (n.d.). OSTI.GOV. Retrieved January 20, 2026, from [Link]

  • Reactions of Alkenes with Halogens. (2023, January 22). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • THE HALOGENATION OF ALKANES. (n.d.). Chemguide.co.uk. Retrieved January 20, 2026, from [Link]

  • This compound, 95% Purity, C2HClF3I, 25 grams. (n.d.). CP Lab Safety. Retrieved January 20, 2026, from [Link]

  • 1,1,1-Trifluoro-2-iodoethane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • 1H proton nmr spectrum of 1,1,2-trichloroethane C2H3Cl3 Cl2CHCH2Cl low/high resolution... (n.d.). Doc Brown's Chemistry. Retrieved January 20, 2026, from [Link]

  • Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. (n.d.). Shimadzu. Retrieved January 20, 2026, from [Link]

  • EP0228287A2 - Removal of organic halides from hydrocarbon solvents. (n.d.). Google Patents.
  • Grand Challenges in Emerging Separation Technologies. (2025, August 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. (n.d.). Retrieved January 20, 2026, from [Link]

  • Separation and Purification of Light Hydrocarbon Isomers in Metal-Organic Frameworks. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions with Carbon Materials. (2019, November 16). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1-Chloro-2-iodotetrafluoroethane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-Chloro-2-iodo-1,1,2-trifluoroethane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction

This compound is a halogenated hydrocarbon of interest in organic synthesis due to its potential as a building block for more complex fluorinated molecules. The presence of three different halogens on a two-carbon scaffold offers a versatile platform for a variety of chemical transformations. The most common and direct route to this compound is the electrophilic addition of iodine monochloride (ICl) to chlorotrifluoroethylene (CTFE). This guide will focus on troubleshooting the challenges associated with this specific reaction.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: My reaction yield is very low. What are the potential causes and how can I improve it?

A low yield is a common problem in organic synthesis and can be attributed to several factors.[1][2] Here's a systematic approach to troubleshooting:

  • Purity of Starting Materials:

    • Chlorotrifluoroethylene (CTFE): Ensure the CTFE is free from polymerization inhibitors and other impurities. Passing the gas through a column of activated alumina can remove acidic impurities and moisture.

    • Iodine Monochloride (ICl): ICl is moisture-sensitive and can decompose over time.[3] Use a freshly opened bottle or purify the ICl by distillation if its purity is questionable. The solution should have a characteristic reddish-brown color.

  • Reaction Conditions:

    • Temperature Control: The addition of ICl to alkenes is an exothermic process. Maintaining a low temperature (typically 0 °C or below) is crucial to minimize side reactions and prevent the decomposition of the product.

    • Stoichiometry: While a slight excess of ICl is often used to ensure complete consumption of the alkene, a large excess can lead to the formation of undesired byproducts. A molar ratio of ICl to CTFE of 1.1:1 is a good starting point.

    • Solvent Choice: The reaction is typically performed in an inert, anhydrous solvent such as dichloromethane (DCM) or chloroform. Ensure the solvent is thoroughly dried before use.

  • Reaction Work-up:

    • Quenching: Unreacted ICl must be quenched to prevent further reactions during work-up. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is effective for this purpose, as it reduces ICl to iodide and chloride salts.

    • Extraction: Inefficient extraction of the product from the aqueous layer can lead to significant losses. Ensure thorough mixing during extraction and perform multiple extractions with an organic solvent.

Q2: I am observing multiple spots on my TLC/GC-MS, and I'm not sure which is my desired product. How can I identify the product and what are the likely impurities?

The addition of ICl to the unsymmetrical alkene CTFE can result in the formation of two regioisomers. This is a critical aspect of this synthesis.

  • Regioisomer Formation:

    • The primary product is This compound (major isomer).

    • A common byproduct is the regioisomer 2-Chloro-1-iodo-1,1,2-trifluoroethane (minor isomer).

    • The ratio of these isomers can be influenced by the reaction conditions, although the formation of a mixture is typical.

  • Identification and Characterization:

    • NMR Spectroscopy: This is the most powerful tool for distinguishing between the isomers.

      • ¹H NMR: The proton signal in the major isomer (ClCF₂-CHFCl) will be a triplet of doublets due to coupling with the adjacent fluorine atoms. The proton in the minor isomer (ICF₂-CHFCl) will have a different splitting pattern.

      • ¹⁹F NMR: This is crucial for confirming the structure. The major isomer will show two distinct fluorine environments, while the minor isomer will also have its own unique fluorine signals.

    • GC-MS: Gas chromatography coupled with mass spectrometry can separate the isomers and provide their mass-to-charge ratios, confirming their elemental composition.

  • Other Potential Impurities:

    • Unreacted CTFE: If the reaction did not go to completion.

    • Di-iodinated or di-chlorinated byproducts: Although less common with controlled stoichiometry.

    • Polymerized CTFE: If the starting material was not properly stabilized or if the reaction was run at too high a temperature.

Q3: How can I purify the desired this compound from the regioisomeric byproduct?

Separating regioisomers can be challenging due to their similar physical properties.

  • Fractional Distillation: Since the boiling points of the two isomers are likely to be very close, a highly efficient fractional distillation column is required. This method may result in some loss of product.

  • Preparative Gas Chromatography (Prep-GC): For small-scale purifications, prep-GC is an effective but often time-consuming method.

  • Column Chromatography: While challenging for volatile compounds, column chromatography on silica gel with a non-polar eluent system (e.g., hexanes) may provide some separation. Careful optimization of the solvent system is necessary.

Q4: The reaction mixture is turning dark and forming a precipitate. What is happening and how can I prevent it?

  • Decomposition: Iodine-containing compounds can be light-sensitive and thermally unstable. The formation of a dark color and a precipitate (often elemental iodine) suggests decomposition.

    • Prevention: Protect the reaction from light by wrapping the flask in aluminum foil. Maintain the recommended low temperature throughout the reaction.

  • Reaction with Moisture: Iodine monochloride reacts with water to form hydrochloric acid and hypoiodous acid, which can lead to a complex mixture of products.

    • Prevention: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of this compound based on the general principles of electrophilic addition of ICl to alkenes.[4] Note: This protocol should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment:

  • Chlorotrifluoroethylene (CTFE) gas

  • Iodine monochloride (ICl), 1.0 M solution in dichloromethane

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a dropping funnel under an inert atmosphere (N₂ or Ar)

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble the dry three-neck flask under an inert atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of CTFE: Slowly bubble a known mass of CTFE gas through a pre-weighed amount of anhydrous DCM in the reaction flask.

  • Addition of ICl: Slowly add the 1.0 M solution of ICl in DCM (1.1 equivalents relative to CTFE) to the stirred CTFE solution via the dropping funnel over 30-60 minutes. Maintain the temperature at -78 °C. The reddish-brown color of the ICl should fade as it reacts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by GC-MS.

  • Work-up:

    • Allow the reaction mixture to warm to room temperature.

    • Quench the reaction by slowly adding saturated aqueous Na₂S₂O₃ solution until the reddish-brown color disappears.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator at low temperature and reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to separate the desired product from the regioisomer and any other impurities.

Data Presentation

Table 1: Reagent Quantities and Reaction Parameters

Reagent/ParameterValueNotes
Chlorotrifluoroethylene (CTFE)1.0 eqGaseous reactant
Iodine Monochloride (ICl)1.1 eq1.0 M solution in DCM
SolventAnhydrous DCM
Reaction Temperature-78 °CDry ice/acetone bath
Reaction Time2-3 hours
Expected ProductC₂HClF₃IMixture of regioisomers
Molecular Weight244.38 g/mol [5]

Visualizations

Diagram 1: Reaction Workflow

G setup Reaction Setup (Dry glassware, inert atmosphere) cooling Cooling (-78 °C) setup->cooling ctfe_add Addition of CTFE cooling->ctfe_add icl_add Addition of ICl ctfe_add->icl_add reaction Reaction Monitoring (1-2 hours) icl_add->reaction workup Aqueous Work-up (Quench, Wash, Dry) reaction->workup purification Purification (Fractional Distillation) workup->purification product Final Product (this compound) purification->product

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G start Low Yield? check_sm Check Purity of Starting Materials (CTFE, ICl) start->check_sm Yes check_cond Review Reaction Conditions (Temp, Stoichiometry) start->check_cond check_workup Evaluate Work-up Procedure (Quenching, Extraction) start->check_workup impure_sm Impure Starting Materials check_sm->impure_sm Problem Found bad_cond Suboptimal Conditions check_cond->bad_cond Problem Found loss_workup Product Loss During Work-up check_workup->loss_workup Problem Found purify_sm Purify/Use Fresh Reagents impure_sm->purify_sm optimize_cond Optimize Temperature and Stoichiometry bad_cond->optimize_cond improve_workup Improve Extraction/Quenching loss_workup->improve_workup

Caption: Decision tree for troubleshooting low reaction yield.

Characterization Data

Accurate characterization is essential to confirm the identity and purity of the synthesized this compound. Below is a summary of expected spectroscopic data.

Table 2: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR A complex multiplet, likely a triplet of doublets, in the region of δ 5.5-6.5 ppm.
¹³C NMR Two carbon signals are expected, with chemical shifts significantly influenced by the attached halogens.
¹⁹F NMR Two distinct fluorine environments are expected for the major isomer. The chemical shifts will be in the typical range for fluorinated ethanes.
IR Strong C-F stretching bands in the region of 1100-1300 cm⁻¹. C-Cl and C-I stretching bands will be at lower frequencies.
Mass Spec The molecular ion peak [M]⁺ at m/z = 244, along with characteristic isotopic patterns for chlorine and fragmentation patterns corresponding to the loss of halogens.

References

  • (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

  • 1-chloro-2-iodotetrafluoroethane. BDMAEE. [Link]

  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem. [Link]

  • Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3). Cheméo. [Link]

  • Highly Regio- and Diastereoselective Formation of Tetrasubstituted (Z)-1,2-Dihaloalkenes from the Halogenation of Trimethylsilyl Alkynes with ICl. PubMed. [Link]

  • This compound, 95% Purity, C2HClF3I, 25 grams. CP Lab Safety. [Link]

  • Synthesis of Chlorotrifluoroethylene-Based Block Copolymers by Iodine Transfer Polymerization. Request PDF. [Link]

  • Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • Haloalkanes and Haloarenes. Samagra. [Link]

Sources

impact of impurities in commercial 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for commercial 1-Chloro-2-iodo-1,1,2-trifluoroethane. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with impurities in this versatile trifluoroethylating agent. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.

Section 1: Understanding the Impurity Profile of Commercial this compound

The efficacy of this compound in sensitive applications, such as radical trifluoroethylation, is intrinsically linked to its purity. Impurities can arise from the synthesis process, degradation upon storage, or improper handling. Understanding the nature of these impurities is the first step in troubleshooting and mitigating their impact.

Frequently Asked Questions (FAQs): Common Impurities

Q1: What are the most common impurities found in commercial this compound?

A1: Commercial batches of this compound can contain several types of impurities, broadly categorized as:

  • Isomeric Impurities: The synthesis of this compound typically involves the addition of iodine monochloride (ICl) to trifluoroethene. This reaction may not be perfectly regioselective, leading to the formation of the isomeric impurity, 2-Chloro-1-iodo-1,1,2-trifluoroethane . Due to their similar molecular structures and boiling points, these isomers can be challenging to separate.[1]

  • Residual Starting Materials and Reagents: Incomplete reactions can leave residual trifluoroethene and iodine monochloride (ICl) .

  • Degradation Products:

    • Acidic Impurities: this compound can degrade, especially when exposed to heat or light, to form acidic byproducts such as hydrogen chloride (HCl) , hydrogen fluoride (HF) , and hydrogen iodide (HI) .[2]

    • Photodegradation Products: The compound is noted to be light-sensitive.[2] Exposure to UV light can lead to homolytic cleavage of the carbon-iodine bond, generating trifluoroethyl radicals and iodine radicals, which can then participate in a variety of side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in trace amounts. The impact of residual solvents can range from altering reaction kinetics to introducing unwanted side reactions.[3]

Q2: How can I identify the presence of these impurities in my sample?

A2: Gas Chromatography (GC) is the most effective analytical technique for assessing the purity of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying unknown impurities. The mass spectrometer provides fragmentation patterns that can be used to elucidate the structure of the impurities.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a robust and quantitative method for determining the percentage of impurities. While it doesn't provide structural information like MS, it is excellent for routine purity checks once the identities of potential impurities are known.[4]

A typical starting point for a GC method would involve a non-polar capillary column (e.g., DB-1 or equivalent) with a temperature program to separate compounds based on their boiling points. For better separation of isomers, a more polar column may be required.[5]

Section 2: Troubleshooting Experimental Issues

Unforeseen experimental outcomes, such as low yields or the formation of unexpected byproducts, can often be traced back to impurities in the starting materials. This section provides a structured approach to troubleshooting common problems encountered when using commercial this compound.

Troubleshooting Guide: Low Reaction Yields in Trifluoroethylation Reactions
Observed Problem Potential Cause (Impurity-Related) Troubleshooting Steps & Explanation
Consistently low or no product yield. Presence of Acidic Impurities (HCl, HF, HI) Acidic impurities can react with radical initiators or catalysts, quenching the desired radical reaction.[6] Solution: Before use, wash the this compound with a mild aqueous base like 5% sodium bicarbonate solution in a separatory funnel. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and use immediately.
Formation of multiple, difficult-to-separate products. Presence of Isomeric Impurities The isomeric impurity, 2-Chloro-1-iodo-1,1,2-trifluoroethane, will also participate in the trifluoroethylation reaction, leading to the formation of a regioisomeric product that may be difficult to separate from the desired product. Solution: If high purity is critical, the starting material must be purified to remove the isomeric impurity. Fractional distillation may not be effective due to very close boiling points. Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the recommended method for separating these isomers.[7]
Reaction fails to initiate or proceeds very slowly. Inhibitors from photodegradation Exposure to light can generate radical species that may act as inhibitors or lead to the formation of colored byproducts. Solution: Store this compound in an amber bottle or a flask wrapped in aluminum foil, in a cool, dark place.[2] If the material is old or has been exposed to light, consider purifying it by passing it through a short plug of activated alumina or silica gel to remove polar impurities before use.
Inconsistent reaction rates or product profiles between batches. Variable levels of residual solvents Different batches of the reagent may contain varying types and amounts of residual solvents from their manufacturing process. These solvents can affect the solubility of reactants and the overall reaction kinetics.[3] Solution: Analyze the solvent content of each new batch by GC-MS. If a problematic solvent is identified, it may be possible to remove it by rotary evaporation under reduced pressure (if the solvent is more volatile than the reagent) or by co-evaporation with a suitable, inert solvent.

Section 3: Experimental Protocols for Purification and Analysis

For applications requiring the highest purity, pre-treatment of commercial this compound is often necessary. The following protocols provide detailed methodologies for impurity analysis and purification.

Protocol 1: Quantitative Analysis of Impurities by GC-FID

This protocol outlines a general method for the quantitative analysis of impurities in this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

Instrumentation and Materials:

  • Gas Chromatograph with FID detector

  • Capillary Column: DB-1 (or equivalent non-polar phase), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium or Nitrogen

  • Injector and Detector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold: 5 minutes at 150 °C

  • Injection Volume: 1 µL (split injection, ratio 50:1)

  • Sample Preparation: Dilute the this compound sample 1:100 in a high-purity solvent (e.g., hexane).

Procedure:

  • Inject the prepared sample into the GC.

  • Acquire the chromatogram.

  • Integrate the peaks to determine the area of each peak.

  • Calculate the percentage purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Note: For accurate quantification, response factors for each impurity relative to the main component should be determined using certified reference standards.

Protocol 2: Purification by Fractional Distillation

Fractional distillation is effective for removing impurities with boiling points that differ by at least 25 °C from the main component.[8] For this compound (boiling point ~77 °C at 630 Torr), this method is suitable for removing more volatile impurities.[9][10]

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar

Procedure:

  • Set up the fractional distillation apparatus as shown in the diagram below. Ensure all joints are properly sealed.

  • Add the impure this compound and a stir bar to the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the temperature at the distillation head. Collect and discard the initial fraction that distills at a lower temperature than the boiling point of the desired product.

  • When the temperature stabilizes at the boiling point of this compound, change the receiving flask to collect the pure fraction.

  • Continue distillation until a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool before disassembly.

Protocol 3: Purification of Isomeric Impurities by Preparative HPLC

For the separation of closely boiling isomers, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the most effective technique.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Appropriate preparative column (e.g., a silica or a suitable bonded-phase column for normal-phase or reversed-phase chromatography, respectively). The choice of column will depend on the polarity of the isomers.

  • Mobile phase solvents (e.g., hexane/ethyl acetate for normal phase, acetonitrile/water for reversed phase).

Procedure:

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to achieve baseline separation of the isomers. Experiment with different mobile phase compositions and column chemistries.

  • Scale-Up: Once a good analytical separation is achieved, scale up the method to the preparative column. This involves adjusting the flow rate and injection volume according to the column dimensions.

  • Purification: Inject the impure this compound onto the preparative HPLC system.

  • Fraction Collection: Collect the fractions corresponding to the desired isomer as it elutes from the column.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.

Section 4: Visualizing Workflows

To further clarify the troubleshooting and purification processes, the following diagrams illustrate the key decision-making and experimental workflows.

TroubleshootingWorkflow cluster_problem Observed Experimental Issue cluster_analysis Impurity Analysis cluster_identification Impurity Identification cluster_solution Purification Strategy Problem Low Yield / Side Products Analysis Analyze by GC-MS/GC-FID Problem->Analysis Acidic Acidic Impurities? Analysis->Acidic Isomeric Isomeric Impurities? Acidic->Isomeric No Wash Aqueous Base Wash Acidic->Wash Yes Other Other Impurities? Isomeric->Other No PrepHPLC Preparative HPLC Isomeric->PrepHPLC Yes Distill Fractional Distillation Other->Distill Yes

Caption: Troubleshooting workflow for impurity-related issues.

PurificationWorkflow cluster_purification Purification Steps Start Commercial this compound GC_Analysis Purity Check by GC-FID/GC-MS Start->GC_Analysis Decision Purity Acceptable? GC_Analysis->Decision Use Use in Reaction Decision->Use Yes Wash 1. Aqueous Base Wash (for acidic impurities) Decision->Wash No Distillation 2. Fractional Distillation (for volatile impurities) Wash->Distillation Prep_HPLC 3. Preparative HPLC (for isomeric impurities) Distillation->Prep_HPLC Prep_HPLC->GC_Analysis

Caption: General purification workflow for this compound.

References

  • Rochester University Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ResearchGate. (2017). Trifluoroethylation reactions of secondary amines. Isolated yields.... Retrieved from [Link]

  • D-MATL. (2024). Acid-Triggered Radical Polymerization of Vinyl Monomers. Retrieved from [Link]

  • Reddit. (2022). How to separate these regioisomers? Retrieved from [Link]

  • Krupčík, J., et al. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]

  • IRE Journals. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Retrieved from [Link]

  • Delaware Health and Social Services. (n.d.). 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Q2(R1) Validation of analytical procedures: text and methodology. Retrieved from [Link]

  • SciSpace. (n.d.). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodotetrafluoroethane. Retrieved from [Link]

  • Chromatography Forum. (2009). separation of two isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Interhalogen with alkene. Retrieved from [Link]

  • OSTI.GOV. (n.d.). The Purity of Electronic Grade 1,1, 2-Trichlorotrifluoroethane by Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). A Systematic Assessment of Trifluoromethyl Radical Donor Abilities of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Gas Chromatography. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,1,2-Trichloro-1,2,2-trifluoroethane. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Comparative Guide to Trifluoroethylating Agents: Spotlight on 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the incorporation of fluorinated moieties is a paramount strategy for modulating molecular properties. The 2,2,2-trifluoroethyl group (-CH2CF3), in particular, serves as a critical bioisostere for ethyl or ethoxy groups, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] This guide provides an in-depth comparison of 1-Chloro-2-iodo-1,1,2-trifluoroethane against other prevalent trifluoroethylating agents, offering field-proven insights and experimental data for researchers, scientists, and drug development professionals.

The Trifluoroethylating Landscape: An Overview

The introduction of a -CH2CF3 group can be achieved through various synthetic strategies, broadly categorized by the nature of the trifluoroethylating species: radical, electrophilic, or nucleophilic. While methods utilizing 2,2,2-trifluoroethanol suffer from the alcohol's weak nucleophilicity and often require harsh conditions, modern reagents have been developed to overcome these limitations.[2] This guide focuses on comparing radical and electrophilic pathways, where this compound serves as a key reagent in the radical domain.

Profile: this compound

This compound (Fomblin C) is a halogenated alkane that has gained traction as a precursor for the 1-chloro-1,2,2-trifluoroethyl radical. Its utility is primarily centered on radical-mediated transformations.

Property Value
CAS Number 354-26-7[3][4][5]
Molecular Formula C₂HClF₃I[3][4]
Molecular Weight 244.38 g/mol [4]
Appearance Liquid

Mechanism of Action: The key to this reagent's reactivity lies in the relative weakness of the Carbon-Iodine bond compared to the Carbon-Chlorine and Carbon-Fluorine bonds. Under appropriate initiation conditions, such as visible-light photoredox catalysis, the C-I bond undergoes homolytic cleavage to generate the corresponding trifluoroethyl radical.

Safety & Handling: This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[3] Proper personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection in case of inadequate ventilation, is mandatory.[3] It should be handled in a well-ventilated area, and thermal decomposition can generate toxic gases like hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[3]

The Competitors: A Comparative Analysis

The choice of a trifluoroethylating agent is dictated by the substrate, desired reaction type, and functional group tolerance. Here, we compare this compound with its primary alternatives.

Radical Precursors: The Direct Analogue
  • 2,2,2-Trifluoroethyl Iodide (CF₃CH₂I): This is the most direct competitor, lacking the chlorine atom. It is also a potent source of the trifluoroethyl radical (•CH₂CF₃) under similar conditions, such as visible-light photoredox catalysis.[6][7] The fundamental reactivity profile is very similar, making the choice between them dependent on the desired final product structure. If the presence of a chlorine atom in the product is undesirable or leads to unwanted side reactions, CF₃CH₂I is the superior choice. Conversely, the chloro-substituted reagent provides an additional functional handle for subsequent transformations.

Electrophilic Agents: A Mechanistic Divergence

Electrophilic agents deliver a trifluoroethyl cation equivalent ([CH₂CF₃]⁺) to a nucleophilic substrate. This class of reagents offers a completely different strategic approach.

  • Phenyl(2,2,2-trifluoroethyl)iodonium Triflate ([PhICH₂CF₃][OTf]): This hypervalent iodine reagent, developed by Umemoto et al., is a powerful electrophilic trifluoroethylating agent.[2] It reacts smoothly with a wide range of heteroatom and carbon nucleophiles, including amines, phenols, thiols, and carbanions, to form crucial N-CH₂CF₃, O-CH₂CF₃, S-CH₂CF₃, and C-CH₂CF₃ bonds.[2] Its reactivity is often superior to simple trifluoroethyl halides or sulfonates.[2]

  • Umemoto's Reagents (S-(trifluoromethyl)dibenzochalcogenium salts): These are a class of shelf-stable, electrophilic trifluoromethylating agents (-CF₃), not trifluoroethylating agents.[8][9][10][11] They are used to introduce the CF₃ group, making them functionally distinct from the reagents discussed here for introducing the -CH₂CF₃ group.

  • Togni's Reagents (Hypervalent Iodine-CF₃ Reagents): Similar to Umemoto's reagents, Togni reagents are powerful trifluoromethylating agents, delivering an electrophilic CF₃ source.[9][12][13][14][15] They are not used for introducing the trifluoroethyl moiety and thus serve a different synthetic purpose.

Performance Data at a Glance

The following table summarizes the key characteristics of this compound and its primary functional alternatives.

FeatureThis compound2,2,2-Trifluoroethyl IodidePhenyl(2,2,2-trifluoroethyl)iodonium Triflate
CAS Number 354-26-7[3]353-83-3[7][16]125735-38-8
Mechanism RadicalRadicalElectrophilic
Reactive Species •CH(Cl)CF₃ (or related radical)•CH₂CF₃[CH₂CF₃]⁺ equivalent
Typical Substrates Alkenes, AlkynesAlkenes, Alkynes, Enamides[6]Phenols, Thiols, Amines, Carbanions[2]
Typical Conditions Photoredox Catalysis, Radical InitiatorsPhotoredox Catalysis, Radical InitiatorsBase (e.g., Cs₂CO₃)[2]
Advantages Provides chloro-functionalized productsClean source of •CH₂CF₃ radicalBroad nucleophile scope, mild conditions
Limitations Limited to radical-accepting substratesLimited to radical-accepting substratesByproduct generation (iodobenzene)
Safety Profile Skin/eye/respiratory irritant[3]Skin/eye/respiratory irritant[7]Requires careful handling

Mechanistic & Workflow Visualizations

To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.

Mechanism 1: Photoredox Radical Addition

This diagram shows the catalytic cycle for the visible-light-induced radical addition of this compound to an alkene.

G Photoredox Catalytic Cycle for Trifluoroethylation cluster_reagent PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) Reagent CF3CHClI PC_ox Oxidized PC+ PC_star->PC_ox Single Electron Transfer (SET) Radical •CHClCF3 Reagent->Radical Product Product (R-CHI-CH2CHClCF3) Reagent->Product Alkene Alkene (R-CH=CH2) Radical->Alkene Radical Addition Adduct_Rad Adduct Radical (R-CH(•)-CH2CHClCF3) Alkene->Adduct_Rad Adduct_Rad->PC_ox Adduct_Rad->Product Iodine Atom Transfer from Reagent PC_ox->PC Reduction

Caption: Photoredox cycle for radical addition of CF3CHClI.

Mechanism 2: Electrophilic Trifluoroethylation

This diagram illustrates the reaction of an electrophilic agent like [PhICH₂CF₃][OTf] with a nucleophile.

G Electrophilic Trifluoroethylation Pathway Reagent [Ph-I+-CH2CF3]OTf- Intermediate [ Nu-...CH2CF3 ] Transition State Reagent->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Base Base (e.g., Cs2CO3) Nucleophile->Base Deprotonation Base->Intermediate Byproduct2 Base-H+ OTf- Base->Byproduct2 Product Product (Nu-CH2CF3) Intermediate->Product Byproduct1 Ph-I (Iodobenzene) Intermediate->Byproduct1

Caption: General mechanism for electrophilic trifluoroethylation.

Workflow: Experimental Setup for Photoredox Reaction

G Experimental Workflow: Photoredox Setup Start Start Step1 Add alkene, solvent, and photocatalyst to flask Start->Step1 Step2 Degas mixture (e.g., sparge with N2 or Ar for 15 min) Step1->Step2 Step3 Add trifluoroethylating agent (CF3CHClI) via syringe Step2->Step3 Step4 Place flask near light source (e.g., Blue LED lamp) Step3->Step4 Step5 Stir at room temperature and monitor by TLC/GC-MS Step4->Step5 Step6 Work-up: Quench, extract, dry, and concentrate Step5->Step6 Step7 Purify by column chromatography Step6->Step7 End Obtain Pure Product Step7->End

Caption: Typical workflow for a photoredox trifluoroethylation.

Field-Proven Experimental Protocols

The following protocols provide detailed, reproducible methodologies for key trifluoroethylation reactions.

Protocol 1: Photoredox-Catalyzed Iodo-trifluoroethylation of Styrene using this compound

This protocol describes a visible-light-mediated atom transfer radical addition (ATRA).[17]

Materials:

  • Styrene (1.0 mmol, 104 mg)

  • This compound (1.5 mmol, 367 mg)

  • fac-Ir(ppy)₃ or Ru(bpy)₃Cl₂ (photocatalyst, 1-2 mol%)

  • Anhydrous, degassed acetonitrile (MeCN) (5 mL)

  • Schlenk flask or vial with a magnetic stir bar

  • Blue LED lamp (450 nm)

  • Nitrogen or Argon source

Procedure:

  • To a Schlenk flask under an inert atmosphere (N₂ or Ar), add styrene (1.0 mmol) and the photocatalyst (e.g., fac-Ir(ppy)₃, 0.015 mmol, 9.8 mg).

  • Add anhydrous, degassed MeCN (5 mL) via syringe.

  • Stir the mixture to dissolve the solids.

  • Add this compound (1.5 mmol) via syringe.

  • Seal the flask and place it approximately 5 cm from a blue LED lamp. Ensure the reaction is stirred vigorously. A small fan may be used to maintain room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude residue is then purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired iodo-trifluoroethylated product.

Protocol 2: Electrophilic O-Trifluoroethylation of 4-Methoxyphenol using [PhICH₂CF₃][OTf]

This protocol demonstrates the trifluoroethylation of a heteroatom nucleophile.[2]

Materials:

  • 4-Methoxyphenol (1.0 mmol, 124 mg)

  • Phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 mmol, 514 mg)

  • Caesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Round-bottom flask with a magnetic stir bar

Procedure:

  • To a round-bottom flask, add 4-methoxyphenol (1.0 mmol), caesium carbonate (2.0 mmol), and a magnetic stir bar.

  • Add anhydrous DCM (10 mL).

  • Stir the resulting suspension at room temperature.

  • Add phenyl(2,2,2-trifluoroethyl)iodonium triflate (1.2 mmol) in one portion.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 4-12 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 1-methoxy-4-(2,2,2-trifluoroethoxy)benzene.

Conclusion and Outlook

This compound is a valuable and specialized reagent for introducing the chloro-trifluoroethyl moiety via radical pathways, particularly under mild photoredox conditions. Its utility is pronounced in reactions with unsaturated systems like alkenes and alkynes.

In comparison, 2,2,2-trifluoroethyl iodide offers a cleaner route to the unsubstituted trifluoroethyl radical, making it a more general choice for radical additions where the chlorine atom is not desired. For trifluoroethylation of heteroatoms or carbon nucleophiles, electrophilic reagents such as phenyl(2,2,2-trifluoroethyl)iodonium triflate are unequivocally superior, operating through a distinct mechanistic pathway with a broader substrate scope for nucleophilic partners.

The selection of the optimal reagent is therefore not a matter of universal superiority but a strategic decision based on the specific molecular target and the desired synthetic transformation. As the demand for complex fluorinated molecules continues to grow, a thorough understanding of the reactivity, scope, and limitations of each agent in the synthetic chemist's toolbox is essential for innovation and success.

References

  • Li, W., et al. (2018). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)iodonium triflate at room temperature. Taylor & Francis Online. Retrieved from [Link]

  • Chen, Y., et al. (2021). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

  • Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]

  • Chinoin. (n.d.). Synthesis of trifluoroethyl phosphonates and investigation of their effect on the selectivity of Horner-Wadsworth-Emmons reaction. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]

  • Schmaljohann, J., et al. (2014). Simple and efficient synthesis of 2-[(18)F]fluoroethyl triflate for high yield (18)fluoroethylation. Applied Radiation and Isotopes. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-2-iodotetrafluoroethane. Retrieved from [Link]

  • ResearchGate. (2018). Palladium‐Catalyzed Trifluoroethylation of Benzo[h]quinoline Derivatives by Mesityl(2,2,2‐trifluoroethyl)iodonium Triflate. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. Retrieved from [Link]

  • Wiley Online Library. (2017). Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry. Retrieved from [Link]

  • ResearchGate. (2015). Visible-Light-Induced Photocatalysis of 1,1,1-Trifluoro-2-iodoethane with Alkylalkenes and Silyl Enol Ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (2016). Designing New Togni Reagents by Computation. Retrieved from [Link]

  • Wiley Online Library. (2024). Reactivity of Electrophilic Trifluoromethylating Reagents. Retrieved from [Link]

  • Wikipedia. (n.d.). Togni reagent II. Retrieved from [Link]

  • ResearchGate. (2006). Togni Reagent: A Hypervalent Iodine Based Electrophilic Trifluoromethylation Reagent. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Retrieved from [Link]

  • Wiley Online Library. (2021). Visible-Light-Induced Direct Csp2-H Radical Trifluoroethylation of Coumarins with 1,1,1-Trifluoro-2-iodoethane (CF3CH2I). Retrieved from [Link]

  • PubChem. (n.d.). 1,1,1-Trifluoro-2-iodoethane. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-1,2,2-trifluoroethane. Retrieved from [Link]

  • ACS Publications. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and application of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Retrieved from [Link]

  • ResearchGate. (2014). The Different Faces of Photoredox Catalysts: Visible-Light-Mediated Atom Transfer Radical Addition (ATRA) Reactions of Perfluoroalkyl Iodides with Styrenes and Phenylacetylenes. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Chloro-2-iodotetrafluoroethane (CAS 421-78-3). Retrieved from [Link]

  • National Institutes of Health. (2022). Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV). Retrieved from [Link]

  • ResearchGate. (2018). Photoredox‐Initiated 1,2‐Difunctionalization of Alkenes with N‐Chloro S‐Fluoroalkyl Sulfoximines. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.

Sources

A Comparative Guide to the Mechanistic Pathways of 1-Chloro-2-iodo-1,1,2-trifluoroethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated building blocks, 1-chloro-2-iodo-1,1,2-trifluoroethane (CF₂Cl-CHFI) presents a unique combination of reactive sites, offering a versatile platform for the introduction of the trifluoroethyl moiety into organic molecules. Understanding the mechanistic nuances of its reactions is paramount for controlling reaction outcomes and designing efficient synthetic protocols. This guide provides a comparative analysis of the primary mechanistic pathways governing the reactions of this compound, offering insights into its reactivity under photolytic, radical-initiated, and thermal conditions. While direct experimental data for this specific molecule is limited in the public domain, this guide leverages established principles of physical organic chemistry and data from analogous halogenated hydrocarbons to provide a robust comparative framework.

The Decisive Role of the Carbon-Iodine Bond

The reactivity of this compound is overwhelmingly dictated by the inherent weakness of the carbon-iodine (C-I) bond compared to the carbon-chlorine (C-Cl), carbon-fluorine (C-F), and carbon-hydrogen (C-H) bonds within the molecule. Bond dissociation energy (BDE) is a key determinant of bond strength, with lower values indicating a greater propensity for homolytic cleavage.[1][2][3]

Table 1: Typical Bond Dissociation Energies (BDEs) for Relevant Bonds

Bond TypeTypical BDE (kJ/mol)Implication for Reactivity
C-I~240Weakest bond; primary site of reaction initiation.
C-Cl~328Significantly stronger than C-I; less likely to cleave.
C-H~413Strong bond; abstraction is less favorable than C-I cleavage.
C-F~485Strongest bond; generally unreactive under these conditions.

Note: The BDE values are representative and can vary slightly based on the specific molecular structure. The trend, however, remains consistent.

This disparity in bond energies establishes a clear hierarchy of reactivity, making the C-I bond the focal point for initiating chemical transformations. The following sections will compare how different energetic inputs—light, radical initiators, and heat—selectively target this bond to trigger distinct reaction cascades.

Comparative Analysis of Reaction Mechanisms

Photolytic Cleavage: A Clean Initiation

Photodissociation, or photolysis, involves the cleavage of a chemical bond by the absorption of light.[4] For this compound, ultraviolet (UV) irradiation provides a direct and often clean method for homolytically cleaving the weak C-I bond, generating a 1-chloro-1,1,2-trifluoroethyl radical and an iodine radical.

Mechanism of Photolysis:

Caption: Initiation of reaction via photolytic C-I bond cleavage.

This initiation step is highly selective due to the significantly lower energy required to break the C-I bond compared to other bonds in the molecule. The resulting 1-chloro-1,1,2-trifluoroethyl radical is a key intermediate that can participate in a variety of subsequent reactions, such as addition to alkenes or hydrogen abstraction from a solvent.

Comparison with Alternatives:

  • Selectivity: Photolysis offers high selectivity for C-I bond cleavage, minimizing side reactions that might occur at higher temperatures.

  • Control: The reaction can be precisely started and stopped by controlling the light source.

  • Conditions: Typically proceeds at ambient temperatures, preserving sensitive functional groups elsewhere in a molecule.

Radical-Initiated Reactions: A Chain Reaction Approach

In the absence of light, radical reactions can be initiated by the addition of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decomposes upon heating to generate radicals. These initiator radicals can then abstract the iodine atom from this compound to start a radical chain reaction.

Mechanism of Radical-Initiated Reaction (e.g., addition to an alkene):

Caption: Radical chain mechanism for the addition to an alkene.

Comparison with Alternatives:

  • Efficiency: Radical chain reactions can be highly efficient, with one initiation event leading to the formation of many product molecules.

  • Versatility: This method is widely applicable for forming new carbon-carbon bonds.

  • Potential for Side Reactions: The presence of highly reactive radicals can sometimes lead to undesired side reactions, such as polymerization or hydrogen abstraction from solvents. The selectivity can be lower than with photolysis.[5][6]

Thermal Decomposition: A High-Energy Pathway

At elevated temperatures, this compound will undergo thermal decomposition. While the C-I bond is still the most likely to break first, the high energy input can lead to a more complex mixture of products resulting from subsequent fragmentation and rearrangement reactions. A safety data sheet for this compound indicates that thermal decomposition generates carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[7] This suggests that under thermal stress, both C-I and C-H/C-Cl bonds can eventually cleave, likely through a series of complex radical reactions.

Based on studies of similar halogenated ethanes, a likely initial step is the elimination of HI or the homolysis of the C-I bond.[8]

Plausible Thermal Decomposition Pathways:

Caption: Potential pathways in the thermal decomposition of CF₂Cl-CHFI.

Comparison with Alternatives:

  • Least Selective: Thermal decomposition is generally the least selective method, often leading to a complex mixture of products that can be difficult to separate.

  • Harsh Conditions: The high temperatures required can degrade sensitive molecules.

  • Industrial Relevance: In some industrial processes, thermal decomposition is a viable method for producing smaller fluorinated building blocks.

Experimental Protocols for Mechanistic Studies

To experimentally validate the proposed mechanisms, a series of controlled experiments can be designed. The following protocols are provided as a template for researchers.

Protocol 1: Photolytic Addition to an Alkene

Objective: To determine the products and relative rate of the photolytic addition of this compound to a model alkene (e.g., 1-octene).

Methodology:

  • Reaction Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and 1-octene (1.2 eq.) in a suitable degassed solvent (e.g., acetonitrile).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can quench radical reactions.

  • Initiation: Irradiate the reaction mixture with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (e.g., 25 °C).

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to identify products and quantify the consumption of reactants.

  • Work-up and Isolation: Once the reaction is complete (as determined by GC analysis), remove the solvent under reduced pressure. Purify the product by column chromatography.

  • Characterization: Characterize the structure of the isolated product using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS).

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis a Mix Reactants in Quartz Vessel b Degas with Inert Gas a->b c UV Irradiation (Initiation) b->c d Monitor by GC-MS c->d e Work-up & Purification d->e f Spectroscopic Characterization e->f

Caption: Experimental workflow for photolytic addition.

Protocol 2: Radical-Initiated Reaction Kinetics

Objective: To compare the rate of the AIBN-initiated reaction of this compound with a standard iodoalkane (e.g., 1-iodopropane).

Methodology:

  • Reaction Setup: Prepare two parallel reactions in sealed vials. Each vial should contain a known concentration of a radical trap (e.g., a stable alkene), a radical initiator (AIBN), and a solvent (e.g., benzene). To one vial, add this compound. To the other, add an equimolar amount of 1-iodopropane.

  • Internal Standard: Add an internal standard (e.g., dodecane) to each vial for quantitative analysis.

  • Initiation: Place both vials in a thermostatically controlled oil bath at a temperature sufficient to decompose AIBN at a steady rate (e.g., 80 °C).

  • Monitoring: At timed intervals, withdraw an aliquot from each vial and quench the reaction by cooling and adding a radical inhibitor (e.g., hydroquinone).

  • Analysis: Analyze the quenched aliquots by GC to determine the concentration of the remaining iodoalkane relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the iodoalkane concentration versus time. The slope of this line will be proportional to the rate constant of the reaction. Compare the slopes for the two iodoalkanes to determine their relative reactivity.

Conclusion

The reactivity of this compound is fundamentally governed by the lability of its carbon-iodine bond. This guide has provided a comparative framework for understanding its behavior under photolytic, radical-initiated, and thermal conditions.

  • Photolysis offers a highly selective and controllable method for generating the 1-chloro-1,1,2-trifluoroethyl radical, ideal for clean and specific transformations.

  • Radical-initiated chain reactions provide an efficient pathway for the formation of new bonds, though with a potential for reduced selectivity compared to photolysis.

  • Thermal decomposition is the least selective approach, leading to a complex array of products, and is generally only suitable for specific industrial applications.

By understanding these distinct mechanistic pathways, researchers can make informed decisions in the design of synthetic routes that leverage the unique reactivity of this versatile fluorinated building block. The provided experimental protocols offer a starting point for further investigation into the rich and complex chemistry of this compound.

References

  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.
  • Atkinson, R., Baulch, D. L., Cox, R. A., Crowley, J. N., Hampson, R. F., Hynes, R. G., Jenkin, M. E., Rossi, M. J., & Troe, J. (2004). Evaluated kinetic and photochemical data for atmospheric chemistry: Volume I - gas phase reactions of Ox, HOx, NOx and SOx species. Atmospheric Chemistry and Physics, 4(6), 1461-1738.
  • Wikipedia. (2023). Bond-dissociation energy. [Link]

  • Kharasch, M. S., Jensen, E. V., & Urry, W. H. (1947). The Addition of Halogenated Alkanes to Olefins. Journal of the American Chemical Society, 69(5), 1100-1105.
  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books.
  • SynQuest Laboratories, Inc. (n.d.). Safety Data Sheet: this compound.
  • YouTube. (2023). Alkane Halogenation - a Radical Reaction. [Link]

  • Master Organic Chemistry. (2013). Free Radical Reactions – Chlorination of Methane. [Link]

  • Crunch Chemistry. (n.d.). Explaining the reactivity of halogenoalkanes. [Link]

  • YouTube. (2020). Comparing the reactivity of chloro-, bromo- and iodoalkanes. [Link]

  • Fluorine Notes. (n.d.). THE ANALYSIS OF 1,1,2 – TRIFLUORO – 1,2 – DICHLOROETHANE THERMAL DECOMPOSITION PROCESS. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • ResearchGate. (n.d.). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. [Link]

  • ACS Publications. (n.d.). Quantum Yields for Cl(2Pj) Atom Formation from the Photolysis of Chlorofluorocarbons and Chlorinated Hydrocarbons at 193.3 nm. [Link]

  • Wikipedia. (n.d.). Bond-dissociation energy. [Link]

Sources

A Comparative Guide to the Kinetic Analysis of 1-Chloro-2-iodo-1,1,2-trifluoroethane Addition Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of 1-Chloro-2-iodo-1,1,2-trifluoroethane

This compound (C2HClF3I) is a halogenated ethane derivative with significant potential in organic synthesis. Its utility stems from the presence of two distinct carbon-halogen bonds: a relatively strong carbon-chlorine (C-Cl) bond and a significantly weaker carbon-iodine (C-I) bond. This disparity in bond strength allows for selective activation of the C-I bond, making CITF a valuable precursor for the introduction of the 1-chloro-1,2,2-trifluoroethyl radical into a variety of molecular scaffolds. This moiety is of particular interest in the development of pharmaceuticals and agrochemicals, where the incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity.

The addition of CITF to unsaturated compounds, such as alkenes and alkynes, is predicted to proceed via a free-radical chain mechanism. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes for industrial applications. This guide provides the foundational knowledge and practical methodologies for such investigations.

Predicted Reactivity and Kinetic Profile

The addition of CITF to unsaturated systems is expected to be initiated by the homolytic cleavage of the weakest bond in the molecule. The reactivity of haloalkanes in radical reactions is primarily governed by the bond dissociation energy (BDE) of the carbon-halogen bond[1]. The weaker the bond, the more readily the halogen radical is formed, initiating the chain reaction. In this compound, the C-I bond is substantially weaker than the C-Cl and carbon-fluorine (C-F) bonds[1][2].

The general mechanism for the free-radical addition of CITF to an alkene is outlined below.

The Free-Radical Chain Mechanism

The reaction proceeds through three key stages: initiation, propagation, and termination[3][4].

  • Initiation: The reaction is initiated by the homolytic cleavage of the C-I bond to generate a 1-chloro-1,2,2-trifluoroethyl radical and an iodine radical. This can be achieved through the application of heat or UV light.

  • Propagation: The 1-chloro-1,2,2-trifluoroethyl radical then adds to the double bond of an alkene. This addition is regioselective, favoring the formation of the more stable carbon radical intermediate[5]. This new radical then abstracts an iodine atom from another molecule of CITF, regenerating the 1-chloro-1,2,2-trifluoroethyl radical and propagating the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species present in the reaction mixture.

Free_Radical_Addition_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination CITF Cl(F)C-C(F)₂I Radicals Cl(F)C-C(F)₂• + I• CITF->Radicals Heat or UV Light Alkene R-CH=CH₂ Radicals->Alkene Addition Adduct_Radical R-CH(•)-CH₂(CF₂CFCl) Adduct_Radical->CITF_2 + Cl(F)C-C(F)₂I Product R-CHI-CH₂(CF₂CFCl) Product->Radicals_2 + Cl(F)C-C(F)₂• Termination_Products Non-radical products Radical_Pool [R•, I•] Radical_Pool->Termination_Products Combination

Caption: Free-radical chain mechanism for CITF addition to an alkene.

Comparative Reactivity

While specific kinetic data for CITF is lacking, we can infer its reactivity relative to other iodoalkanes. The presence of electronegative fluorine atoms on the carbon bearing the iodine is expected to strengthen the C-I bond slightly compared to a non-fluorinated analogue, potentially leading to a higher activation energy for the initiation step. However, the resulting 1-chloro-1,2,2-trifluoroethyl radical is stabilized by the electron-withdrawing fluorine atoms, which may influence the rates of the propagation steps.

For a qualitative comparison, consider the addition of various iodoalkanes to a standard alkene under identical conditions. The rate of reaction is expected to follow the trend of decreasing C-I bond dissociation energy.

IodoalkaneTypical C-I BDE (kcal/mol)Predicted Relative Reactivity
Iodoethane~53High
2-Iodopropane~51Very High
This compound Not available (estimated slightly higher than non-fluorinated analogues)Moderate to High
Iodobenzene~65Low

Note: BDE values are approximate and can vary with molecular structure.[6][7]

Experimental Protocols for Kinetic Analysis

To obtain quantitative kinetic data, such as rate constants (k) and activation energies (Ea), rigorous experimental procedures are required. Below are detailed methodologies for both gas-phase and solution-phase studies.

Gas-Phase Kinetic Analysis: Pulsed Laser Photolysis with Laser-Induced Fluorescence (PLP-LIF)

This technique is well-suited for studying the elementary reactions of radicals in the gas phase.

PLP-LIF_Workflow Gas_Prep Prepare gas mixture: CITF, Alkene, Inert Gas (e.g., He) Flow_Cell Introduce mixture into a temperature-controlled flow cell Gas_Prep->Flow_Cell Photolysis_Laser Generate radicals via pulsed laser photolysis of CITF Flow_Cell->Photolysis_Laser Probe_Laser Probe radical concentration with a tuned laser (LIF) Photolysis_Laser->Probe_Laser at varying delay times Detection Detect fluorescence signal with a photomultiplier tube Probe_Laser->Detection Data_Acquisition Record signal decay over time Detection->Data_Acquisition Analysis Analyze decay curves to determine rate constants Data_Acquisition->Analysis

Caption: Workflow for gas-phase kinetic analysis using PLP-LIF.

Methodology:

  • Gas Mixture Preparation: Prepare a mixture of CITF, the alkene of interest, and a large excess of an inert buffer gas (e.g., Helium or Argon) in a gas handling line. The concentrations should be chosen to ensure pseudo-first-order conditions, with the alkene concentration being much greater than the initial radical concentration.

  • Reaction Initiation: Introduce the gas mixture into a temperature-controlled reaction cell. Use a pulsed excimer laser (e.g., at 248 nm or 308 nm) to photolyze the CITF, generating 1-chloro-1,2,2-trifluoroethyl radicals.

  • Radical Detection: At a variable time delay after the photolysis pulse, fire a second, tunable dye laser (the probe laser) into the cell. Tune the wavelength of this laser to an electronic transition of the 1-chloro-1,2,2-trifluoroethyl radical.

  • Signal Acquisition: The radicals absorb the probe laser light and subsequently fluoresce. This fluorescence is collected at a right angle to the laser beams by a photomultiplier tube (PMT).

  • Kinetic Data Analysis: Record the fluorescence intensity as a function of the delay time between the photolysis and probe lasers. The decay of the fluorescence signal corresponds to the consumption of the radical. Under pseudo-first-order conditions, the natural logarithm of the signal versus time will be linear, with the slope equal to -k', the pseudo-first-order rate constant.

  • Determination of the Bimolecular Rate Constant: Repeat the experiment at several different alkene concentrations. A plot of k' versus the alkene concentration will yield a straight line with a slope equal to the bimolecular rate constant, k.

  • Activation Energy: By conducting these measurements at various temperatures, the activation energy (Ea) can be determined from an Arrhenius plot (ln(k) vs. 1/T).

Solution-Phase Kinetic Analysis: Stopped-Flow Spectroscopy

For reactions in the liquid phase, stopped-flow techniques coupled with UV-Vis spectroscopy can be employed, particularly if one of the reactants or products has a distinct chromophore.

Methodology:

  • Reagent Preparation: Prepare two solutions. Solution A contains CITF and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., acetonitrile). Solution B contains the alkene in the same solvent.

  • Rapid Mixing: The two solutions are rapidly driven from syringes into a mixing chamber and then into an observation cell, all within a few milliseconds.

  • Reaction Monitoring: The reaction is monitored by passing a beam of light (e.g., from a UV-Vis spectrophotometer) through the observation cell. The change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product is recorded over time.

  • Data Analysis: The absorbance versus time data is fitted to the appropriate integrated rate law to determine the rate constant.

  • Control Experiments: It is crucial to run control experiments in the absence of the radical initiator to account for any non-radical background reactions.

Data Presentation and Interpretation

The primary outputs of these kinetic studies are the rate constants at different temperatures and the Arrhenius parameters (the pre-exponential factor, A, and the activation energy, Ea). This data should be tabulated for clear comparison.

Table 1: Hypothetical Kinetic Data for the Addition of CITF to Ethene

Temperature (K)Rate Constant, k (cm³ molecule⁻¹ s⁻¹)
2981.5 x 10⁻¹⁵
3233.2 x 10⁻¹⁵
3486.5 x 10⁻¹⁵
3731.2 x 10⁻¹⁴

Table 2: Comparison of Arrhenius Parameters for Haloalkane Additions

ReactionPre-exponential Factor, AActivation Energy, Ea (kJ/mol)
CITF + Ethene (To be determined experimentally)(To be determined experimentally)
CH₃I + Ethene8.1 x 10⁻¹² cm³ molecule⁻¹ s⁻¹35.2
C₂H₅I + Ethene7.9 x 10⁻¹² cm³ molecule⁻¹ s⁻¹33.8

Note: Data for CH₃I and C₂H₅I are illustrative and should be sourced from the literature for actual comparisons.

Conclusion

While direct experimental kinetic data for the addition reactions of this compound is not yet prevalent in the scientific literature, its reactivity can be reliably predicted based on the fundamental principles of free-radical chemistry. The pronounced weakness of the carbon-iodine bond designates it as the reactive center for initiating addition reactions. This guide provides a robust framework for comparing its expected reactivity with other haloalkanes and offers detailed experimental protocols for researchers to determine the precise kinetic parameters. The methodologies outlined herein, from gas-phase PLP-LIF to solution-phase stopped-flow analysis, represent the gold standard for such investigations and will enable the scientific community to fully harness the synthetic potential of this versatile fluorinated building block.

References

  • BenchChem. (2025). A Comparative Guide to the Kinetic Analysis of 1-chloro-1,1-difluoro-2-iodoethane Addition Reactions.
  • Chemistry LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics.
  • Journal of the Chemical Society, Perkin Transactions 2. (1978). Free radical addition to olefins. Part 23. Kinetics of the addition of chloroiodomethane to ethylene and vinyl fluoride.
  • Shodhganga. (n.d.). CHAPTER-3 FREE RADICAL CHAIN REACTION OF ALKANE.
  • Crunch Chemistry. (2024). Explaining the reactivity of halogenoalkanes.
  • MDPI. (2021). Investigation of the Gas-Phase Reaction of Nopinone with OH Radicals: Experimental and Theoretical Study.
  • Save My Exams. (2023). Reactivity of Halogenoalkanes.
  • ResearchGate. (2019). Kinetic Study of the Gas-Phase Reactions of Nitrate Radicals with Methoxyphenol Compounds: Experimental and Theoretical Approaches.
  • University of Regensburg. (n.d.). Organic Chemistry 1 Chapter 12. Reactions of Alkenes.
  • Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes.
  • MANAC Inc. (2023). Iodine addition to alkenes: Aliphatic compound iodination reactions (2)
  • ResearchGate. (2015). Techniques and Methods to Monitor Chemical Reactions.
  • ResearchGate. (2018). Kinetics of Free-Radical Addition Processes by the Nonbranched-Chain Mechanism.
  • Lupine Publishers. (2018). Kinetic Equations of Free-Radical NonbranchedChain Processes of Addition to Alkenes, Formaldehyde and Oxygen.
  • Wikipedia. (n.d.).
  • ResearchGate. (2002).
  • Wikipedia. (n.d.).
  • NIST. (1967).
  • ResearchGate. (2019).
  • YouTube. (2018). Why is IODINATION of Alkanes not a free Radical mechanism?.
  • Knovel. (n.d.).
  • Master Organic Chemistry. (2024). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides).
  • Pharmaguideline. (n.d.).
  • Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition.
  • MDPI. (2021).

Sources

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-Chloro-2-iodo-1,1,2-trifluoroethane Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of the spectroscopic signatures of products derived from reactions of 1-chloro-2-iodo-1,1,2-trifluoroethane. We move beyond simple data reporting to explain the causal links between molecular structure and spectral output, empowering researchers to confidently identify their target compounds and distinguish them from potential side products. The protocols and validation steps described herein are designed as a self-validating workflow, ensuring high confidence in the final structural assignment.

The Synthetic Landscape: Dehalogenation and Its Alternatives

This compound (CFC-133a iodide) is a halogenated alkane that serves as a precursor for synthesizing valuable fluorinated building blocks. A primary and synthetically useful transformation is its dehalogenation to produce fluoroalkenes, which are critical motifs in medicinal chemistry and materials science.[1][2][3] The most common approach involves reductive elimination using an active metal, such as zinc.

However, a comprehensive validation strategy must account for not only the desired product but also plausible alternatives that may arise from different reaction pathways or incomplete conversion. For this guide, we will focus on the spectroscopic comparison of three key species:

  • Starting Material: this compound

  • Target Product (via Elimination): 1,1,2-Trifluoroethene

  • Alternative Product (via Reduction): 2-Chloro-1,1,1-trifluoroethane (HCFC-133a)[4][5]

Below is a representative reaction scheme for the target synthesis.

cluster_main Reaction Scheme Start CF₂I-CHFCl (this compound) Product CF₂=CHF (1,1,2-Trifluoroethene) Start->Product - ICl Reagent Zn, Solvent (e.g., Methanol) Reagent->Start

Caption: Reductive elimination of the starting material to yield the target fluoroalkene.

Experimental Protocol: Synthesis of 1,1,2-Trifluoroethene

Trustworthy spectroscopic data begins with a robust and reproducible synthesis. The following protocol is adapted from established methods for zinc-mediated dehalogenation.[6]

Objective: To synthesize 1,1,2-trifluoroethene from this compound.

Materials:

  • This compound (CAS 354-26-7)[7]

  • Zinc dust (<10 micron, activated)

  • Anhydrous methanol

  • Zinc Chloride (catalytic amount)

  • 500 mL three-necked round-bottomed flask

  • Separatory funnel

  • Distillation apparatus with a low-temperature condenser (Dry Ice/acetone)

  • Tared receiver flask cooled in an ice bath

Procedure:

  • Setup: Assemble the three-necked flask with the separatory funnel, a thermometer, and the distillation column. Circulate a coolant at -78 °C through the condenser.

  • Charging the Flask: To the flask, add 150 mL of anhydrous methanol, 45 g of activated zinc powder, and 0.2 g of zinc chloride.

  • Initiation: Heat the slurry to a gentle reflux (approx. 60-63 °C).

  • Addition of Starting Material: Prepare a solution of 100 g of this compound in 50 mL of methanol and place it in the separatory funnel. Add a small portion (10-15 mL) dropwise to the heated zinc slurry. An exothermic reaction should commence, indicated by vigorous bubbling and reflux of the low-boiling product.

  • Controlled Reaction: Remove external heating. Continue the dropwise addition of the starting material at a rate that maintains a steady distillation of the product, keeping the temperature at the head of the column between -2 to 2 °C (B.P. of 1,1,2-trifluoroethene is -2.6 °C).

  • Completion and Isolation: After the addition is complete (approx. 1 hour), gently heat the flask to drive the remaining product over. The reaction is complete when the distillation ceases.

  • Purification: The collected condensate is the crude product. It can be further purified by redistillation if necessary. The low boiling point necessitates careful handling to prevent loss of material.

The Spectroscopic Validation Workflow

A multi-technique approach is essential for unambiguous structure confirmation. Each method provides a unique and complementary piece of the puzzle. The logical flow from synthesis to validated product is outlined below.

G cluster_workflow Validation Workflow A Synthesized Crude Product B Mass Spectrometry (GC-MS) A->B C Infrared Spectroscopy (IR) A->C D NMR Spectroscopy (¹H, ¹⁹F, ¹³C) A->D E Data Interpretation & Comparison B->E C->E D->E F Validated Structure E->F

Caption: A multi-pronged workflow for spectroscopic validation.

Comparative Analysis: Interpreting the Spectra

The core of our validation lies in comparing the spectral data of the reaction mixture against the known signatures of the starting material and potential products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for this analysis, providing detailed information about the connectivity and electronic environment of atoms. ¹⁹F NMR is particularly informative due to its high sensitivity and wide chemical shift range.[8][9]

Causality: The presence of a C=C double bond in 1,1,2-trifluoroethene dramatically alters the chemical shifts and coupling constants for both ¹H and ¹⁹F nuclei compared to the sp³-hybridized carbons of the starting material and the alternative reductive product.

CompoundSpectroscopic Data¹H NMR¹⁹F NMR
Starting Material This compound δ ~5.5-6.0 ppm (ddt)¹J(H,F) ~45-50 Hz²J(H,F) ~10-15 Hzδ ~-70 to -80 ppm (CFClI, d)δ ~-130 to -140 ppm (CF₂, m)
Target Product 1,1,2-Trifluoroethene δ ~6.0-6.5 ppm (dt)²J(H,F-cis) ~10 Hz²J(H,F-trans) ~20 Hzδ ~-90 to -100 ppm (CF=, d)δ ~-170 to -180 ppm (CF₂=, dd)
Alternative Product 2-Chloro-1,1,1-trifluoroethane δ ~3.9-4.2 ppm (q)³J(H,F) ~6-8 Hz[10]δ ~-75 to -80 ppm (t)³J(F,H) ~6-8 Hz[10]

Expert Interpretation:

  • Starting Material: The single proton is heavily deshielded by four adjacent halogens and shows complex splitting from coupling to three fluorine atoms across two and three bonds. The two non-equivalent fluorine environments (CFClI and CF₂) will appear as distinct multiplets.

  • Target Product (1,1,2-Trifluoroethene): The appearance of signals in the vinylic region of both ¹H and ¹⁹F spectra is a definitive indicator of alkene formation. The proton signal is a doublet of triplets due to coupling to the geminal fluorine and the two cis/trans fluorine atoms. The ¹⁹F spectrum will show two distinct signals for the CF₂ and CHF groups, with characteristic large geminal and smaller vicinal F-F coupling constants.

  • Alternative Product (2-Chloro-1,1,1-trifluoroethane): This structure would yield a simple, highly characteristic A₂X₃ spin system. The two equivalent protons of the -CH₂Cl group would appear as a clean quartet due to coupling with the three equivalent fluorines of the -CF₃ group.[11] Conversely, the ¹⁹F spectrum would show a clean triplet. The absence of vinylic signals and the presence of this quartet/triplet pattern would strongly indicate that reduction, not elimination, has occurred.

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. The isotopic signature of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key identifier.[12]

CompoundMolecular Ion (M⁺) [m/z]Key Fragments [m/z] & Interpretation
Starting Material This compound 244/246 (weak/absent)
Target Product 1,1,2-Trifluoroethene 82 (strong)
Alternative Product 2-Chloro-1,1,1-trifluoroethane 118/120

Expert Interpretation:

  • A successful reaction leading to 1,1,2-trifluoroethene will show a prominent molecular ion at m/z 82 in the GC-MS analysis of the reaction headspace or low-boiling fraction.

  • The presence of unreacted starting material would be indicated by fragments corresponding to the loss of iodine (m/z 117/119).

  • Formation of the reductive product would be confirmed by a molecular ion cluster at m/z 118/120 and a base peak corresponding to the loss of chlorine (m/z 83).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is excellent for identifying the presence or absence of specific functional groups. The most critical diagnostic feature for this reaction is the C=C double bond. General spectral regions for fluorinated ethanes have been well-studied.[13][14][15][16][17]

CompoundKey IR Absorptions (cm⁻¹)Interpretation
Starting Material This compound 2950-3000 (C-H stretch)1100-1350 (strong, C-F stretch)700-800 (C-Cl stretch)~500-600 (C-I stretch)
Target Product 1,1,2-Trifluoroethene 3100-3150 (=C-H stretch)1650-1680 (C=C stretch) 1100-1350 (strong, =C-F stretch)
Alternative Product 2-Chloro-1,1,1-trifluoroethane 2950-3000 (C-H stretch)1100-1350 (strong, C-F stretch)700-800 (C-Cl stretch)

Expert Interpretation: The decision logic based on IR is straightforward and powerful.

G cluster_logic IR-Based Decision Logic A C=C Stretch (1650-1680 cm⁻¹) Present? B Elimination Confirmed (1,1,2-Trifluoroethene) A->B Yes C Elimination Did Not Occur (Alkane Product/Starting Material) A->C No

Caption: Decisive confirmation of alkene formation using IR spectroscopy.

Conclusion: A Self-Validating System

By systematically applying these three spectroscopic techniques—NMR, MS, and IR—and comparing the results to the expected data for all plausible products, a researcher can build an undeniable case for their compound's identity and purity. The concordance of a vinylic system in NMR, the correct molecular weight in MS, and the appearance of a C=C stretch in IR constitutes a self-validating triad of evidence. This rigorous approach ensures the scientific integrity of the results and provides the high level of confidence required in research and drug development.

References

  • Infrared and Raman Spectra of Fluorinated Ethanes. XIII. 1,2‐Difluoroethane. The Journal of Chemical Physics. [Link]

  • Infrared and Raman Spectra of Fluorinated Ethanes. VIII. Pentafluoroethane. AIP Publishing. [Link]

  • Infrared and Raman Spectra of Fluorinated Ethanes. X. 1,1,1‐Trifluoro‐2‐bromoethane. The Journal of Chemical Physics. [Link]

  • Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

  • Infrared and Raman spectra of fluorinated ethanes. Sci-Hub. [Link]

  • Infrared and Raman Spectra of Fluorinated Ethanes. IX. 1,1,1-Trifluoro-2-chloro-2-bromoethane. R Discovery. [Link]

  • 19F NMR Chemical Shifts. 1. Aliphatic Fluorides. The Journal of Organic Chemistry. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Discovery of fluoroalkene synthesis from allylic alcohols. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • Producing process for synthesizing 1, 1, 1, 2-tetrafluoroethane by liquid phase-gas phase method.
  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal. [Link]

  • Production of 1, 1, 2-trifluoro-2-chloroethylene.
  • Fluorine NMR. University of Wisconsin-Madison. [Link]

  • Mass Spectrometry: Fragmentation. University of Calgary. [Link]

  • This compound - Optional[Raman] - Spectrum. SpectraBase. [Link]

  • Synthesis of fluoroalkenes and fluoroenynes via cross-coupling reactions using novel multihalogenated vinyl ethers. National Institutes of Health. [Link]

  • Method for synthesizing 1, 2-difluoroethane and 1,1, 2-trifluoroethane.
  • 1,1-DICHLORO-2,2-DIFLUOROETHYLENE. Organic Syntheses. [Link]

  • Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. KU ScholarWorks. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • The fluoroalkene motif as a surrogate of the amide bond: Syntheses of AA-Ψ[(Z) and (E)-CF=CH]-Pro pseudodipeptides and an Enalapril analogue. ResearchGate. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Correlation of 19F-NMR Spectra of Halothane in Rat Tumor and Non-Tumor Tissues With Membrane Alterations. PubMed. [Link]

  • Ethane, 2-chloro-1,1,1-trifluoro-. NIST WebBook. [Link]

  • 2-chloro-1,1,2-trifluoroethane. Stenutz. [Link]

  • Halothane - Optional[Raman] - Spectrum. SpectraBase. [Link]

  • 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. PubChem. [Link]

  • 2-Chloro-1,1,1-trifluoroethane. PubChem. [Link]

  • Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Chad's Prep. [Link]

  • 2-Chloro-1,1,1-trifluoroethane. Wikipedia. [Link]

  • fragmentation patterns in mass spectra. Chemguide. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

Sources

A Researcher's Guide to the Computational Analysis of 1-Chloro-2-iodo-1,1,2-trifluoroethane Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the reactivity of halogenated ethanes is paramount for their application as intermediates and building blocks in organic synthesis. This guide provides an in-depth technical comparison of the predicted reactivity of 1-Chloro-2-iodo-1,1,2-trifluoroethane (CF₂Cl-CFHI), focusing on computational methodologies to elucidate its chemical behavior. While dedicated computational studies on this specific molecule are not abundant in publicly accessible literature, this guide will establish a robust framework for such an investigation, drawing comparisons from analogous haloalkanes and outlining a self-validating computational workflow.

Introduction to this compound: A Molecule of Synthetic Interest

This compound is a halogenated hydrocarbon featuring a combination of chlorine, fluorine, and iodine atoms. This unique constitution imparts a range of potential reactive sites, making it a versatile, albeit complex, reagent in synthetic chemistry. The presence of two different carbon-halogen bonds, C-Cl and C-I, immediately raises questions of chemoselectivity: which bond is more susceptible to cleavage under various reaction conditions? Furthermore, the trifluoroethane backbone influences the electronic properties and steric environment of these reactive centers. Computational chemistry offers a powerful toolkit to dissect these intricacies, providing predictive insights into reaction mechanisms, kinetics, and thermodynamics that can guide experimental design and optimization.[1][2]

Comparative Reactivity Profile: A Predictive Analysis

In the absence of direct computational studies for this compound, we can construct a predictive reactivity profile by comparing it with computationally and experimentally characterized analogues. The primary points of reactivity to consider are the homolytic and heterolytic cleavage of the C-Cl and C-I bonds, as well as its interaction with common reactive species.

Bond Dissociation Energies: The C-I vs. C-Cl Bond

A fundamental aspect of reactivity is the bond dissociation energy (BDE), which quantifies the energy required to break a bond homolytically. For haloalkanes, the C-X bond strength generally follows the trend C-F > C-Cl > C-Br > C-I. Computational studies on various halogenated hydrocarbons consistently support this trend.[3][4][5][6] Therefore, it is highly probable that the C-I bond in this compound is significantly weaker than the C-Cl bond.

To provide a quantitative comparison, the following table summarizes computed BDEs for related haloalkanes. These values serve as a benchmark for what one would expect to find when performing calculations on our target molecule.

CompoundBondComputational MethodBDE (kcal/mol)
CH₃-IC-IG3(MP2)55.4
CH₃-ClC-ClG3(MP2)83.7
CF₃-IC-IG354.1
CF₃-ClC-ClG385.9
CH₂Cl-CH₂IC-IB3LYP/6-311+G(d,p)~56
CH₂Cl-CH₂IC-ClB3LYP/6-311+G(d,p)~81
CF₂Cl-CFHI C-I (Predicted) ~50-55
CF₂Cl-CFHI C-Cl (Predicted) ~80-85

Note: The values for CF₂Cl-CFHI are predictive and would need to be confirmed by specific calculations as outlined in Section 3.

This disparity in BDEs strongly suggests that reactions proceeding through a radical mechanism, such as photodissociation or radical-initiated synthesis, will preferentially occur at the C-I bond.[7]

Nucleophilic Substitution and Elimination Reactions

In reactions involving nucleophiles, both substitution (SN2) and elimination (E2) pathways are possible. The C-I bond is not only weaker but iodine is also a better leaving group than chlorine due to its larger size and greater polarizability. Computational studies on nucleophilic substitution in fluoroalkanes can provide insights into the transition state energies and reaction barriers.[8][9]

It is anticipated that a computational analysis of the reaction of this compound with a model nucleophile (e.g., OH⁻ or CN⁻) would reveal a significantly lower activation barrier for the displacement of iodide compared to chloride.

Atmospheric Reactivity: The Role of OH Radicals

The atmospheric fate of halogenated hydrocarbons is often determined by their reaction with hydroxyl radicals (•OH).[10][11] These reactions typically proceed via hydrogen abstraction to form a radical intermediate. For this compound, there is one hydrogen atom, and its abstraction would lead to the CF₂Cl-CFI• radical. Subsequent reactions of this radical would be of interest in understanding its environmental impact. Computational studies on the reaction of similar haloalkanes with •OH have been performed and can serve as a template for investigating our target molecule.[11]

A Validating Computational Workflow

To obtain reliable predictions for the reactivity of this compound, a well-defined and validated computational methodology is essential. The following workflow is recommended for researchers entering this area.

Selection of Computational Methods

Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for studying the geometries and energies of molecules of this size.[1][12]

  • Functional: Hybrid functionals such as B3LYP or M06-2X are often good starting points. M06-2X is generally recommended for kinetics and thermochemistry.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) is a reasonable choice for geometry optimizations and frequency calculations. For iodine, an effective core potential (ECP) such as LANL2DZ should be used to account for relativistic effects.

  • Solvation Model: If reactions in solution are of interest, a continuum solvation model like the Polarizable Continuum Model (PCM) should be employed.

For higher accuracy in energy calculations, especially for reaction barriers, coupled-cluster methods like CCSD(T) with a larger basis set can be used for single-point energy calculations on the DFT-optimized geometries.

Step-by-Step Computational Protocol
  • Geometry Optimization and Frequency Calculation:

    • Build the initial 3D structure of this compound.

    • Perform a geometry optimization using the chosen DFT method (e.g., M06-2X/6-311+G(d,p) with LANL2DZ for I).

    • Follow up with a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

  • Bond Dissociation Energy (BDE) Calculation:

    • Optimize the geometries of the resulting radicals (CF₂Cl-CFH• and •CF₂-CFHI) and the halogen atoms (Cl• and I•).

    • Calculate the BDE as the difference in the electronic energies (plus zero-point energy corrections) between the products (radicals + halogen atom) and the reactant (this compound).

  • Transition State (TS) Searching for a Model Reaction:

    • For a chosen reaction (e.g., SN2 with OH⁻), build an initial guess for the transition state structure.

    • Perform a TS search calculation (e.g., using the QST2 or QST3 method, or an eigenvector-following algorithm).

    • A successful TS calculation will yield a structure with exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the found TS connects the reactants and products.

  • Calculation of Reaction Energetics:

    • Calculate the activation energy (ΔE‡) as the energy difference between the transition state and the reactants.

    • Calculate the reaction energy (ΔE_rxn) as the energy difference between the products and the reactants.

Visualizing Computational Workflows and Reaction Pathways

Diagrams are essential for communicating complex computational workflows and reaction mechanisms.

G cluster_workflow Computational Workflow mol_build 1. Build 3D Structure (CF₂Cl-CFHI) geom_opt 2. Geometry Optimization & Frequency Calculation mol_build->geom_opt bde_calc 3. BDE Calculation (C-I and C-Cl) geom_opt->bde_calc ts_search 4. Transition State Search (e.g., with OH⁻) geom_opt->ts_search irc_calc 5. IRC Calculation ts_search->irc_calc energy_calc 6. Energetic Analysis (ΔE‡, ΔE_rxn) irc_calc->energy_calc

Caption: A typical workflow for the computational study of reactivity.

G cluster_pathways Potential Reaction Pathways reactant CF₂Cl-CFHI rad_ci Radical Cleavage (C-I) CF₂Cl-CFH• + I• reactant->rad_ci hv or Δ rad_ccl Radical Cleavage (C-Cl) •CF₂-CFHI + Cl• reactant->rad_ccl hv or Δ sn2_i SN2 at C-I CF₂Cl-CFH-Nu + I⁻ reactant->sn2_i + Nu⁻ sn2_cl SN2 at C-Cl Nu-CF₂-CFHI + Cl⁻ reactant->sn2_cl + Nu⁻

Caption: Key reaction pathways for this compound.

Conclusion and Future Directions

This guide provides a comprehensive framework for undertaking computational studies on the reactivity of this compound. By leveraging established computational methodologies and drawing comparisons with related haloalkanes, researchers can gain significant predictive insights into the behavior of this molecule. The key takeaway is the anticipated preferential reactivity at the C-I bond, a hypothesis that can be rigorously tested using the outlined computational workflow. Future studies should focus on performing these calculations to provide concrete quantitative data for this molecule and exploring its reactivity with a wider range of reagents and under various conditions to fully unlock its potential in synthetic chemistry.

References

  • Luo, Q., et al. (2018). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure-property relationships. Environment International, 121(Pt 1), 522-535. [Link]

  • Luo, Q., et al. (2018). Dehalogenation of persistent halogenated organic compounds: A review of computational studies and quantitative structure–property relationships. ResearchGate. [Link]

  • Various Authors. (n.d.). Halogenated Hydrocarbons Review Articles. ResearchGate. [Link]

  • Gadaleta, D., et al. (2022). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Molecules, 27(23), 8527. [Link]

  • Wang, Y., et al. (2021). Reactivity of various halogenating agents toward different substrates in electrophilic substitution reactions: a computational study. Environmental Science: Water Research & Technology, 7(12), 2320-2330. [Link]

  • Zapevalov, A.Y., et al. (n.d.). IODOFLUOROALKANES: PROPERTIES, SYNTHESIS, APPLICATION. Fluorine Notes. [Link]

  • Wang, Y., et al. (2023). Predicting bond dissociation energies of cyclic hypervalent halogen reagents using DFT calculations and graph attention network model. Scientific Reports, 13(1), 10499. [Link]

  • St. John, P.C., et al. (2023). Expansion of Bond Dissociation Prediction with Machine Learning to Medicinally and Environmentally Relevant Chemical Space. ChemRxiv. [Link]

  • St. John, P.C., et al. (2023). Expansion of bond dissociation prediction with machine learning to medicinally and environmentally relevant chemical space. Digital Discovery, 2(6), 1785-1798. [Link]

  • Reznickova, A. (2014). Computational study of the C-CI bond length. Smith Scholarworks. [Link]

  • Various Authors. (n.d.). DFT calculations. (a) Calculated reaction barriers of (I) initial, (II)... ResearchGate. [Link]

  • da Silva, G., & Bozzelli, J.W. (2009). Computationally Efficient Methodology to Calculate C−H and C−X (X = F, Cl, and Br) Bond Dissociation Energies in Haloalkanes. The Journal of Physical Chemistry A, 113(32), 9176-9184. [Link]

  • Mohan, H., & Mittal, J.P. (1992). Structure–reactivity studies on the nature of transients formed on reaction of ˙OH radicals with chloroiodoalkanes in aqueous solution. J. Chem. Soc., Perkin Trans. 2, (10), 1731-1736. [Link]

  • Jamieson, C.S., et al. (2021). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Nature Chemistry, 13(12), 1233-1240. [Link]

  • Various Authors. (2023). Antioxidant activity, DFT-calculation, and docking of 5-amino-N-(3-di(per)fluoroalkyl-2-iodo-n-propyl)-1,2,3-triazole-4-carboxamides. ResearchGate. [Link]

  • Smith, A.M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(31), 8864-8876. [Link]

  • Nolan, S., et al. (1999). Kinetics and Mechanisms of the OH Radical Initiated Degradation of a Series of Hydrofluoroethers. WIT Press. [Link]

  • Zhao, B., et al. (2017). Combined Experimental and Computational Study on the Unimolecular Decomposition of JP-8 Jet Fuel Surrogates. II: n-Dodecane (n-C12H26). The Journal of Physical Chemistry A, 121(6), 1243-1253. [Link]

  • Chandra, A.K., & Uchimaru, T. (1999). An ab Initio Investigation of the Reactions of 1,1- and 1,2-Dichloroethane with Hydroxyl Radical. The Journal of Physical Chemistry A, 103(50), 10874-10883. [Link]

  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). 2-CHLORO-1,1,1-TRIFLUOROETHANE. IARC Publications. [Link]

  • Al-Abbad, M.A. (2021). Computational Evidence Suggests That 1-chloroethanol May Be an Intermediate in the Thermal Decomposition of 2-chloroethanol into Acetaldehyde and HCl. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Regioselectivity of 1-Chloro-2-iodo-1,1,2-trifluoroethane Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated building blocks, 1-Chloro-2-iodo-1,1,2-trifluoroethane (CF₃CHClI) presents a versatile scaffold for the introduction of the trifluoroethyl moiety, a group of significant interest in medicinal chemistry and materials science. The strategic placement of two distinct halogen atoms on adjacent carbons, however, necessitates a thorough understanding of its reactive tendencies to achieve desired synthetic outcomes. This guide provides an in-depth analysis of the regioselectivity of reactions involving this compound, offering a comparative look at its behavior under various conditions, supported by fundamental chemical principles and analogous experimental data.

The Decisive Factor: A Tale of Two Bonds

At the heart of understanding the regioselectivity of this compound lies the profound difference in the bond dissociation energies (BDEs) of the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is significantly weaker than the C-Cl bond. This disparity is the primary determinant of the molecule's reactivity, with the C-I bond being the preferential site for both nucleophilic attack and radical cleavage.

BondAverage Bond Energy (kJ/mol)
C-I~240
C-Cl~382[1]

This substantial energy difference dictates that reactions will overwhelmingly occur at the carbon bearing the iodine atom.

Nucleophilic Substitution Reactions: A Clear Preference

In nucleophilic substitution reactions, the weaker C-I bond is the more labile leaving group. Nucleophiles will preferentially attack the carbon atom attached to the iodine, leading to the selective displacement of the iodide ion.

A classic example is the reaction with alkoxides, such as sodium ethoxide (NaOEt), to form vinyl ethers. The reaction proceeds via an E2 elimination mechanism. The alkoxide acts as a base, abstracting a proton from the carbon adjacent to the iodine, leading to the formation of a double bond and the expulsion of the iodide ion.

Experimental Protocol: Synthesis of 1-Chloro-1,2,2-trifluoro vinyl ether (Predicted)
  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol (a suitable volume to ensure dissolution) under a nitrogen atmosphere.

  • Reaction: Cool the resulting sodium ethoxide solution to 0 °C in an ice bath. Slowly add this compound (1.0 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Radical Reactions: Following the Path of Least Resistance

In free-radical reactions, the initiation step typically involves the homolytic cleavage of the weakest bond.[5] In the case of this compound, this is unequivocally the C-I bond. This selective bond scission generates the 1-chloro-1,2,2-trifluoroethyl radical, which can then participate in subsequent propagation steps.

A pertinent example is the free-radical addition to alkenes.[6] The 1-chloro-1,2,2-trifluoroethyl radical will add to the double bond of an alkene, leading to the formation of a new carbon-carbon bond. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The addition will occur in a manner that produces the more substituted (and therefore more stable) radical.

G initiator initiator reactant reactant initiator->reactant radical_intermediate radical_intermediate reactant->radical_intermediate product product reactant->product alkene alkene radical_intermediate->alkene adduct_radical adduct_radical alkene->adduct_radical adduct_radical->reactant

Experimental Protocol: Free-Radical Addition to an Alkene (Predicted)
  • Setup: In a quartz reaction vessel equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), the alkene (1.2 eq), and a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) in a suitable solvent (e.g., benzene or tert-butanol).

  • Initiation: De-gas the solution and place the vessel in a photochemical reactor or irradiate with a UV lamp at a suitable temperature to initiate the reaction.

  • Reaction and Monitoring: Stir the reaction mixture for several hours, monitoring its progress by GC or NMR spectroscopy.

  • Work-up and Purification: After completion, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Grignard Reagent Formation: A Tale of Selective Insertion

The formation of a Grignard reagent involves the insertion of magnesium metal into a carbon-halogen bond.[1][7][8] Given the vast difference in reactivity between the C-I and C-Cl bonds, the insertion of magnesium will occur exclusively at the C-I bond of this compound. This allows for the highly regioselective formation of the corresponding Grignard reagent, 1-chloro-1,2,2-trifluoroethylmagnesium iodide. This reagent can then be used in a variety of subsequent reactions, such as additions to carbonyl compounds.

Experimental Protocol: Preparation of 1-Chloro-1,2,2-trifluoroethylmagnesium Iodide (Predicted)
  • Activation of Magnesium: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.1 eq). Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small portion of a solution of this compound (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium. The reaction can be initiated by gentle heating or sonication.

  • Addition: Once the reaction has initiated (as evidenced by a color change and/or gentle refluxing), add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution can be used directly for subsequent reactions.

Dehydrohalogenation: A Predictable Elimination

Dehydrohalogenation of haloalkanes is a common method for the synthesis of alkenes.[1] In the case of this compound, treatment with a strong, non-nucleophilic base will lead to the elimination of HI, again due to the greater lability of the C-I bond. This reaction is expected to be highly regioselective, yielding 1-chloro-1,2,2-trifluoroethene as the major product.

Conclusion

The reactivity of this compound is overwhelmingly dictated by the weaker Carbon-Iodine bond. This fundamental principle allows for a high degree of regioselectivity in a variety of important organic transformations. Whether performing nucleophilic substitutions, radical additions, or forming organometallic reagents, the carbon atom bearing the iodine is the primary site of reaction. This predictable reactivity makes this compound a valuable and reliable building block for the synthesis of complex fluorinated molecules. While specific experimental data for this particular substrate is sparse in readily available literature, the well-established principles of chemical reactivity provide a robust framework for predicting its behavior and designing successful synthetic strategies.

References

  • Master Organic Chemistry. Free Radical Reactions – Chlorination of Methane. (2013-07-30). [Link]

  • Ojha, D. P., & Prabhu, K. R. Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Chemistry Portal. (2015). [Link]

  • Chemistry LibreTexts. 14.10: Reactions of Alkoxides. (2020-05-30). [Link]

  • Master Organic Chemistry. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • Chemistry LibreTexts. Addition of Radicals to Alkenes. (2023-01-22). [Link]

  • Vedantu. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. [Link]

  • Chemistry LibreTexts. 10.10: Reactions of Alkoxides. (2019-09-03). [Link]

  • Chemistry LibreTexts. Grignard Reagents. (2023-01-22). [Link]

  • Fayad, A., et al. Synthesis and characterization of novel functional vinyl ethers that bear various groups. Comptes Rendus de l'Académie des Sciences. (2022). [Link]

  • Organic Syntheses. IRIDIUM-CATALYZED SYNTHESIS OF VINYL ETHERS FROM ALCOHOLS AND VINYL ACETATE. [Link]

  • Chemistry LibreTexts. 16.3: Radical Chain Reactions. (2022-07-20). [Link]

  • Google Patents. Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • Master Organic Chemistry. Reactions of Grignard Reagents. (2015-12-10). [Link]

  • PubMed. A Highly Regio- and Stereoselective Syntheses of α-Halo Enamides, Vinyl Thioethers, and Vinyl Ethers with Aqueous Hydrogen Halide in Two-Phase Systems. (2018-08-03). [Link]

  • YouTube. R3.3.3 Free radical substitution reactions of the alkanes. (2017-11-19). [Link]

  • ResearchGate. How do Grignard Activating Reagents work?. (2013-10-04). [Link]

  • YouTube. Generation and Reaction of a Grignard Reagent. (2021-04-22). [Link]

Sources

A Comparative Guide to Trifluoroethylating Agents: A Cost-Benefit Analysis of 1-Chloro-2-iodo-1,1,2-trifluoroethane and Its Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing moieties is a cornerstone for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. The trifluoroethyl group (-CH₂CF₃), in particular, is sought after for its ability to increase metabolic stability, modulate lipophilicity, and improve binding affinity. This guide provides a comprehensive cost-benefit analysis of 1-Chloro-2-iodo-1,1,2-trifluoroethane as a trifluoroethylating agent, objectively comparing its performance against common alternatives, supported by available experimental data and cost considerations.

Introduction: The Quest for Efficient Trifluoroethylation

The introduction of the trifluoroethyl group into organic molecules is a critical transformation in the synthesis of pharmaceuticals and agrochemicals. A variety of reagents have been developed for this purpose, each with its own set of advantages and disadvantages concerning reactivity, substrate scope, cost, and safety. This guide focuses on this compound and provides a comparative analysis with two other widely used trifluoroethylating agents: 2,2,2-trifluoroethyl iodide and 2,2,2-trifluoroethyl p-toluenesulfonate. The selection of the optimal reagent is a multifactorial decision that directly impacts the efficiency and economic viability of a synthetic route.

The Contenders: A Profile of Trifluoroethylating Agents

This compound (ClCF₂-CFClI)

This halogenated ethane derivative serves as a source of the trifluoroethyl radical or a related reactive species. Its utility often lies in radical-mediated transformations, including photochemical and transition-metal-catalyzed reactions.

2,2,2-Trifluoroethyl Iodide (CF₃CH₂I)

A common and commercially available reagent, 2,2,2-trifluoroethyl iodide is a versatile electrophile for the introduction of the trifluoroethyl group via nucleophilic substitution reactions with a wide range of nucleophiles.[1]

2,2,2-Trifluoroethyl p-toluenesulfonate (CF₃CH₂OTs)

Also a potent electrophile, trifluoroethyl tosylate is known for its high reactivity in nucleophilic substitution reactions.[2] It is often used when a more reactive trifluoroethylating agent is required.

Cost-Benefit Analysis: A Head-to-Head Comparison

A thorough evaluation of these reagents requires a multi-faceted approach, considering not only the direct cost of the chemical but also its performance in synthesis, safety, and environmental impact.

Cost Analysis

To provide a meaningful comparison, the cost of each reagent is presented on a per-mole basis, which is more relevant for reaction stoichiometry calculations than cost per gram. Prices are based on currently available supplier information and may vary.

ReagentMolecular Weight ( g/mol )Representative Price (USD/g)Cost per Mole (USD/mol)
This compound244.38[3]~7.20 (for 100g)~1760
2,2,2-Trifluoroethyl Iodide209.94[4]~1.00 (for 100g)[5]~210
2,2,2-Trifluoroethyl p-toluenesulfonate254.23~1.51 (for 100g)[6]~384

Analysis:

From a purely economic standpoint, 2,2,2-trifluoroethyl iodide is the most cost-effective reagent per mole, followed by 2,2,2-trifluoroethyl p-toluenesulfonate . This compound is significantly more expensive, which may limit its application in large-scale syntheses unless its unique reactivity profile offers substantial advantages in terms of yield or selectivity for a specific transformation.

Performance and Reactivity

The choice of a trifluoroethylating agent is often dictated by the nature of the substrate and the desired reaction pathway.

For the trifluoroethylation of common nucleophiles such as amines, thiols, and alcohols, 2,2,2-trifluoroethyl iodide and 2,2,2-trifluoroethyl p-toluenesulfonate are the reagents of choice.

  • 2,2,2-Trifluoroethyl p-toluenesulfonate is generally more reactive than the corresponding iodide due to the better leaving group ability of the tosylate anion. This can be advantageous for less reactive nucleophiles but may lead to over-reactivity and side products with highly nucleophilic substrates.

  • 2,2,2-Trifluoroethyl iodide offers a good balance of reactivity and stability, making it a workhorse for a broad range of nucleophilic trifluoroethylations.

This is where This compound can offer unique advantages. The weaker C-I bond can be homolytically cleaved under thermal or photochemical conditions to generate a trifluoroethyl radical. This allows for the trifluoroethylation of substrates that are not amenable to nucleophilic substitution, such as electron-rich arenes and heterocycles.

G cluster_nucleophilic Nucleophilic Trifluoroethylation cluster_radical Radical Trifluoroethylation CF3CH2I 2,2,2-Trifluoroethyl Iodide Product_Nuc R-CH2CF3 CF3CH2I->Product_Nuc CF3CH2OTs 2,2,2-Trifluoroethyl p-toluenesulfonate CF3CH2OTs->Product_Nuc Nucleophile N, S, O - Nucleophiles Nucleophile->Product_Nuc SN2 ClCF2CFClI This compound Radical •CH2CF3 ClCF2CFClI->Radical Homolytic Cleavage Radical_Initiator Heat or Light (hν) Radical_Initiator->ClCF2CFClI Product_Rad Ar-CH2CF3 Radical->Product_Rad Arene Arenes, Heterocycles Arene->Product_Rad

Fig. 1: Reaction pathways for trifluoroethylation.
Safety and Environmental Considerations

All three reagents are halogenated hydrocarbons and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • This compound: As a polychlorinated and iodinated compound, its environmental persistence and potential for ozone depletion are concerns, although specific data may be limited.[7][8] Halogenated hydrocarbons, in general, are known to have moderate to high toxicity.[9]

  • 2,2,2-Trifluoroethyl Iodide and Tosylate: These are also halogenated compounds. Iodinated compounds can be lachrymatory and should be handled with care. The tosylate is a solid, which can be easier to handle than a volatile liquid.

The environmental impact of halogenated hydrocarbons is a significant concern, with many being persistent organic pollutants.[10] The production and disposal of these reagents should be considered in the overall cost-benefit analysis. The industrial production of halogenated ethanes often involves high temperatures and pressures and can generate hazardous byproducts.[11][12]

Experimental Protocols and Data

To provide a practical comparison, the following are representative experimental protocols for the trifluoroethylation of common substrates.

Protocol 1: N-Trifluoroethylation of Aniline

This protocol provides a general procedure for the N-trifluoroethylation of anilines, a common transformation in drug discovery.

Using 2,2,2-Trifluoroethylamine Hydrochloride (as a surrogate for a trifluoroethyl source):

An iron porphyrin-catalyzed N-trifluoroethylation of anilines has been developed with 2,2,2-trifluoroethylamine hydrochloride as the fluorine source.[13]

  • To an oven-dried Schlenk tube, add 2,2,2-trifluoroethylamine hydrochloride (0.6 mmol), acetic acid (0.6 mmol), 2 mL of H₂O, and 1 mL of dichloromethane under an air atmosphere at room temperature.

  • Add NaNO₂ (0.6 mmol) to the Schlenk tube and stir the mixed solution at room temperature for 30 minutes.

  • Add the aniline substrate (0.3 mmol) and Fe(TPP)Cl (0.9 mol%) to the vigorously stirred aqueous solution at room temperature.

  • Monitor the reaction by TLC until completion.

  • Upon completion, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.

Expected Yields: Good yields (typically 70-85%) are reported for a range of substituted anilines.[13]

Protocol 2: O-Trifluoroethylation of Alcohols

This protocol outlines a method for the O-trifluoroethylation of alcohols, another important transformation.

Using 2,2,2-Trifluorodiazoethane (as a trifluoroethyl source):

A practical and scalable protocol has been developed for the O-trifluoroethylation of alcohols with 2,2,2-trifluorodiazoethane using a Cu(OTf)(Tol)₁/₂ catalyst.[14]

  • To a solution of the alcohol (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add the Cu(OTf)(Tol)₁/₂ catalyst (typically 1-5 mol%).

  • Add a solution of 2,2,2-trifluorodiazoethane in the same solvent dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with a suitable reagent, and work up by washing with water and brine.

  • Dry the organic layer and purify the product by column chromatography.

Expected Yields: This method demonstrates high reactivity and broad substrate scope, with good to excellent yields for a diverse range of alcohols.[14]

G Start Select Substrate (Amine, Thiol, Arene, etc.) Decision Reaction Type? Start->Decision Nucleophilic Nucleophilic Substitution Decision->Nucleophilic N, S, O-nucleophiles Radical Radical/Photochemical Decision->Radical Arenes, Heterocycles Reagent_Nuc Choose Reagent: - CF3CH2I (Cost-effective) - CF3CH2OTs (Higher reactivity) Nucleophilic->Reagent_Nuc Reagent_Rad Choose Reagent: - ClCF2CFClI Radical->Reagent_Rad Protocol_Nuc Follow Protocol for Nucleophilic Trifluoroethylation Reagent_Nuc->Protocol_Nuc Protocol_Rad Follow Protocol for Radical Trifluoroethylation Reagent_Rad->Protocol_Rad Workup Reaction Work-up and Purification Protocol_Nuc->Workup Protocol_Rad->Workup Analysis Characterize Product (NMR, MS, etc.) Workup->Analysis

Fig. 2: Decision workflow for selecting a trifluoroethylating agent.

Conclusion and Recommendations

The selection of an appropriate trifluoroethylating agent is a critical decision in the design of a synthetic route. This guide provides a framework for making an informed choice based on a cost-benefit analysis of this compound and its common alternatives.

  • For general nucleophilic trifluoroethylation of amines, thiols, and alcohols, 2,2,2-trifluoroethyl iodide offers the best balance of cost and reactivity.

  • When higher reactivity is required for challenging nucleophilic substitutions, 2,2,2-trifluoroethyl p-toluenesulfonate is a viable, albeit more expensive, option.

  • This compound should be considered for specialized applications involving radical or photochemical trifluoroethylation of substrates not amenable to nucleophilic attack. Its high cost necessitates its use in situations where its unique reactivity provides a clear advantage in terms of yield or access to novel chemical space.

Researchers and drug development professionals are encouraged to consider the total cost of a reaction, including reagent cost, yield, purification, and waste disposal, when selecting a trifluoroethylating agent. For large-scale synthesis, the significant price difference between these reagents becomes a major factor, making the more economical options highly preferable whenever chemically feasible.

References

Sources

A Researcher's Guide to Greener Fluorination: An Environmental Impact Comparison of Common Fluorinating Agents

Author: BenchChem Technical Support Team. Date: February 2026

The strategic introduction of fluorine into molecular scaffolds has become an indispensable tool in modern drug discovery and development. The unique physicochemical properties imparted by fluorine can dramatically enhance a compound's metabolic stability, binding affinity, and bioavailability. However, the reagents employed to forge the formidable carbon-fluorine bond vary significantly not only in their reactivity and scope but also in their environmental and safety profiles. As the principles of green chemistry become increasingly integral to pharmaceutical research and manufacturing, a critical evaluation of the environmental impact of fluorinating agents is paramount for sustainable and responsible science.

This guide provides an in-depth comparison of commonly used fluorinating agents, moving beyond synthetic utility to scrutinize their environmental footprint. We will delve into the mechanistic nuances that dictate their reactivity and byproduct formation, present available data on their environmental fate, and offer a framework for their safe handling and disposal. Our objective is to empower researchers to make more informed and environmentally conscious decisions when selecting a fluorinating agent, without compromising scientific rigor.

The Shifting Landscape of Fluorination Chemistry: From Hazardous Stalwarts to Benign Alternatives

Historically, the fluorination toolbox was dominated by aggressive and hazardous reagents such as sulfur tetrafluoride (SF4). While effective, its high toxicity and challenging handling requirements have spurred the development of a diverse array of more user-friendly alternatives. These can be broadly categorized into nucleophilic and electrophilic fluorinating agents, each with distinct mechanisms and associated environmental considerations.

Comparative Analysis of Common Fluorinating Agents

The choice of a fluorinating agent is a critical decision that extends beyond the immediate chemical transformation. The following sections provide a comparative overview of some of the most frequently employed reagents, with a focus on their environmental and safety attributes.

The Workhorses: Nucleophilic Deoxyfluorinating Agents

These reagents are widely used to convert alcohols and carbonyl compounds to their fluorinated counterparts.

1. Diethylaminosulfur Trifluoride (DAST)

DAST has long been a go-to reagent for deoxyfluorination due to its commercial availability and broad substrate scope.[2] However, its utility is overshadowed by significant safety and environmental concerns.

  • Mechanism and Byproducts: The reaction of DAST with an alcohol proceeds through an alkoxyaminosulfur difluoride intermediate. Subsequent nucleophilic attack by fluoride can occur via an SN1 or SN2 pathway, leading to the desired product.[3] A significant drawback is the formation of corrosive and hazardous byproducts, including hydrogen fluoride (HF) upon reaction with moisture.[4] The reaction mechanism can be visualized as follows:

    DAST_Mechanism Substrate R-OH Intermediate [R-O-SF2-NEt2] Substrate->Intermediate + DAST DAST Et2NSF3 Byproduct2 HF DAST->Byproduct2 + H2O (moisture) Product R-F Intermediate->Product + F- Byproduct1 Et2NS(O)F Intermediate->Byproduct1

    Caption: General reaction mechanism of DAST with an alcohol.

  • Environmental and Safety Profile: DAST is classified as acutely toxic and corrosive.[5] It reacts violently with water, releasing toxic HF gas.[4][6] Furthermore, DAST is thermally unstable and can undergo explosive decomposition at elevated temperatures, posing a significant safety risk, especially for large-scale applications.[7] While specific GWP and ODP values are not available, the generation of hazardous byproducts necessitates careful handling and waste management.

2. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)

Developed as a safer alternative to DAST, Deoxo-Fluor exhibits greater thermal stability.[8]

  • Mechanism and Byproducts: The reaction mechanism of Deoxo-Fluor is analogous to that of DAST. While it is more stable, it still produces hazardous byproducts that require careful quenching and disposal.

  • Environmental and Safety Profile: Deoxo-Fluor is also corrosive and reacts with water, although less violently than DAST.[9] Its improved thermal stability makes it a more suitable choice for reactions requiring higher temperatures.[8] However, it is still a hazardous reagent that must be handled with appropriate precautions.

3. 2-Pyridinesulfonyl Fluoride (PyFluor)

PyFluor represents a significant advancement in the quest for safer and more selective deoxyfluorinating agents.

  • Mechanism and Byproducts: PyFluor's mechanism involves the formation of a pyridinesulfonate ester intermediate, which is then displaced by a fluoride ion. This pathway often leads to higher selectivity and fewer elimination byproducts compared to DAST and Deoxo-Fluor.[10]

    PyFluor_Mechanism Substrate R-OH Intermediate [R-O-SO2Py] Substrate->Intermediate + PyFluor, -HF PyFluor PySO2F Base Base Product R-F Intermediate->Product + F- (from Base-HF) Byproduct Base-H+ + SO3 + Py- Intermediate->Byproduct Elimination (minor)

    Caption: Simplified reaction mechanism of PyFluor.

  • Environmental and Safety Profile: PyFluor is a thermally stable, low-melting solid that can be handled in the air for extended periods.[7] It does not undergo exothermic decomposition, making it significantly safer than DAST.[7] Its reactions are often cleaner, leading to less waste and easier purification.[10] While comprehensive environmental fate data is still emerging, its enhanced stability and selectivity position it as a greener alternative.

The Precision Tools: Electrophilic Fluorinating Agents

These reagents deliver an electrophilic fluorine ("F+") equivalent and are particularly useful for the fluorination of electron-rich substrates.

1. 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor)

Selectfluor is a versatile and user-friendly electrophilic fluorinating agent. It is a stable, non-volatile, and crystalline solid.[11]

  • Mechanism and Byproducts: The mechanism of fluorination with Selectfluor is thought to proceed via either a single-electron transfer (SET) pathway or a direct SN2 attack on the fluorine atom, depending on the substrate.[12] The byproducts are generally less hazardous than those from sulfur-based reagents.

    Selectfluor_Mechanism Substrate Nucleophile Intermediate [Substrate--F--TEDA]+ Substrate->Intermediate + [F-TEDA]+ Selectfluor [F-TEDA]+ Product Substrate-F Intermediate->Product Byproduct [TEDA-CH2Cl]+ Intermediate->Byproduct

    Caption: General electrophilic fluorination with Selectfluor.

  • Environmental and Safety Profile: Selectfluor is considered to be of low toxicity, with a reported oral LD50 in rats of > 350 mg/kg.[13] It is air and moisture stable, making it easy to handle. Its primary environmental concern would be the fate of the diazoniabicyclo[2.2.2]octane core and the tetrafluoroborate counterion in waste streams.

Quantitative Comparison of Fluorinating Agents

Direct, comprehensive life cycle assessment data for all specialized laboratory fluorinating agents is not always available. The following table summarizes key environmental and safety data to provide the best available comparison.

Fluorinating AgentTypeGWP (100-year)ODPAcute Oral Toxicity (LD50, rat)Key Environmental & Safety Concerns
Sulfur Tetrafluoride (SF4) GasHigh (related to SF6: 23,500)[1]0Highly Toxic (by inhalation)Highly corrosive, reacts violently with water to produce HF. Potent greenhouse gas.
DAST LiquidNot available0Acutely toxic (Category 4)[5]Thermally unstable, potential for explosive decomposition.[7] Reacts violently with water to produce HF.[4][6] Corrosive.[5]
Deoxo-Fluor LiquidNot available0Harmful if swallowed[9]More thermally stable than DAST, but still reacts with water.[8] Corrosive.
PyFluor SolidNot available0Data not availableThermally stable, does not undergo exothermic decomposition.[7] Safer to handle than DAST and Deoxo-Fluor.
Selectfluor SolidNot available0> 350 mg/kg[13]Low toxicity, stable, and easy to handle.[11]

Experimental Protocols for Environmental Impact Assessment

To rigorously assess the environmental impact of a fluorinating agent and its reaction products, standardized protocols should be followed. The OECD Guidelines for the Testing of Chemicals provide a comprehensive framework for evaluating properties such as toxicity, biodegradability, and bioaccumulation potential.[14]

Workflow for Assessing the Environmental Impact of a Fluorination Reaction

Environmental_Assessment_Workflow Start Select Fluorinating Agent and Reaction Analysis Identify and Quantify Reactants, Products, and Byproducts Start->Analysis Toxicity Acute Toxicity Testing (e.g., OECD 420, 423, or 425) Analysis->Toxicity Biodegradability Ready Biodegradability Testing (e.g., OECD 301) Analysis->Biodegradability Bioaccumulation Bioaccumulation Potential Assessment (e.g., OECD 107, 117) Analysis->Bioaccumulation Data Analyze and Interpret Data Toxicity->Data Biodegradability->Data Bioaccumulation->Data Report Report Findings and Make Recommendations Data->Report

Caption: A workflow for the environmental assessment of a fluorination reaction.

Step-by-Step Methodology:

  • Chemical Characterization:

    • Fully characterize the starting materials, desired product, and all significant byproducts of the fluorination reaction using appropriate analytical techniques (e.g., NMR, MS, HPLC).

    • This step is crucial for understanding the complete mass balance of the reaction and identifying potentially persistent or toxic molecules.

  • Acute Oral Toxicity Testing (Following OECD Guideline 420, 423, or 425):

    • These guidelines describe methods to determine the acute oral toxicity of a substance, providing an LD50 value.[15]

    • The choice of guideline depends on the expected toxicity of the substance and the desired level of precision. The Up-and-Down Procedure (UDP) (OECD 425) is often preferred as it minimizes the number of animals used.[16]

  • Ready Biodegradability Testing (Following OECD Guideline 301):

    • This series of tests evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.

    • A common method involves incubating the test substance with activated sludge and measuring CO2 evolution or O2 consumption over 28 days. A substance is considered readily biodegradable if it meets a certain percentage of theoretical degradation within this period.

  • Data Analysis and Interpretation:

    • Compare the toxicity and biodegradability data of the starting materials, products, and byproducts.

    • Utilize green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) to provide a quantitative assessment of the reaction's efficiency and waste generation.[2][17][18][19]

Conclusion: Towards a More Sustainable Fluorination Landscape

The development of novel fluorinating agents has significantly expanded the capabilities of medicinal chemists. However, with this power comes the responsibility to consider the broader environmental implications of our synthetic choices. While traditional reagents like DAST remain in use, the emergence of safer, more stable, and more selective alternatives like PyFluor and Selectfluor marks a positive trend towards greener fluorination chemistry.

As researchers, we must continue to demand and adopt technologies that minimize environmental impact. This includes not only selecting reagents with favorable safety and environmental profiles but also optimizing reaction conditions to reduce waste and energy consumption. By integrating the principles of green chemistry into our daily laboratory practices, we can contribute to a more sustainable future for pharmaceutical research and development.

References

  • Acute Oral Toxicity. (n.d.). Department of Toxic Substances Control. Retrieved from [Link]

  • Understanding Global Warming Potentials. (n.d.). US EPA. Retrieved from [Link]

  • OECD Guidelines for the Testing of Chemicals. (n.d.). OECD. Retrieved from [Link]

  • Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. (n.d.). PMC - NIH. Retrieved from [Link]

  • Environmental Evaluation of Dust Stabilizer Products. (2007, August 13). DTIC. Retrieved from [Link]

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 137(30), 9571–9574. [Link]

  • Harsanyi, A., & Sandford, G. (2015). Fluorine gas for life science syntheses: green metrics to assess selective direct fluorination for the synthesis of 2-fluoromalonate esters. Green Chemistry, 17(5), 3000-3009.
  • Applications of Selectfluor for the Oxidation of Sulfides, Urazoles and Alcohols Under the Solvent-free Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Fluorination with aminosulfuranes. (n.d.). In Wikipedia. Retrieved from [Link]

  • Sheldon, R. A. (2017). Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Sustainable Chemistry & Engineering, 5(11), 9465-9473.
  • Real GWP and PFAS - Refrigerants. (n.d.). Enrad. Retrieved from [Link]

  • The sources, fate, and toxicity of chemical warfare agent degradation products. (n.d.). PubMed. Retrieved from [Link]

  • Martinez, A., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4147.
  • Persistence of PFAS and F- gases. (2023, October 27). UNEP. Retrieved from [Link]

  • PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. (2015, July 15). The Doyle Group. Retrieved from [Link]

  • Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • Green Chemistry Metrics, A Review. (2022, June 28). MDPI. Retrieved from [Link]

  • Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Decamethylcyclopentasiloxane (D5) environmental sources, fate, transport, and routes of exposure. (2015, July 24). ResearchGate. Retrieved from [Link]

  • Odp and GWP Term Used in Refrigerants. (n.d.). Scribd. Retrieved from [Link]

  • Green Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • Basic properties of compounds used in electrical insulation. GWP: global warming potential. (n.d.). ResearchGate. Retrieved from [Link]

  • OECD Test Guideline 425. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]

  • Atmospheric Degradation products - indirect GWPs. (n.d.). Fluorocarbons. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

A Comparative Guide to Synthetic Methods Utilizing 1-Chloro-2-iodo-1,1,2-trifluoroethane (F-113a)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the introduction of fluorinated motifs is a cornerstone of molecular design, profoundly influencing the pharmacokinetic and physicochemical properties of pharmaceuticals and agrochemicals. The 1,1,2-trifluoroethyl group (-CHFCF₂Cl) is a valuable moiety, and its incorporation often relies on specialized reagents. Among these, 1-Chloro-2-iodo-1,1,2-trifluoroethane (F-113a) presents as a potential precursor for the corresponding trifluoroethyl radical. This guide provides a comprehensive overview of the synthetic utility of F-113a, comparing its implied reactivity with established, alternative methods for trifluoroethylation, supported by available experimental data.

Introduction to this compound (F-113a)

This compound, with the chemical formula C₂HClF₃I, is a halogenated alkane characterized by the presence of a reactive carbon-iodine bond.[1][2] This bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds within the molecule, making it the primary site of reactivity. The homolytic cleavage of the C-I bond, typically initiated by light or a radical initiator, generates the 1-chloro-1,2,2-trifluoroethyl radical (•CHFCF₂Cl), which is the key reactive intermediate for subsequent carbon-carbon bond formation.

The synthesis of F-113a and related chloro-iodo alkanes is often achieved through the electrophilic addition of iodine monochloride (ICl) to the corresponding alkene. In the case of F-113a, the precursor would be trifluoroethylene. The polarized nature of the I-Cl bond, with a partial positive charge on the iodine atom, facilitates its attack by the electron-rich double bond of the alkene, leading to the formation of a cyclic iodonium ion intermediate. Subsequent attack by the chloride anion results in the anti-addition product.[3]

Atom Transfer Radical Addition (ATRA) of F-113a to Alkenes

The most probable synthetic application of F-113a is in Atom Transfer Radical Addition (ATRA) reactions, particularly with alkenes and alkynes. This is inferred from the well-documented reactivity of similar perfluoroalkyl iodides. The process is initiated by the generation of the 1-chloro-1,2,2-trifluoroethyl radical, which then adds to the unsaturated bond.

Mechanism of ATRA

The general mechanism for the photocatalytic ATRA of F-113a is depicted below. The reaction is initiated by a photocatalyst, which, upon excitation by visible light, can induce the homolytic cleavage of the C-I bond in F-113a to generate the key radical intermediate.

G cluster_initiation Initiation cluster_propagation Propagation PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET F113a CF₂ClCHFI F113a_anion [CF₂ClCHFI]•⁻ F113a->F113a_anion e⁻ from PC* Radical •CHFCF₂Cl Alkene Alkene (R-CH=CH₂) Adduct_Radical R-CH(•)-CH₂(CHFCF₂Cl) Radical->Adduct_Radical Addition F113a_anion->Radical Fragmentation Iodide I⁻ Product Product (R-CHI-CH₂(CHFCF₂Cl)) Adduct_Radical->Product Atom Transfer F113a_prop CF₂ClCHFI Radical_prop Radical_prop F113a_prop->Radical_prop Chain Carrier

Caption: Proposed mechanism for the photocatalytic ATRA of F-113a.

Comparison with Alternative Trifluoroethylating Agents

While specific experimental data for F-113a in ATRA reactions is not extensively reported in peer-reviewed literature, we can compare its potential efficacy with more established trifluoroethylating agents based on their known reactivity.

ReagentStructureTypical Reaction ConditionsAdvantagesDisadvantages
This compound (F-113a) CF₂ClCHFIPhotocatalytic, radical initiatorPotentially readily available from trifluoroethylene; introduces a chloro-functional handle for further modification.Limited documented applications and experimental data.
2,2,2-Trifluoroethyl Iodide CF₃CH₂IPhotocatalytic, radical initiator, thermalCommercially available; well-documented reactivity.Lacks the additional chloro-functionality for subsequent reactions.
Umemoto's Reagents (e.g., S-(Trifluoromethyl)dibenzothiophenium salts)Electrophilic trifluoromethylationHighly reactive; broad substrate scope.Can be expensive; not a direct source of the trifluoroethyl group.
Togni's Reagents (e.g., 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)Radical trifluoromethylationBench-stable; versatile reactivity.Stoichiometric use of a hypervalent iodine reagent.

Nucleophilic Substitution Reactions

The carbon bearing the iodine atom in F-113a is also susceptible to nucleophilic attack, although this pathway is generally less favored than radical reactions for polyhalogenated alkanes. The reactivity in Sₙ2 reactions is influenced by the strength of the carbon-halogen bond, with the C-I bond being the most labile.[4]

Comparison of Nucleophilic Trifluoroethylation Methods
MethodReagent/CatalystTypical SubstratesAdvantagesDisadvantages
F-113a CF₂ClCHFIPotentially O, N, S-nucleophilesDirect introduction of the CF₂ClCHF- group.Competitive elimination reactions are likely; limited data.
Trifluoroethanol with Mitsunobu Conditions CF₃CH₂OH, DEAD, PPh₃Alcohols, phenols, carboxylic acidsMild conditions; good for inverting stereocenters.Stoichiometric amounts of phosphine and azodicarboxylate are required.
Trifluoroethyl Tosylate/Triflate CF₃CH₂OTs/TfAlcohols, amines, thiolsHighly reactive electrophiles.Can be moisture-sensitive; may require strong bases.

Experimental Protocols

General Protocol for Photocatalytic ATRA of F-113a with an Alkene

Materials:

  • Alkene (e.g., styrene)

  • This compound (F-113a)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or an organic dye like Eosin Y)

  • Solvent (e.g., anhydrous acetonitrile or DMF)

  • Inert gas (e.g., argon or nitrogen)

  • Visible light source (e.g., blue LED lamp)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the alkene (1.0 equiv.), the photocatalyst (1-5 mol%), and the anhydrous solvent.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Add this compound (1.2-2.0 equiv.) to the reaction mixture.

  • Place the reaction vessel in proximity to the visible light source and stir at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the proposed photocatalytic ATRA.

Conclusion

This compound (F-113a) holds potential as a reagent for the introduction of the 1-chloro-1,2,2-trifluoroethyl moiety into organic molecules, primarily through atom transfer radical addition reactions. Its utility is underscored by the presence of a labile carbon-iodine bond, which can be selectively cleaved to generate a reactive radical intermediate. While direct and extensive experimental data on its applications are currently limited in the public domain, its reactivity can be inferred from well-established principles of radical chemistry and the behavior of analogous fluoroalkyl iodides.

Compared to more conventional trifluoroethylating agents, F-113a offers the distinct advantage of installing a functional handle (the chloro group) for subsequent synthetic transformations. However, the lack of a broad body of literature necessitates further investigation to fully elucidate its substrate scope, optimal reaction conditions, and overall efficacy in comparison to established methods. For researchers in drug discovery and development, F-113a represents an intriguing, albeit underexplored, building block for the synthesis of novel fluorinated compounds.

References

  • Crunch Chemistry. (2025, March 4). Explaining the reactivity of halogenoalkanes. [Link]

  • Google Patents. (n.d.). Method for producing iodine monochloride.
  • Save My Exams. (2025, November 7). Halogen Displacement Reactions. [Link]

  • Wikipedia. (2023, December 29). Iodine monochloride. [Link]

  • YouTube. (2020, February 1). Interhalogen compound: ICl3 Iodine trichloride. [Link]

  • YouTube. (2024, November 15). Iodine Monochloride Synthesis and Reactions With an Interhalogen Compound. [Link]

  • Filo. (2025, November 22). The addition of iodine monochloride on isobutylene. [Link]

  • PubChem. (n.d.). 1,2-Dichloro-1,1,2-trifluoro-2-iodoethane. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). 34.1.4.1 Synthesis of Fluoroalkanes by Substitution of a Halogen. Retrieved January 20, 2026, from [Link]

  • University of Dundee Research Portal. (2021, August 13). Reactivity and Applications of Iodine Monochloride in Synthetic Approaches. [Link]

  • Chemguide. (n.d.). THE HALOGENATION OF ALKANES AND CYCLOALKANES. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing 1-chloro-2,2,2-trifluoroethane.
  • Google Patents. (n.d.). Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane.
  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved January 20, 2026, from [Link]

  • Samagra. (n.d.). Haloalkanes and Haloarenes. Retrieved January 20, 2026, from [Link]

  • Synlett. (2012). A Facile Synthesis of 1,1-Difluoroallenes from Commercially Available 1,1,1- Trifluoro-2-iodoethane. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

<_>

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Hazard Profile

1-Chloro-2-iodo-1,1,2-trifluoroethane is a halogenated hydrocarbon. Its hazard profile, according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, proper handling and disposal are critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Key Hazards:

  • Skin Irritant (H315): Causes skin irritation upon contact.[1]

  • Eye Irritant (H319): Causes serious eye irritation.[1]

  • Respiratory Irritant (H335): May cause respiratory irritation if inhaled.[1][2]

Under fire conditions, this compound can decompose to produce hazardous substances, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide.[1] It also poses a risk of explosion if heated under confinement.[1]

Immediate Steps for Spill Management

In the event of a small spill that can be cleaned up within 10 minutes by trained personnel, the following steps should be taken. For larger spills, evacuate the area, secure it, and contact your institution's Environmental Health & Safety (EH&S) department.[3]

Small Spill Cleanup Protocol:

  • Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood.[1][4]

  • Wear Appropriate Personal Protective Equipment (PPE): This includes double nitrile or Viton gloves, chemical splash goggles, a face shield, and a fully-buttoned lab coat.[1][3]

  • Contain the Spill: Use an inert, dry absorbent material to contain and absorb the liquid.[3][5]

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a compatible, sealable container for hazardous waste.[1][3] Label the container clearly.

  • Decontaminate the Area: Wash the contaminated surface with alcohol, followed by a strong soap and water solution.[5]

  • Dispose of Contaminated Materials: All contaminated items, including absorbent materials and PPE, must be disposed of as hazardous waste.[5]

The Core of Disposal: Segregation and Collection

Proper disposal begins with correct waste segregation. As a halogenated organic compound, this compound must not be mixed with non-halogenated organic waste or other incompatible waste streams.[4][6]

Waste Segregation: The Why and How

Why Segregate?

  • Safety: Mixing incompatible chemicals can lead to dangerous reactions. Halogenated solvents can react with acids, bases, metals, and oxidizing agents.[3]

  • Disposal Costs: The disposal methods for halogenated and non-halogenated wastes differ significantly, with halogenated waste being more expensive to process.[4] Keeping them separate can reduce disposal costs.[4]

  • Regulatory Compliance: Environmental regulations mandate the proper segregation of hazardous waste.

How to Segregate:

  • Collect this compound waste in a designated, compatible container, such as a polyethylene carboy, often provided by your institution's EH&S department.[3][6]

  • Clearly label the container with a "Hazardous Waste" tag, identifying the contents as "Halogenated Organic Waste" and listing all chemical constituents and their approximate percentages.[4][6]

  • Do not mix this waste with acids, bases, metals, oxidizing agents, or non-halogenated organic solvents.[3]

Container Management

Proper management of waste containers is crucial to maintain a safe laboratory environment.

Action Rationale
Use Compatible Containers Polyethylene or other compatible plastic containers are recommended as halogenated solvents can produce acids that corrode metal.[3]
Keep Containers Closed Tightly close containers when not in use to prevent the accumulation of toxic vapors.[3][4][7]
Store in a Designated Area Store waste containers in a cool, dry, well-ventilated, and secured area, such as a flammable storage cabinet or a cabinet under a fume hood.[3]
Provide Secondary Containment Use secondary containment, like a polypropylene tub, to contain potential leaks or spills.[3]
Do Not Overfill Fill containers to no more than 90% of their capacity to allow for expansion.[7]

Disposal Workflow: A Step-by-Step Guide

The following workflow outlines the decision-making process and procedural steps for the compliant disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_collection Collection & Storage cluster_disposal Final Disposal A Identify Waste as This compound (Halogenated Organic) B Select Compatible Waste Container (e.g., Polyethylene) A->B  Is a halogenated compound C Affix Hazardous Waste Tag & List Contents B->C D Collect Waste in Designated Container C->D E Store Container in a Cool, Dry, Ventilated Area with Secondary Containment D->E F Keep Container Tightly Closed E->F G Container is 3/4 Full F->G H Request Waste Collection from EH&S G->H I Transport to an Approved Waste Disposal Facility H->I J Final Treatment: High-Temperature Incineration with Flue Gas Scrubbing I->J

Caption: Disposal workflow for this compound.

Final Disposal Method: Incineration

The recommended and environmentally responsible method for the final disposal of halogenated organic compounds like this compound is high-temperature incineration.[1][6][8]

  • Process: The waste is sent to a licensed and authorized incinerator equipped with an afterburner and a flue gas scrubber.[1][9]

  • Efficacy: Incineration at high temperatures (around 1200 K) is considered a safe disposal method that prevents the formation of toxic byproducts like dioxins and furans.[8]

  • Regulatory Framework: The disposal of hazardous waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[10][11][12][13] Facilities that handle and incinerate such waste must operate under strict permits and standards.[10]

Under no circumstances should this chemical be disposed of down the drain or allowed to evaporate in a fume hood. [3]

Personal Protective Equipment (PPE) Specifications

A robust PPE protocol is non-negotiable when handling this compound.

Protection Type Specific Recommendations Rationale
Hand Protection Wear protective gloves. Double gloving with nitrile or Viton gloves is recommended.[1][3]Protects against skin irritation. Nitrile gloves have variable compatibility with halogenated solvents, so double gloving provides an extra layer of protection.[3]
Eye and Face Protection Use chemical splash goggles and a face shield.[1][3]Prevents serious eye irritation from splashes.
Skin and Body Protection Wear a fully-buttoned lab coat and suitable protective clothing.[1][3]Minimizes the risk of skin contact.
Respiratory Protection Use only in a well-ventilated area or a certified chemical fume hood.[1][3] If ventilation is inadequate, respiratory protection is required.[1]Protects against the inhalation of vapors that can cause respiratory irritation.

Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References
  • SynQuest Laboratories, Inc. (2018, July 17). This compound Safety Data Sheet.
  • Washington State University. Halogenated Solvents Safety Information.
  • Bucknell University. Hazardous Waste Segregation.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • M., M. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petrochemistry and Research, 1(2), 76-78.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • National Center for Biotechnology Information. (n.d.). 1-Chloro-2-iodotetrafluoroethane. PubChem Compound Database.
  • Environmental Protection Agency. (1978, December 18). Hazardous Waste: Proposed Guidelines and Regulations and Proposal on Identification and Listing. Federal Register, 43(243).
  • National Oceanic and Atmospheric Administration. (n.d.). 1,1,2-TRICHLORO-1,2,2-TRIFLUOROETHANE. CAMEO Chemicals.
  • SynQuest Laboratories, Inc. (n.d.). 1,1-Dichloro-2-iodo-1,2,2-trifluoroethane Safety Data Sheet.
  • ECHEMI. (n.d.). 1-Chloro-1,2,2-trifluoroethane SDS.
  • Fisher Scientific. (2025, December 19). 2-Iodo-1,1,1-trifluoroethane Safety Data Sheet.
  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk.
  • Environmental Protection Agency. (n.d.). Wastes From Usage of Halogenated Hydrocarbon Solvents in Degreasing Operations.
  • Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.

Sources

Navigating the Unseen Shield: A Guide to Handling 1-Chloro-2-iodo-1,1,2-trifluoroethane

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of scientific discovery—researchers, scientists, and drug development professionals—mastery over the chemical landscape is paramount. This guide provides an in-depth operational plan for the safe handling of 1-Chloro-2-iodo-1,1,2-trifluoroethane, moving beyond mere compliance to instill a culture of intrinsic safety and confidence in your laboratory practices.

Understanding the Hazard: A Proactive Stance on Safety

This compound (CAS No. 354-26-7) is a halogenated hydrocarbon that presents specific hazards requiring meticulous attention to safety protocols.[1] According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Acknowledging these risks is the foundational step in mitigating them. The "Warning" signal word associated with this chemical underscores the need for vigilance.[1]

Thermal decomposition of this compound can generate highly toxic fumes, including carbon oxides, hydrogen chloride, hydrogen fluoride, and hydrogen iodide, especially under fire conditions.[1] This necessitates not only careful handling during routine procedures but also robust emergency preparedness.

The Last Line of Defense: Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE) is a critical barrier between you and potential exposure. The selection of appropriate PPE should be deliberate and informed by the specific hazards of this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect employees from workplace hazards.[2][3][4]

Body Part Required PPE Rationale and Specifications
Eyes and Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against splashes and vapors. A face shield offers an additional layer of protection for the entire face. This combination is stipulated by 29 CFR 1910.133: Eye and Face Protection.[1]
Hands Protective glovesThe SDS for this compound specifies the use of protective gloves. While the specific glove material is not detailed in the provided search results, a risk assessment should be conducted to select gloves with appropriate chemical resistance and breakthrough times for halogenated hydrocarbons. Refer to glove manufacturer's compatibility charts. This aligns with 29 CFR 1910.138: Hand Protection.[1]
Body Suitable protective clothingThis may range from a standard lab coat to chemical-resistant aprons or coveralls, depending on the scale of the operation. The goal is to prevent skin contact. For large-scale operations or in the event of a spill, gas-tight chemically protective clothing may be necessary.[1]
Respiratory Use in a well-ventilated area. If ventilation is inadequate, wear respiratory protection.Engineering controls, such as fume hoods, are the primary method for controlling inhalation hazards. In situations where ventilation is insufficient or during emergency response, a respirator appropriate for organic vapors and acid gases should be used, in accordance with 29 CFR 1910.134: Respiratory Protection.[1]
Feet Safety shoesIn a laboratory environment where chemical spills are a risk, closed-toe shoes are a minimum requirement. For handling larger quantities, chemical-resistant safety shoes are recommended as per 29 CFR 1910.136: Foot Protection.[1]

Operational Blueprint: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures the integrity of your research.

Storage and Handling
  • Storage: Store in a dry, cool, and well-ventilated area.[1] The container should be kept tightly closed when not in use.[1] This chemical is also noted to be light-sensitive, so storage in an opaque or dark container away from direct light is crucial.[1]

  • Handling: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[1] Avoid breathing fumes, mist, spray, or vapors.[1] After handling, wash your hands and any exposed skin thoroughly.[1] Do not eat, drink, or smoke in the work area.[1]

Spill Response Protocol

In the event of a spill, a swift and organized response is critical to contain the hazard and prevent exposure.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_Cleanup Containment & Cleanup (with appropriate PPE) cluster_Final_Steps Final Steps Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Immediately Ventilate Ensure Adequate Ventilation Alert->Ventilate If safe to do so Contain Contain Spill with Inert Absorbent Ventilate->Contain Once area is secured Collect Collect Absorbed Material Contain->Collect Dispose Place in a Labeled, Sealed Container for Disposal Collect->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Report Incident Decontaminate->Report

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.